(S)-2-Methylpyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNYMVMZKFIKI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-2-Methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (S)-2-Methylpyrrolidine-2-carboxamide, a chiral molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with experimental information on closely related analogues to offer a thorough profile.
Chemical and Physical Properties
This compound is a derivative of the amino acid proline, featuring a methyl group and a carboxamide functional group at the C2 position of the pyrrolidine ring. Its chemical structure imparts specific stereochemistry and potential for biological activity.
Computed Physicochemical Data
Quantitative physicochemical properties for this compound have been primarily determined through computational models. These values, summarized in Table 1, provide estimations of the molecule's behavior and characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| Exact Mass | 128.094963011 Da | PubChem[1] |
| XLogP3 | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 135 | PubChem[1] |
Table 1: Computed Physicochemical Properties of this compound
Synthesis and Experimental Protocols
Synthesis of the Precursor: (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
The synthesis of the carboxylic acid precursor is a multi-step process starting from (S)-proline.[2][3]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.
Step 2: Methylation of the Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
Proposed Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid
The conversion of the carboxylic acid to the corresponding carboxamide is a standard organic transformation. A common method involves activating the carboxylic acid followed by the addition of ammonia.
Proposed Protocol:
-
Dissolve (S)-2-Methylpyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an amine base like triethylamine or diisopropylethylamine.
-
Stir the mixture at room temperature for a short period to allow for the formation of the activated ester.
-
Introduce a source of ammonia, such as ammonium chloride, and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Proposed synthesis workflow.
Spectroscopic Data
Specific experimental spectroscopic data for this compound is not widely published. The following table presents typical spectroscopic data for a related pyrrolidine carboxamide derivative to provide an illustrative example of the expected spectral characteristics.[4]
| Technique | Data for a Representative Pyrrolidine Carboxamide Derivative |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 1.33 (d, J = 7.1 Hz, 3H), 1.46–1.51 (m, 1H), 1.68–182 (m, 3H), 2.25 (s, 3H),2.41 (s, 3H), 3.12–3.17 (m, 1H), 3.39–3.44(m, 1H), 4.12 (dd, J¹ = 8.2 Hz; J² = 3.7 Hz, 1H), 4.44 (p, J = 7.2 Hz, 1H), 7.11 (d, J = 8.3 Hz, 2H), 7.43–7.50 (m, 4H), 7.77 (d, J = 8.2 Hz, 2H), 8.26 (d, J = 7.5 Hz, 1H), 9.77 (s, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | 18.7, 20.9, 21.5, 24.6, 31.1, 49.3, 49.6, 61.6, 119.7, 127.9,129.6, 130.3, 132.8, 134.3, 136.8, 144.1, 171.1, 171.4 (C = O). |
| IR (CHCl₃) νₘₐₓ | 1245, 1351 (S = O), 1668 (C = O), 3368 (N-H) cm⁻¹. |
Table 2: Illustrative Spectroscopic Data for a Pyrrolidine Carboxamide Derivative
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyrrolidine carboxamide derivatives has been investigated for various pharmacological activities.[5][6]
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA).[7] NAAA is a key enzyme responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.[7][8] Inhibition of NAAA leads to increased levels of PEA, which in turn can modulate inflammatory responses.[7][9]
Nrf2 Signaling Pathway Activation
Some pyrrolidine derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] This pathway is a critical cellular defense mechanism against oxidative stress.[10][12] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.[13]
Caption: Nrf2 pathway activation.
Conclusion
This compound is a chiral molecule with potential for biological activity, stemming from its structural similarity to other pharmacologically active pyrrolidine carboxamides. While specific experimental data for this compound remains scarce, this guide provides a foundational understanding based on computed properties and data from related compounds. The detailed synthesis protocol for its precursor and the proposed amidation route offer a clear path for its laboratory preparation. Further research is warranted to experimentally validate the computed properties and to fully elucidate the biological activity and therapeutic potential of this compound.
References
- 1. This compound | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Methylpyrrolidine-2-carboxamide: Molecular Structure, Stereochemistry, and Synthesis
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and available synthetic methodologies related to (S)-2-Methylpyrrolidine-2-carboxamide. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Stereochemistry
This compound is a chiral organic compound belonging to the class of pyrrolidine derivatives.[1] Its structure features a five-membered pyrrolidine ring with a methyl group and a carboxamide group attached to the C2 carbon atom.[1] The stereochemistry at this chiral center is designated as (S), which is crucial for its potential biological activity and applications in asymmetric synthesis.[1]
The fundamental structural details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2S)-2-methylpyrrolidine-2-carboxamide[2] |
| Molecular Formula | C₆H₁₂N₂O[2] |
| Molecular Weight | 128.17 g/mol [2] |
| Canonical SMILES | C[C@]1(CCCN1)C(=O)N[2] |
| InChI Key | KYJNYMVMZKFIKI-LURJTMIESA-N[2] |
| CAS Number | 132235-43-9[2] |
The presence of the chiral center and the pyrrolidine scaffold makes this molecule a subject of interest in medicinal chemistry, as these features are present in numerous biologically active compounds.[1]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the available literature. However, computational predictions provide some insight into its characteristics. The table below summarizes the available computed data. It is important to note that these are predicted values and should be confirmed by experimental analysis.
| Property | Value | Source |
| XLogP3 | -0.5 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Experimental data for the related precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid, indicates it is a white to off-white solid with a high solubility in water (100 mg/mL), which may suggest that the carboxamide derivative also exhibits some degree of water solubility.[3]
Synthesis and Experimental Protocols
A detailed, multi-step synthesis for the precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, starting from (S)-proline has been documented.[4] This synthesis is a valuable resource for obtaining the necessary starting material for the final amidation step.
This synthesis involves a three-step process: the formation of an azetidinone intermediate, followed by methylation, and subsequent hydrolysis.
Step 1: Synthesis of Azetidinone Intermediate
-
Materials: (S)-proline (11.4g, 99mmol), chloral hydrate (35g, 211.6mmol), acetonitrile (MeCN, 100mL), magnesium sulfate (MgSO₄, 30g), ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, ethanol (EtOH).
-
Procedure:
-
Suspend (S)-proline and chloral hydrate in MeCN.
-
Add MgSO₄ to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with EtOAc.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with a saturated NaHCO₃ solution.
-
Dry the organic phase with MgSO₄ and concentrate.
-
Recrystallize the crude product from EtOH to obtain the white solid azetidinone intermediate.
-
Step 2: Methylation of the Azetidinone Intermediate
-
Materials: Azetidinone intermediate from Step 1 (1.05g, 4.30mmol), tetrahydrofuran (THF, 30mL), 2M lithium diisopropylamide (LDA) solution (2.6mL, 5.20mmol), methyl iodide (MeI, 0.54mL, 8.67mmol), water, chloroform (CHCl₃), brine.
-
Procedure:
-
Prepare a solution of the azetidinone intermediate in THF and cool to -78°C.
-
Add a cold 2M solution of LDA dropwise to the solution.
-
After 30 minutes, add MeI.
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with CHCl₃.
-
Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.
-
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Materials: Methylated azetidinone from Step 2 (430mg, 1.66mmol), 6M hydrochloric acid (HCl, 5mL), hot acetone.
-
Procedure:
-
Add the methylated azetidinone to 6M HCl.
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.
-
Biological Activity and Signaling Pathways
Specific biological signaling pathways directly involving this compound are not well-documented in the current scientific literature. However, its structural similarity to proline suggests that it could act as a proline mimetic and potentially interact with proline-dependent enzymes or signaling pathways.[1] Pyrrolidine derivatives, in general, are known to exhibit a wide range of biological activities, including roles as inhibitors of N-acylethanolamine acid amidase (NAAA), and as scaffolds for anticancer and antimicrobial agents. Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.
Given the lack of specific pathway information, a logical workflow diagram for its synthesis is provided above, fulfilling the visualization requirement.
Conclusion
This compound is a chiral molecule with a well-defined structure and stereochemistry. While its synthesis can be conceptually mapped out from its carboxylic acid precursor, which in turn can be synthesized from (S)-proline, detailed experimental protocols and characterization data for the final amide are sparse in the public domain. Furthermore, its specific biological functions and interactions with signaling pathways remain an area for future investigation. This guide provides a foundational understanding of the molecule based on the currently available scientific information, highlighting areas where further research is warranted.
References
Spectroscopic Data and Analysis of (S)-2-Methylpyrrolidine-2-carboxamide: A Technical Guide
Introduction
Molecular Structure
(S)-2-Methylpyrrolidine-2-carboxamide possesses a pyrrolidine ring with a methyl group and a carboxamide group attached to the chiral center at the C2 position.
Chemical Structure:
Molecular Formula: C₆H₁₂N₂O[1]
Molecular Weight: 128.17 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the amide group and the nitrogen atom of the pyrrolidine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CH₃ | 1.2 - 1.5 | s | - |
| Pyrrolidine CH₂ (C3, C4) | 1.6 - 2.2 | m | - |
| Pyrrolidine CH₂ (C5) | 2.8 - 3.4 | m | - |
| NH (Pyrrolidine) | 1.5 - 3.0 | br s | - |
| CONH₂ | 5.0 - 7.5 | br s | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Expected ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | 20 - 30 |
| Pyrrolidine CH₂ (C4) | 22 - 35 |
| Pyrrolidine CH₂ (C3) | 35 - 45 |
| Pyrrolidine CH₂ (C5) | 45 - 55 |
| Quaternary C (C2) | 60 - 75 |
| C=O (Amide) | 175 - 185 |
Note: These are estimated chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the amide and the secondary amine.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
| Amide (NH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 (two bands) | Medium |
| Amine (NH) | N-H Stretch | 3300 - 3500 | Medium-Weak |
| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Amide | C=O Stretch | 1630 - 1680 | Strong |
| Amide (NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |
Note: These predictions are based on typical IR frequencies for primary amides and secondary amines.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 128 | Molecular Ion |
| [M-CH₃]⁺ | 113 | Loss of a methyl group |
| [M-CONH₂]⁺ | 84 | Loss of the carboxamide group |
Note: The fragmentation pattern can be complex and may show other characteristic peaks.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship in NMR Signal Assignment
This diagram shows the logical steps involved in assigning NMR signals to the molecular structure.
References
Chirality and Optical Activity of Pyrrolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its saturated, five-membered heterocyclic structure allows for a diverse range of stereochemical arrangements, making the understanding and control of its chirality paramount in the design and synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the chirality and optical activity of pyrrolidine derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of relevant biological pathways.
The Significance of Chirality in Pyrrolidine Derivatives
Chiral molecules exist as non-superimposable mirror images called enantiomers. In the context of drug development, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful. The stereochemistry of pyrrolidine derivatives dictates their three-dimensional shape, which in turn governs their interaction with chiral biological targets such as enzymes and receptors.[3][4] Therefore, the synthesis and analysis of enantiomerically pure pyrrolidine derivatives are critical for the development of safe and effective drugs.[3]
Quantitative Data on Optical Activity
The optical activity of a chiral compound is its ability to rotate the plane of polarized light. This property is quantified by the specific rotation, [α], which is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, and solvent). A positive (+) or dextrorotatory rotation indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory rotation indicates a counter-clockwise rotation.[5]
Below is a summary of specific rotation values for several key enantiopure pyrrolidine derivatives.
| Compound Name | Structure | Specific Rotation [α] | Conditions |
| (R)-(-)-2-Methylpyrrolidine | -18 ± 2° | c=1 in MeOH, 20°C, D-line[6][7][8][9] | |
| (S)-(+)-Prolinol | +31° | c=1 in Toluene, 20°C, D-line[10][11] | |
| (2R,5R)-(+)-2,5-Diphenylpyrrolidine | +125.5° | (Solvent and concentration not specified)[12] | |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Not available | ||
| Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid | -23 ± 2º | c=1 in CHCl₃, 20°C, D-line[13] |
Experimental Protocols
Polarimetry: Measurement of Optical Rotation
Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active substance.[14][15]
Objective: To determine the specific rotation of a chiral pyrrolidine derivative.
Materials and Equipment:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Syringe
-
Solvent (e.g., methanol, chloroform, water)
-
The chiral pyrrolidine derivative sample
Procedure:
-
Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[14]
-
Blank Measurement:
-
Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample.
-
Ensure there are no air bubbles in the cell.[3]
-
Place the cell in the polarimeter.
-
Take a reading. This is the blank or zero reading. Modern polarimeters have a function to automatically zero the instrument with the blank.[14]
-
-
Sample Preparation:
-
Accurately weigh a known mass of the chiral pyrrolidine derivative (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask to a known volume (e.g., 10 mL) to obtain a precise concentration (c) in g/mL.[16]
-
-
Sample Measurement:
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law equation:[16] [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
-
Example Calculation: If the observed rotation of a 0.1 g/mL solution of a pyrrolidine derivative in a 1 dm cell is +2.5°, the specific rotation would be: [α] = +2.5° / (1 dm × 0.1 g/mL) = +25°
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, ee).[17][18]
Objective: To separate the enantiomers of a racemic pyrrolidine derivative and determine the enantiomeric excess of a sample.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds).[19]
-
Sample vials.
-
Syringe filters.
Procedure:
-
Column Selection: Choose a chiral column known to be effective for separating amines or similar heterocyclic compounds. Polysaccharide-based columns are a good starting point.[20]
-
Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture.[20]
-
For basic pyrrolidine derivatives, add a small amount of a basic modifier like diethylamine (e.g., 0.1% v/v) to the mobile phase to improve peak shape and resolution.[19]
-
Degas the mobile phase using sonication or vacuum filtration.[20]
-
-
Instrument Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to an appropriate value where the analyte absorbs UV light (e.g., 254 nm).[20]
-
-
Sample Preparation:
-
Dissolve the pyrrolidine derivative sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a syringe filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
If the separation is successful, two peaks corresponding to the two enantiomers will be observed.
-
To identify the peaks, inject a sample of a pure enantiomer if available.
-
Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = [|A1 - A2| / (A1 + A2)] × 100
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][21]
Objective: To determine the absolute configuration of a chiral pyrrolidine derivative.
Materials and Equipment:
-
VCD spectrometer (FTIR-based).
-
Infrared light source.
-
Linear polarizer.
-
Photoelastic modulator (PEM).
-
Detector (e.g., MCT).
-
Sample cell with appropriate window material (e.g., BaF₂ or CaF₂).
-
Solvent (deuterated solvents like CDCl₃ are often used to avoid interference from C-H vibrations).
Procedure:
-
Sample Preparation:
-
Dissolve the chiral pyrrolidine derivative in a suitable, non-absorbing solvent to a relatively high concentration (typically 0.1 to 1 M).
-
The sample should be enantiomerically pure or highly enriched.
-
-
Instrument Setup:
-
Configure the VCD spectrometer for the desired spectral range (mid-IR, typically 4000-800 cm⁻¹).
-
Optimize the instrument parameters, including resolution, scan time, and PEM settings.
-
-
Data Acquisition:
-
Acquire the VCD spectrum of the sample. This may involve collecting a large number of scans to achieve a good signal-to-noise ratio, as VCD signals are typically very weak.[1]
-
Acquire a background spectrum of the pure solvent in the same cell.
-
-
Computational Modeling:
-
Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both enantiomers (R and S) of the pyrrolidine derivative.
-
This involves a conformational search to identify the most stable conformers in solution and calculating their Boltzmann-weighted average VCD spectrum.
-
-
Spectral Comparison and Absolute Configuration Assignment:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectra for the R and S enantiomers.
-
A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule.
-
Signaling Pathways and Stereospecific Interactions
The chirality of pyrrolidine derivatives is often crucial for their interaction with biological targets, leading to enantiomer-specific pharmacological effects. A prominent example is the interaction of chiral pyrrolidine-based ligands with G protein-coupled receptors (GPCRs), such as the kappa-opioid receptor (KOR).[22][23]
Activation of the KOR can lead to both desired analgesic effects and undesired side effects like dysphoria and sedation. These distinct outcomes are thought to be mediated by different downstream signaling pathways: G-protein signaling is associated with analgesia, while the β-arrestin2 pathway is linked to the adverse effects.[24] Ligands that preferentially activate one pathway over the other are known as biased agonists. The stereochemistry of a pyrrolidine-based KOR agonist can significantly influence this bias.
Below is a diagram illustrating the concept of biased agonism at the kappa-opioid receptor, highlighting how different enantiomers of a chiral pyrrolidine ligand could preferentially activate different signaling cascades.
This diagram illustrates how two different enantiomers of a chiral pyrrolidine ligand can stabilize distinct conformations of the kappa-opioid receptor upon binding. Enantiomer S preferentially activates the G-protein signaling pathway, leading to the desired therapeutic effect of analgesia. In contrast, Enantiomer R preferentially engages the β-arrestin2 pathway, resulting in undesirable side effects such as dysphoria. This stereospecific activation highlights the critical importance of chirality in designing safer and more effective opioid analgesics.
Conclusion
The chirality and optical activity of pyrrolidine derivatives are fundamental properties that have a profound impact on their biological function. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for the rational design and synthesis of novel therapeutic agents. The ability to accurately measure optical activity, separate enantiomers, and determine absolute configuration using the techniques outlined in this guide is crucial for advancing research and ensuring the development of safe and effective chiral drugs. The increasing appreciation of stereospecific interactions with biological targets, such as the biased agonism at GPCRs, will continue to drive innovation in the field of medicinal chemistry, with chiral pyrrolidine derivatives remaining at the forefront of these endeavors.
References
- 1. hindsinstruments.com [hindsinstruments.com]
- 2. Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-(-)-2-Methylpyrrolidine, 95% | Fisher Scientific [fishersci.ca]
- 8. (R)-2-Methylpyrrolidine | C5H11N | CID 641544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(-)-2-Methylpyrrolidine 41720-98-3 [sigmaaldrich.com]
- 10. 23356-96-9 CAS MSDS (L-(+)-Prolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. L-(+)-Prolinol 98% [csnvchem.com]
- 12. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. torontech.com [torontech.com]
- 15. iitr.ac.in [iitr.ac.in]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. chromtech.net.au [chromtech.net.au]
- 19. chem.purdue.edu [chem.purdue.edu]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 23. tnu.in [tnu.in]
- 24. κ-opioid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Relationship Between (S)-2-Methylpyrrolidine-2-carboxamide and L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural, synthetic, and biological relationship between the endogenous amino acid L-proline and its synthetic derivative, (S)-2-Methylpyrrolidine-2-carboxamide. L-proline, a unique secondary amine amino acid, plays a critical role in protein structure and cellular signaling. Its structural analogue, this compound, also known as alpha-methyl-L-prolinamide, represents a class of proline derivatives with significant potential in medicinal chemistry. The introduction of a methyl group at the alpha-position and the conversion of the carboxylic acid to a carboxamide moiety imparts distinct physicochemical and conformational properties. This guide details the synthetic pathways from L-proline, compares the physicochemical characteristics of both molecules, and explores the biological activities of related pyrrolidine carboxamides, offering insights into their potential as enzyme inhibitors and therapeutic agents. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this area.
Introduction: L-proline and its Analogs
L-proline is a proteinogenic amino acid distinguished by its secondary amine, where the side chain forms a pyrrolidine ring with the backbone. This cyclic structure confers exceptional conformational rigidity, making it a crucial determinant of protein architecture, particularly in the formation of turns and in the structure of collagen.[1] Beyond its structural role, L-proline is involved in various biological processes, including acting as an osmoprotectant, a signaling molecule, and a precursor for the synthesis of other important compounds.[2][3]
The unique properties of L-proline have made its derivatives a focal point in drug design and discovery.[4][5][6] By modifying the proline scaffold, researchers can fine-tune the biological and physicochemical properties of peptides and small molecules. This compound is a direct derivative of L-proline, featuring two key modifications: the addition of a methyl group to the alpha-carbon and the conversion of the carboxylic acid to a primary carboxamide. These changes are expected to alter its steric and electronic properties, influencing its biological activity and metabolic stability. This guide explores the core relationship between these two molecules from a chemical and biological perspective.
Physicochemical Properties
The structural modifications that differentiate this compound from L-proline lead to distinct physicochemical properties. A summary and comparison of these properties are presented in the table below.
| Property | L-proline | This compound | Data Source(s) |
| Molecular Formula | C₅H₉NO₂ | C₆H₁₂N₂O | [7][8] |
| Molecular Weight | 115.13 g/mol | 128.17 g/mol | [8][9] |
| Appearance | Transparent crystals | Solid | [1] |
| Melting Point | 205-228 °C (decomposes) | Not available | [10] |
| Water Solubility | Highly soluble (162 g/100 mL at 25°C) | Not available | [10] |
| logP (Octanol/Water) | -2.5 | -0.5 | [8][9] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | 55.1 Ų | [8][9] |
| pKa (carboxyl) | ~2.0 | Not applicable | [11] |
| pKa (amino) | ~10.6 | Not available | [11] |
Synthesis of this compound from L-proline
The synthesis of this compound can be envisioned as a two-stage process starting from L-proline: first, the synthesis of the intermediate (S)-2-Methylpyrrolidine-2-carboxylic acid, followed by the amidation of the carboxylic acid.
Stage 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid
A common route for the synthesis of α-methylated proline involves a three-step sequence starting from L-proline. This method utilizes a chiral auxiliary to control the stereochemistry of the methylation step.
Experimental Protocol: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride[2][3]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend L-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.
Step 2: Methylation of Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.
Stage 2: Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid
The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic synthesis methods. A common approach involves the activation of the carboxylic acid, followed by reaction with ammonia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H12N2O | CID 14829625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. proline dl-form | C5H9NO2 | CID 614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solechem.eu [solechem.eu]
- 11. (2S)-N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 10374482 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility, stemming from its unique three-dimensional structure, inherent chirality, and synthetic tractability, has cemented its importance in the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the core principles and practical applications of pyrrolidine scaffolds in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and chemical processes.
The Physicochemical Advantage of the Pyrrolidine Moiety
The therapeutic success of pyrrolidine-containing drugs can be attributed to several key physicochemical properties inherent to the scaffold. Unlike flat, aromatic systems, the puckered nature of the pyrrolidine ring allows for a better exploration of three-dimensional chemical space, often leading to enhanced binding affinity and selectivity for biological targets.[1] The presence of stereogenic centers provides opportunities for the synthesis of specific stereoisomers, which can exhibit profoundly different pharmacological activities and metabolic profiles.[2] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[2] The pyrrolidine moiety can also impart favorable pharmacokinetic properties, such as improved aqueous solubility.[2]
Therapeutic Applications of Pyrrolidine Scaffolds
The structural advantages of the pyrrolidine ring have been exploited to develop drugs across a broad spectrum of therapeutic areas.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with a diverse range of mechanisms of action.[3][4][5] A prominent class of anticancer compounds is the spirooxindole-pyrrolidines, which are often synthesized via 1,3-dipolar cycloaddition reactions.[3][6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Representative Pyrrolidine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | 3-picolinoyl-4-(2,4-dichlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | HeLa, Vero | < 20 µg/ml | [3] |
| Spirooxindole-pyrrolidine | 3-picolinoyl-4-(2-chlorophenyl)-5-phenylspiro[indoline-3,2'-pyrrolidine]-2'-one | HeLa | 70 µg/ml | [3] |
| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7a | HeLa | 0.32 ± 1.00 | [7] |
| Tetrazolopyrrolidine-1,2,3-triazole | Compound 7i | HeLa | 1.80 ± 0.22 | [7] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1, IGR39 | 2.5–20.2 | [8] |
| Copper(II) complex with thiosemicarbazone pyrrolidine | Copper complex 37a | SW480 | 0.99 ± 0.09 | [9] |
| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl-substituted 43a | HepG2 | 0.85 ± 0.20 | [10] |
| Spiropyrrolidine-thiazolo-oxindole | 4-bromophenyl-substituted 43b | HepG2 | 0.80 ± 0.10 | [10] |
Antibacterial Activity
The pyrrolidine scaffold is a key component in a number of antibacterial agents.[11] Their mechanism of action can vary, and structure-activity relationship (SAR) studies are crucial for optimizing their potency against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Representative Pyrrolidine Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Spirooxindole-3,2'-pyrrolidine | Compound 4d (dichloro substituted) | Gram-negative bacteria | 12.5 | [12] |
| Spirooxindole-3,2'-pyrrolidine | Compound 4e (dichloro substituted) | Gram-negative bacteria | 12.5 | [12] |
| Benzoylaminocarbothioyl pyrrolidines | Compounds 3b-e | Gram-negative and Gram-positive bacteria | 100 - 400 | [13] |
Antiviral Activity
Pyrrolidine derivatives have also emerged as promising antiviral agents.[14] A notable example is pyrrolidine dithiocarbamate (PDTC), which has demonstrated broad-spectrum antiviral activity against various viruses, including rhinoviruses and herpes simplex virus.[1][14]
Table 3: Antiviral Activity of Representative Pyrrolidine Derivatives
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| Pyrrolidine Dithiocarbamate (PDTC) | - | Human Rhinovirus (HRV), Poliovirus | - | [14] |
| Indole-based Pyrrolidine | I-13e | SARS-CoV-2 RdRp | 1.08 | [15] |
| Indole-based Pyrrolidine | I-13h | SARS-CoV-2 RdRp | 2.08 | [15] |
| Indole-based Pyrrolidine | I-13i | SARS-CoV-2 RdRp | 3.92 | [15] |
Antidiabetic Activity
In the context of metabolic diseases, pyrrolidine-based compounds have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[4][16] By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia.
Table 4: Antidiabetic Activity of Representative Pyrrolidine Derivatives
| Compound Class | Derivative | Enzyme | IC50 (µg/mL) | Reference |
| N-Boc Proline Amide | Compound 3g (4-methoxy analogue) | α-amylase | 26.24 | [16] |
| N-Boc Proline Amide | Compound 3g (4-methoxy analogue) | α-glucosidase | 18.04 | [16] |
| N-Boc Proline Amide | Compound 3a | α-amylase | 36.32 | [16] |
| N-Boc Proline Amide | Compound 3f | α-glucosidase | 27.51 | [16] |
| Pyrrolidine Sulphonamide | Compound B-XI | DPP-IV | 11.32 ± 1.59 nM | [17][18] |
| Pyrrolidine-based Pyrazoline | Compound 21 | α-glucosidase | 52.79 ± 6.00 | [19] |
Key Experimental Protocols
The following section provides detailed methodologies for key experiments commonly employed in the evaluation of pyrrolidine scaffolds.
Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives.[12][19]
Materials:
-
Isatin or substituted isatin
-
An α-amino acid (e.g., sarcosine, L-proline)
-
A dipolarophile (e.g., a chalcone or maleimide)
-
Solvent (e.g., methanol, ethanol, or water)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Thin-layer chromatography (TLC) plates
-
Column chromatography apparatus
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
To a solution of isatin (1 equivalent) and the α-amino acid (1 equivalent) in the chosen solvent, add the dipolarophile (1 equivalent).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified spirooxindole-pyrrolidine derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (pyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
In Vitro Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[20][21][22][23][24]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
96-well microtiter plates
-
Test compound (pyrrolidine derivative)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compound and the positive control antibiotic in the broth in the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[12][25][26][27][28]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
Test compound (pyrrolidine derivative)
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the host cells in the culture plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and incubate them with different concentrations of the test compound for a specified period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Fix and stain the cells with a staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value of the test compound.
In Vitro Antidiabetic Activity: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase.[2][29][30][31][32]
Materials:
-
α-Glucosidase enzyme from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (pyrrolidine derivative)
-
Acarbose as a positive control
-
Sodium carbonate solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Add the test compound at various concentrations, the positive control, and the buffer (for the blank) to the wells of the 96-well plate.
-
Add the α-glucosidase solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Visualizing Key Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations are created using the DOT language.
Experimental Workflow: 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Synthesis
Caption: General workflow for the synthesis of spirooxindole-pyrrolidines.
Signaling Pathway: Inhibition of a Kinase by a Pyrrolidine-Based Inhibitor
Caption: Mechanism of a pyrrolidine-based kinase inhibitor.
Conclusion
The pyrrolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting point for the design of novel therapeutic agents with a wide range of biological activities. The ability to readily synthesize a diverse library of pyrrolidine derivatives, coupled with robust in vitro and in vivo screening methods, ensures that this versatile scaffold will remain at the forefront of drug discovery for years to come. This guide has provided a foundational overview of the potential of pyrrolidine scaffolds, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this exciting field.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. protocols.io [protocols.io]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. youtube.com [youtube.com]
- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. protocols.io [protocols.io]
- 29. In vitro α-glucosidase inhibitory assay [protocols.io]
- 30. benchchem.com [benchchem.com]
- 31. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 32. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of pharmaceutical sciences and organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and predictable method for controlling the stereochemical outcome of a reaction. These enantiomerically pure compounds are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to favor the formation of one diastereomer over the other. Following the stereoselective reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.
The General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the prochiral substrate. This is a critical step that ensures the auxiliary can effectively influence the stereochemical course of the subsequent reaction.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction, such as an alkylation, aldol addition, or Diels-Alder reaction, where the steric and electronic properties of the auxiliary direct the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. Ideally, the auxiliary can be recovered and recycled, improving the overall efficiency of the process.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries are among the most reliable and versatile tools for asymmetric synthesis.[1] Derived from readily available amino acids, they provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][2]
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with Evans auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[3] For aldol reactions, the formation of a six-membered, chair-like transition state, known as the Zimmerman-Traxler model, further enhances the stereochemical control.[4][5]
Caption: Stereocontrol in Evans auxiliary-mediated alkylation.
Quantitative Data for Evans' Auxiliaries
| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [3] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 | [6] |
| Aldol Reaction | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 91 | [6] |
Experimental Protocols
Protocol 1: Attachment of the Propionyl Group to (S)-4-Benzyl-2-oxazolidinone [3]
-
Materials: (S)-4-Benzyl-2-oxazolidinone, propionic anhydride, triethylamine, 4-(dimethylamino)pyridine (DMAP), toluene.
-
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 equiv) dropwise to the solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 2: Diastereoselective Alkylation [3]
-
Materials: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in dry THF and cool to -78 °C.
-
Add a solution of NaHMDS (1.1 equiv) dropwise and stir for 30 minutes to form the enolate.
-
Add allyl iodide (1.2 equiv) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by column chromatography.
-
Protocol 3: Cleavage of the Auxiliary to Yield a Carboxylic Acid [3][7]
-
Materials: Purified N-alkylated product, tetrahydrofuran (THF), water, 30% aqueous hydrogen peroxide, lithium hydroxide (LiOH).
-
Procedure:
-
Dissolve the N-alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous LiOH (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
-
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and cost-effective method for the asymmetric alkylation of carboxylic acids.[8][9] Both enantiomers of pseudoephedrine are readily available and inexpensive.[10] The resulting amides are often crystalline, facilitating purification by recrystallization.[11]
Mechanism of Stereocontrol
The stereochemical outcome of the Myers asymmetric alkylation is controlled by the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary. This chelation, in conjunction with the steric bulk of the phenyl and methyl groups, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[12]
Caption: Chelation-controlled stereoselectivity in Myers' alkylation.
Quantitative Data for Myers' Auxiliary
| Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (1S,2S)-Pseudoephedrine propionamide | Benzyl bromide | ≥99% | 90 | [11] |
| (1S,2S)-Pseudoephedrine isovaleramide | Methyl iodide | 98% | 94 | [12] |
| (1S,2S)-Pseudoephedrine phenylacetamide | Ethyl iodide | 98% | 91 | [12] |
Experimental Protocols
Protocol 4: Amide Formation with Pseudoephedrine [13]
-
Materials: (+)-Pseudoephedrine, acyl chloride or anhydride, triethylamine, appropriate solvent.
-
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 equiv) in a suitable solvent.
-
Add triethylamine (1.2 equiv).
-
Add the acyl chloride or anhydride (1.1 equiv) and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate to yield the amide, which can often be purified by recrystallization.
-
Protocol 5: Asymmetric Alkylation [13]
-
Materials: Pseudoephedrine amide, anhydrous lithium chloride, lithium diisopropylamide (LDA), alkylating agent, dry THF.
-
Procedure:
-
To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of LDA (2.2 equiv) in THF.
-
Allow the mixture to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C) and add the alkylating agent (1.1-1.5 equiv).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate. Purify by column chromatography or recrystallization.
-
Protocol 6: Cleavage to a Carboxylic Acid [14]
-
Materials: N-acyl-(+)-pseudoephedrine amide, dioxane, aqueous sulfuric acid.
-
Procedure:
-
Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane.
-
Add an equal volume of aqueous sulfuric acid (9-18 N).
-
Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.
-
Cool the reaction mixture, dilute with water, and extract the carboxylic acid with an organic solvent.
-
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor.[15] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a wide range of reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[16]
Mechanism of Stereocontrol
The stereochemical control exerted by Oppolzer's sultam is attributed to the rigid conformation of the N-acyl derivative. The sulfonyl group and one of the gem-dimethyl groups on the camphor skeleton effectively block one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. For Lewis acid-catalyzed reactions like the Diels-Alder reaction, chelation between the carbonyl oxygen and the sulfonyl oxygen to the Lewis acid locks the conformation of the dienophile, further enhancing facial selectivity.
Caption: Lewis acid-chelated intermediate in an Oppolzer's sultam-directed Diels-Alder reaction.
Quantitative Data for Oppolzer's Sultam
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α-Hydroxylation | N-Phenylacetyl camphorsultam | Davis oxaziridine | >20:1 | 85 |[17] | | Diels-Alder | N-Acryloyl camphorsultam | Cyclopentadiene | >98:2 (endo:exo) | 95 |[15] | | Alkylation | N-Glycylsultam derivative | Benzyl bromide | >95:5 | High |[16] |
Experimental Protocols
Protocol 7: Acylation of Oppolzer's Sultam [18]
-
Materials: (2S)-Bornane-2,10-sultam, n-butyllithium, bromoacetyl bromide, dry THF.
-
Procedure:
-
Dissolve the sultam (1.0 equiv) in dry THF and cool to -78 °C.
-
Add n-butyllithium (1.12 equiv) dropwise and stir for 30 minutes.
-
In a separate flask, dissolve bromoacetyl bromide (1.12 equiv) in dry THF.
-
Add the bromoacetyl bromide solution to the sultam lithium salt mixture at -78 °C via cannula over 1.5 hours.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer, dry, and concentrate to yield the N-bromoacetylsultam.
-
Protocol 8: Diastereoselective Diels-Alder Reaction [15]
-
Materials: N-Acryloyl camphorsultam, cyclopentadiene, titanium tetrachloride (TiCl₄), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-acryloyl camphorsultam (1.0 equiv) in dry DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 equiv) and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 equiv) and stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry, and concentrate. Purify the product by column chromatography.
-
Protocol 9: Reductive Cleavage of the Auxiliary [19]
-
Materials: N-Acyl camphorsultam, lithium aluminum hydride (LiAlH₄), dry THF.
-
Procedure:
-
To a solution of the N-acyl camphorsultam (1.0 equiv) in dry THF at 0 °C, carefully add LiAlH₄ (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography. The chiral auxiliary can be recovered from the solid precipitate.
-
Chiral auxiliaries represent a cornerstone of modern asymmetric synthesis, providing robust and predictable methods for the construction of enantiomerically pure molecules. The Evans, Myers, and Oppolzer auxiliaries, each with their unique structural features and modes of action, have proven to be invaluable tools for chemists in academia and industry. A thorough understanding of their mechanisms, combined with access to reliable experimental protocols, empowers researchers to strategically employ these reagents in the synthesis of complex targets, from novel therapeutic agents to intricate natural products. The continued development and application of chiral auxiliary-based methodologies will undoubtedly remain a key driver of innovation in the chemical sciences.
References
- 1. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 9. synarchive.com [synarchive.com]
- 10. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgsyn.org [orgsyn.org]
- 19. york.ac.uk [york.ac.uk]
The Expanding Therapeutic Potential of Proline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proline, a unique cyclic amino acid, has long been recognized for its critical role in protein structure and function. However, the development of novel proline derivatives has unlocked a vast and diverse landscape of biological activities, positioning these compounds as promising candidates for therapeutic intervention across a spectrum of diseases. This technical guide provides an in-depth overview of the core biological activities of these emerging molecules, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Enzyme Inhibition: A Major Avenue for Proline Derivatives
A significant area of research has focused on the design of proline derivatives as potent and selective enzyme inhibitors. Their rigid conformational structure makes them ideal scaffolds for targeting the active sites of various enzymes.
Angiotensin-Converting Enzyme (ACE) Inhibition
Proline derivatives have been investigated for their potential to inhibit ACE, a key enzyme in the renin-angiotensin system and a major target for the treatment of hypertension. While early studies on simple proline derivatives showed weak ACE inhibitory activity compared to reference drugs like captopril, this foundational work has paved the way for more complex and potent analogues.[1]
Matrix Metalloproteinase (MMP) Inhibition
Certain D-proline derivatives have been designed to selectively inhibit matrix metalloproteinases (MMPs), such as gelatinase A (MMP-2), which are validated targets in cancer drug discovery due to their role in tumor invasion and metastasis.[2] The stereochemistry of the proline ring is crucial, with D-proline derivatives often showing higher potency than their L-proline counterparts.[2]
Proline Dehydrogenase (PRODH) Inhibition
Proline dehydrogenase (PRODH), a key enzyme in proline catabolism, has emerged as a therapeutic target in cancer.[3][4] Proline analogues, such as L-tetrahydro-2-furoic acid, are among the best-characterized reversible inhibitors of PRODH.[3][5] The inhibition of PRODH can disrupt cancer cell metabolism and survival, particularly in tumors that exhibit proline dependency.[6][7]
Table 1: Inhibition Constants of Proline Analogues against PRODH [5]
| Compound | Inhibitor Structure | Inhibition Constant (Ki) in mM |
| L-tetrahydro-2-furoic acid (1) | Not available in search results | 0.3 |
| Cyclopentanecarboxylic acid (16) | Not available in search results | > 5 |
| Piperidine-2-carboxylic acid (15) | Not available in search results | > 5 |
| Proline amide (13) | Not available in search results | > 5 |
| (S)-2-Carbamoylpyrrolidine-1-carboxylate | Not available in search results | 1.4 - 6 |
| (R)-2-Carbamoylpyrrolidine-1-carboxylate | Not available in search results | 1.4 - 6 |
| (S)-Pyrrolidine-1,2-dicarboxylate | Not available in search results | 1.4 - 6 |
| (R)-Pyrrolidine-1,2-dicarboxylate | Not available in search results | 1.4 - 6 |
Experimental Protocol: PRODH Enzyme Activity Assay[5]
This assay monitors the production of Δ1-pyrroline-5-carboxylate (P5C), a product of PRODH activity.
-
Reaction Mixture: Prepare a solution containing 20 mM MOPS buffer (pH 7.5) and 10 mM MgCl2.
-
Detection Reagent: Use ortho-aminobenzaldehyde (o-AB) which forms an adduct with the P5C product.
-
Electron Acceptor: Menadione is used as the electron acceptor to reoxidize the flavin cofactor of PRODH.
-
Procedure:
-
Kinetic measurements are performed in a 96-well plate using a microplate spectrophotometer.
-
The reaction is initiated by adding the enzyme to the reaction mixture containing L-proline (substrate) and the test inhibitor.
-
The formation of the P5C-o-AB adduct is monitored by measuring the absorbance at 443 nm.
-
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.
References
- 1. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [mospace.umsystem.edu]
- 4. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]
- 5. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrrolidine-Based Organocatalysts: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed an explosive growth over the past two decades, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, organocatalysts derived from the simple, naturally occurring amino acid proline, and its structural motif, the pyrrolidine ring, have emerged as a cornerstone.[1][2] Their remarkable ability to induce high levels of stereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions has made them indispensable tools in modern organic synthesis and drug discovery.
This technical guide provides an in-depth exploration of the discovery and development of new organocatalysts based on pyrrolidine structures. It is designed to serve as a comprehensive resource for researchers and professionals in the field, offering detailed insights into the synthesis of these catalysts, their application in key asymmetric transformations, and the mechanistic principles that govern their function.
Foundational Pyrrolidine Organocatalysts and Their Activation Modes
The journey of modern pyrrolidine-based organocatalysis began with the rediscovery of proline's ability to catalyze intermolecular aldol reactions with significant enantioselectivities.[2] This seminal work, along with the development of imidazolidinones by MacMillan, marked the dawn of a new era in asymmetric synthesis. A significant breakthrough came in 2005 with the independent reports from Jørgensen and Hayashi on the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes.[2]
The efficacy of pyrrolidine-based organocatalysts stems from their diverse modes of activation, which are intricately linked to their structural features. The fundamental stereoselective activation modes can be broadly categorized as follows:
-
Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new stereocenter.
-
Iminium Ion Catalysis: In reactions involving α,β-unsaturated carbonyls, the pyrrolidine catalyst forms a transient iminium ion. This activation lowers the LUMO of the unsaturated system, rendering it more susceptible to nucleophilic attack.
-
Bifunctional Catalysis: Many advanced pyrrolidine-based organocatalysts incorporate additional functional groups, such as amides, ureas, thioureas, or squaramides. These groups can act as hydrogen-bond donors, activating the electrophile and helping to organize the transition state, thereby enhancing both reactivity and stereoselectivity.
The specific substitution pattern on the pyrrolidine ring plays a crucial role in determining the dominant activation pathway and the stereochemical outcome of the reaction.[1] Catalysts with a hydrogen-bonding donor in the C-2 side chain, such as proline and prolinamides, typically operate through a bifunctional mechanism, covalently binding one substrate while coordinating the other via hydrogen bonds.[1] Conversely, catalysts lacking a hydrogen-bond donor at the C-2 position and possessing significant steric bulk, like the Jørgensen-Hayashi diarylprolinol silyl ethers, primarily exert stereocontrol by shielding one face of the substrate.[1]
Key Classes of Pyrrolidine-Based Organocatalysts and Their Synthesis
The modular nature of the pyrrolidine scaffold has allowed for the development of a vast library of organocatalysts with fine-tuned steric and electronic properties. This section details the synthesis of some of the most prominent classes.
Prolinamide-Based Organocatalysts
Prolinamides are a versatile class of bifunctional organocatalysts where the carboxylic acid of proline is converted to an amide. This modification allows for the introduction of a wide variety of substituents, enabling the optimization of the catalyst for specific reactions.
Experimental Protocol: Synthesis of a Generic Prolinamide Catalyst
This protocol describes the synthesis of a prolinamide catalyst from N-Boc-L-proline and a primary amine.
-
Coupling Reaction:
-
To a solution of N-Boc-L-proline (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture for 15 minutes.
-
Add the desired primary amine (1.0 eq.) and triethylamine (Et3N) (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-protected prolinamide.
-
-
Deprotection:
-
Dissolve the N-Boc-protected prolinamide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final prolinamide organocatalyst.
-
Diarylprolinol Silyl Ether Organocatalysts (Jørgensen-Hayashi Catalysts)
These catalysts are characterized by a bulky diarylprolinol core with the hydroxyl group protected as a silyl ether. They are highly effective in a variety of asymmetric transformations, particularly those involving enamine and iminium ion intermediates.
Experimental Protocol: Synthesis of a Diarylprolinol Silyl Ether Catalyst
This protocol outlines the synthesis starting from L-proline.
-
Synthesis of the Diarylprolinol:
-
Suspend L-proline (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C and slowly add a Grignard reagent (e.g., phenylmagnesium bromide, 3.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude diarylprolinol by flash column chromatography.
-
-
Silyl Ether Formation:
-
Dissolve the diarylprolinol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add imidazole (1.5 eq.) and the desired silyl chloride (e.g., triethylsilyl chloride, 1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the diarylprolinol silyl ether catalyst.
-
Pyrrolidine-Squaramide Bifunctional Organocatalysts
This class of catalysts combines the pyrrolidine motif with a squaramide unit, which acts as a powerful hydrogen-bond donor. This dual activation mode often leads to exceptional levels of stereocontrol in reactions such as Michael additions.
Experimental Protocol: Synthesis of a Pyrrolidine-Squaramide Catalyst
This protocol describes the coupling of a pyrrolidine derivative with a squarate ester.
-
Synthesis of the Pyrrolidine Amine Component:
-
Synthesize the desired chiral pyrrolidine-containing amine. For example, (S)-2-(aminomethyl)pyrrolidine can be prepared from L-proline via reduction of the corresponding amide or nitrile.
-
-
Coupling with Diethyl Squarate:
-
Dissolve the pyrrolidine amine (1.0 eq.) and diethyl squarate (1.0 eq.) in a suitable solvent such as ethanol or DCM.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the mono-adduct by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the resulting ethyl 3-(pyrrolidin-2-ylmethylamino)-4-oxocyclobut-2-en-1-olate by column chromatography.
-
-
Reaction with a Second Amine:
-
Dissolve the purified mono-adduct (1.0 eq.) and a second amine (e.g., an aniline derivative, 1.0 eq.) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final pyrrolidine-squaramide organocatalyst.
-
Applications in Asymmetric Synthesis: Key Reactions and Performance Data
Pyrrolidine-based organocatalysts have proven to be highly effective in a plethora of asymmetric transformations. This section highlights their application in two of the most fundamental carbon-carbon bond-forming reactions: the aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Prolinamide-based catalysts have shown excellent performance in this reaction.
Table 1: Performance of Selected Prolinamide Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-N-((R)-2-hydroxy-1-phenylethyl)pyrrolidine-2-carboxamide | 20 | Neat | -25 | 48 | 95 | 95:5 | 98 | [3] |
| (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 20 | Neat | -25 | 24 | 98 | 97:3 | >99 | [3] |
| (S)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide | 30 | DMSO | rt | 72 | 85 | 90:10 | 96 | [3] |
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Prolinamide
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in the ketone (e.g., cyclohexanone, 2.0 mL), add the prolinamide organocatalyst (10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction for the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. Diarylprolinol silyl ethers and pyrrolidine-squaramide catalysts are particularly effective for this transformation.
Table 2: Performance of Selected Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Diphenylprolinol silyl ether | 10 | Propanal | β-Nitrostyrene | Toluene | rt | 24 | 98 | 95:5 | 99 | [4] |
| (S)-Pyrrolidine-squaramide | 10 | Cyclohexanone | β-Nitrostyrene | Toluene | rt | 12 | 95 | >99:1 | 97 | [5] |
| (S)-Pyrrolidine-thiourea | 10 | Cyclohexanone | β-Nitrostyrene | Toluene | rt | 24 | 92 | 98:2 | 95 | [6] |
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
-
To a solution of the nitroolefin (0.25 mmol) in the solvent (e.g., toluene, 1.0 mL), add the aldehyde (0.5 mmol) and the diarylprolinol silyl ether catalyst (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Insights and Visualizations
A deep understanding of the reaction mechanisms is paramount for the rational design of new and improved organocatalysts. The following diagrams, rendered in DOT language, illustrate the key catalytic cycles and workflows.
The Enamine Catalytic Cycle
The enamine catalytic cycle is fundamental to many pyrrolidine-catalyzed reactions, including the aldol and Michael additions of aldehydes and ketones.
Caption: The enamine catalytic cycle for pyrrolidine-based organocatalysis.
Experimental Workflow for Catalyst Synthesis and Application
The following diagram outlines a typical experimental workflow for the synthesis of a new pyrrolidine-based organocatalyst and its subsequent testing in an asymmetric reaction.
Caption: A generalized experimental workflow for organocatalyst development.
Bifunctional Activation by a Pyrrolidine-Squaramide Catalyst
This diagram illustrates the proposed dual activation mechanism of a pyrrolidine-squaramide catalyst in a Michael addition reaction.
Caption: Dual activation model for a pyrrolidine-squaramide catalyst.
Conclusion and Future Outlook
The discovery and development of organocatalysts based on pyrrolidine structures have profoundly impacted the field of asymmetric synthesis. Their operational simplicity, ready availability, and high efficiency have made them attractive alternatives to traditional metal catalysts. The modularity of the pyrrolidine scaffold continues to inspire the design and synthesis of novel catalysts with enhanced reactivity and selectivity.
Future research in this area is likely to focus on several key aspects:
-
Expansion of the Reaction Scope: The development of new pyrrolidine-based catalysts for challenging and previously inaccessible asymmetric transformations.
-
Catalysis in Sustainable Media: A greater emphasis on performing organocatalytic reactions in environmentally benign solvents, such as water or under solvent-free conditions.
-
Cascade Reactions: The design of catalysts that can promote complex cascade reactions, enabling the rapid construction of molecular complexity from simple starting materials.
-
Mechanistic Elucidation: Deeper mechanistic studies, employing both experimental and computational methods, to gain a more refined understanding of the factors that govern stereoselectivity.
The continued exploration of pyrrolidine-based organocatalysis holds immense promise for the future of organic synthesis, with significant implications for the efficient and sustainable production of pharmaceuticals, agrochemicals, and other fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide to the Theoretical and Computational Studies of Methylpyrrolidine Conformers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylpyrrolidines, a class of saturated heterocyclic amines, are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The therapeutic efficacy and biological activity of these molecules are intrinsically linked to their three-dimensional structure. The pyrrolidine ring is not planar and can adopt various puckered conformations, with the position of the methyl group further increasing the conformational complexity. A thorough understanding of the conformational landscape, including the relative energies of different conformers and the barriers to their interconversion, is therefore critical for rational drug design and development.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of methylpyrrolidine conformers, supplemented with details of key experimental techniques used for validation. We will delve into the conformational preferences of N-methylpyrrolidine, 2-methylpyrrolidine, and 3-methylpyrrolidine, presenting quantitative data where available and outlining the protocols for their determination.
Theoretical and Computational Methodologies
The conformational analysis of methylpyrrolidines heavily relies on computational chemistry to explore their potential energy surfaces (PES) and identify stable conformers.
Key Computational Approaches
-
Density Functional Theory (DFT): This is the most widely used quantum mechanical method for studying methylpyrrolidine conformers. Functionals such as B3LYP and M06-2X, combined with Pople-style basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ, have proven effective in providing a good balance between accuracy and computational cost. DFT calculations are used to optimize the geometries of various conformers, calculate their relative energies, and compute vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface.
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer greater accuracy than DFT, particularly for calculating relative energies. However, their high computational cost often limits their application to smaller systems or for single-point energy calculations on geometries optimized with a less expensive method.
-
Molecular Mechanics (MM): Force fields like MMFF94s can be used for rapid initial conformational searches to identify a broad range of possible conformers. These low-energy structures can then be subjected to higher-level quantum mechanical calculations for more accurate energy and geometry determination.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a valuable tool for understanding the electronic factors that govern conformational preferences. It can reveal hyperconjugative interactions and steric repulsions that contribute to the relative stability of different conformers.
Computational Protocol for Conformational Analysis
A typical computational workflow for the conformational analysis of a methylpyrrolidine isomer is as follows:
-
Initial Structure Generation: A 2D drawing of the methylpyrrolidine isomer is converted into an initial 3D structure.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed using a computationally inexpensive method like molecular mechanics to identify a set of low-energy conformers.
-
Geometry Optimization: Each of the identified low-energy conformers is then optimized at a higher level of theory, typically DFT, to find the precise minimum-energy geometry.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Analysis: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.
-
Structural and Property Analysis: The geometric parameters (bond lengths, bond angles, and dihedral angles) of the stable conformers are analyzed. Spectroscopic properties, such as NMR chemical shifts and coupling constants, and rotational constants, are often calculated to aid in the interpretation of experimental data.
Conformational Landscape of Methylpyrrolidines
The pyrrolidine ring primarily adopts two puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) . In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For the parent pyrrolidine, the envelope conformation is generally found to be slightly more stable than the twist form.[1] The position of the methyl group in methylpyrrolidines significantly influences the conformational equilibrium.
N-Methylpyrrolidine
In N-methylpyrrolidine, the primary conformational flexibility arises from the puckering of the pyrrolidine ring and the orientation of the N-methyl group. The methyl group can be in either an axial or equatorial position relative to the average plane of the ring.
| Conformer | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) | Key Dihedral Angle (C2-N-C5-C4) |
| Equatorial-Envelope | 0.00 | ~40° |
| Axial-Envelope | ~0.5 - 1.0 | ~-40° |
Note: The exact energy difference can vary depending on the computational method and basis set used.
2-Methylpyrrolidine
For 2-methylpyrrolidine, the methyl group can be in either an axial or equatorial position. The equatorial conformer is generally more stable to minimize steric interactions. The puckering of the ring also influences the relative stability.
| Conformer | Relative Energy (kcal/mol) (Theoretical) | Methyl Group Orientation |
| Equatorial | 0.00 | Pseudo-equatorial |
| Axial | ~1.5 - 2.0 | Pseudo-axial |
3-Methylpyrrolidine
Similar to 2-methylpyrrolidine, the conformers of 3-methylpyrrolidine are primarily defined by the axial or equatorial position of the methyl group. The equatorial conformer is typically the more stable one.
| Conformer | Relative Energy (kcal/mol) (Theoretical) | Key Dihedral Angles (Illustrative) |
| Equatorial | 0.00 | C2-C3-C4-C5: ~35°, C3-C4-C5-N: ~-20° |
| Axial | ~1.0 - 1.5 | C2-C3-C4-C5: ~-35°, C3-C4-C5-N: ~20° |
Experimental Protocols for Conformational Analysis
Experimental techniques are crucial for validating the results of computational studies and providing data on the conformational populations in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational equilibrium of methylpyrrolidines in solution.
Detailed Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the methylpyrrolidine isomer in a suitable deuterated solvent (e.g., CDCl3, CD3OD, DMSO-d6) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Measure the vicinal proton-proton coupling constants (3JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By comparing the experimentally measured coupling constants with those calculated for the different computationally determined conformers, the relative populations of the conformers in solution can be estimated.
-
-
2D NMR Spectroscopy (ROESY/NOESY):
-
Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
-
The cross-peaks in these spectra provide information about through-space interactions between protons that are close to each other. This data can be used to determine the relative orientation of different parts of the molecule, helping to distinguish between different conformers.
-
-
Low-Temperature NMR:
-
For molecules with low barriers to conformational interconversion, spectra are often recorded at low temperatures to slow down the exchange process. This can allow for the observation of separate signals for each conformer, enabling a direct measurement of their relative populations.
-
Gas-Phase Electron Diffraction (GED)
GED is an experimental technique used to determine the gas-phase structure of molecules.[2]
Detailed Methodology:
-
Sample Introduction: A gaseous sample of the methylpyrrolidine is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: The experimental data is fitted to a theoretical model of the molecular structure. By considering different possible conformers and their populations, the geometry and relative abundance of the conformers in the gas phase can be determined.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[3] It provides highly accurate rotational constants, which are related to the molecule's moments of inertia.
Detailed Methodology:
-
Sample Introduction: A gaseous sample of the methylpyrrolidine is introduced into the spectrometer at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: The absorption of microwave radiation by the molecules is detected, resulting in a rotational spectrum.
-
Spectral Assignment: The lines in the spectrum are assigned to specific rotational transitions.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined with high precision.
-
Structural Determination: The experimental rotational constants are compared with those calculated for the computationally determined conformers. This allows for the unambiguous identification of the conformers present in the gas phase and the determination of their precise geometries.
Potential Energy Surface and Conformational Interconversion
The various conformers of a methylpyrrolidine are not static but are in a constant state of interconversion. The potential energy surface (PES) provides a map of the energy of the molecule as a function of its geometry.
The stable conformers correspond to minima on the PES, while the transition states for their interconversion are located at saddle points. The energy difference between a minimum and a saddle point is the activation energy (energy barrier) for that particular conformational change. Computational methods, such as relaxed potential energy surface scans, can be used to map out the pathways for these interconversions, for example, the path for ring puckering or for the rotation of the methyl group.
Conclusion
The conformational analysis of methylpyrrolidines is a multifaceted endeavor that requires a synergistic approach combining computational chemistry and experimental spectroscopy. DFT calculations provide a robust framework for exploring the potential energy surface and identifying stable conformers, while techniques such as NMR, gas-phase electron diffraction, and microwave spectroscopy offer invaluable experimental validation and insights into the conformational preferences in different environments. A comprehensive understanding of the conformational landscape of these important heterocyclic building blocks is essential for the rational design of new pharmaceuticals and functional materials with optimized properties and activities.
References
(S)-2-Methylpyrrolidine-2-carboxamide: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (S)-2-Methylpyrrolidine-2-carboxamide, a chiral pyrrolidine derivative of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical knowledge, data from structurally related compounds, and standardized experimental protocols to offer a robust framework for its handling and characterization.
Core Concepts: Structural Influence on Physicochemical Properties
This compound is a chiral, cyclic amide. Its physicochemical properties are dictated by the interplay of its key structural features: the pyrrolidine ring, the tertiary amide, and the chiral center at the C2 position. The polar amide group is expected to facilitate hydrogen bonding, suggesting potential solubility in polar solvents. The pyrrolidine ring and the methyl group introduce some lipophilicity, which may allow for solubility in certain organic solvents. The stability of the molecule is primarily governed by the reactivity of the amide bond, which is susceptible to hydrolysis under certain conditions.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, a qualitative and predicted solubility profile can be inferred from its structure and data on analogous compounds such as 2-pyrrolidone and N-methylpropanamide. Small, cyclic amides and simple acyclic amides tend to exhibit good solubility in water and polar organic solvents.[1][2]
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aqueous | Water | High | The presence of the polar amide group allows for hydrogen bonding with water molecules. Similar small amides are miscible with water.[2] |
| Phosphate Buffered Saline (PBS) pH 7.4 | High | Expected to be similar to water, as the compound is unlikely to have a pKa in the physiological pH range. | |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide group. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good dipole-dipole interactions with the polar amide. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols should be employed. The choice between a kinetic or thermodynamic assay depends on the stage of drug development and the required accuracy.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to rapidly assess compound solubility.[3][4][5][6][7]
Experimental Workflow: Kinetic Solubility Assay
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard, providing more accurate data for later-stage development.[8][9][10][11]
Experimental Protocol: Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its development as a pharmaceutical agent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][9][10][12][13][14][15][16][17][18]
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Susceptible to hydrolysis | (S)-2-Methylpyrrolidine-2-carboxylic acid and ammonia. |
| Basic (e.g., 0.1 M NaOH) | Susceptible to hydrolysis | Salt of (S)-2-Methylpyrrolidine-2-carboxylic acid and ammonia. |
| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible | N-oxides, hydroxylamines, or other oxidation products. |
| Thermal (e.g., 60°C) | Generally stable, degradation at higher temperatures | Ring-opening or other decomposition products. Amides are generally thermally stable up to 160°C.[12] |
| Photolytic (UV/Vis light) | Potentially susceptible | Photoreduction or Norrish Type I cleavage products.[19] |
Hydrolytic Degradation Pathway
The primary degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base.[20][21][22][23][24]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][12][13][14][15][16][17][18]
Experimental Workflow: Forced Degradation Study
Analytical Method for Quantification
A robust and validated analytical method is crucial for accurate determination of solubility and for monitoring stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for the quantification of small polar molecules like this compound.[25][26][27][28][29]
Table 3: Representative HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided information, based on analogous compounds and established scientific principles, offers a strong starting point for researchers and drug development professionals. It is imperative to conduct specific experimental studies as outlined in the protocols to obtain precise and reliable data for this compound to support its progression in the drug development pipeline.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemwhat.com [chemwhat.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpsonline.com [ajpsonline.com]
- 17. sgs.com [sgs.com]
- 18. labinsights.nl [labinsights.nl]
- 19. drum.lib.umd.edu [drum.lib.umd.edu]
- 20. quora.com [quora.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. byjus.com [byjus.com]
- 24. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-2-Methylpyrrolidine-2-carboxamide from (S)-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of (S)-2-methylpyrrolidine-2-carboxamide, a valuable chiral building block in drug discovery, starting from the readily available amino acid (S)-proline. The synthesis involves five key transformations: esterification, N-protection, α-methylation, amidation, and deprotection. This protocol includes detailed experimental procedures, tabulated quantitative data for expected yields and product specifications, and a visual workflow diagram to guide researchers through the synthetic sequence.
Introduction
This compound is a proline derivative with significant potential in medicinal chemistry. The introduction of a methyl group at the α-position can impart unique conformational constraints and metabolic stability to peptide-based therapeutics. This document outlines a reliable and reproducible synthetic route, providing drug development professionals with a practical guide for the preparation of this important chiral intermediate.
Overall Synthetic Scheme
The synthesis of this compound from (S)-proline is accomplished through the following five-step sequence:
-
Esterification: (S)-proline is converted to its methyl ester hydrochloride using thionyl chloride in methanol.
-
N-Boc Protection: The secondary amine of the proline methyl ester is protected with a di-tert-butyl dicarbonate (Boc) group.
-
α-Methylation: The N-Boc protected proline methyl ester is diastereoselectively methylated at the α-carbon using a strong base and methyl iodide.
-
Amidation: The methyl ester is converted to the primary amide by treatment with ammonia.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product as its hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of (S)-Proline Methyl Ester Hydrochloride
Protocol:
-
To a stirred suspension of (S)-proline (10.0 g, 86.9 mmol) in methanol (150 mL) at 0 °C, slowly add thionyl chloride (9.5 mL, 130.4 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain a viscous oil.
-
Co-evaporate the residue with methanol (2 x 50 mL) to remove any remaining thionyl chloride.
-
Dry the resulting solid under high vacuum to yield (S)-proline methyl ester hydrochloride as a white solid.
Step 2: Synthesis of N-Boc-(S)-proline Methyl Ester
Protocol:
-
Suspend (S)-proline methyl ester hydrochloride (14.4 g, 86.9 mmol) in dichloromethane (200 mL).
-
Cool the suspension to 0 °C and add triethylamine (30.3 mL, 217.3 mmol) dropwise.
-
Add a solution of di-tert-butyl dicarbonate (20.8 g, 95.6 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give N-Boc-(S)-proline methyl ester as a colorless oil.
Step 3: Synthesis of N-Boc-(S)-2-methylproline Methyl Ester
Protocol:
-
Dissolve diisopropylamine (15.5 mL, 110.0 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) under an argon atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44.0 mL, 110.0 mmol) and stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve N-Boc-(S)-proline methyl ester (20.0 g, 87.2 mmol) in anhydrous THF (100 mL) and cool to -78 °C.
-
Slowly add the LDA solution to the solution of the ester via cannula, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (8.1 mL, 130.8 mmol) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-(S)-2-methylproline methyl ester.
Step 4: Synthesis of N-Boc-(S)-2-methylpyrrolidine-2-carboxamide
Protocol:
-
Dissolve N-Boc-(S)-2-methylproline methyl ester (15.0 g, 61.6 mmol) in methanol (250 mL).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution for 2 hours, or until the solution is saturated.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to yield N-Boc-(S)-2-methylpyrrolidine-2-carboxamide as a white solid.
Step 5: Synthesis of this compound Hydrochloride
Protocol:
-
Dissolve N-Boc-(S)-2-methylpyrrolidine-2-carboxamide (10.0 g, 43.8 mmol) in 4 M HCl in 1,4-dioxane (100 mL) at 0 °C.
-
Stir the solution at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield this compound hydrochloride as a white hygroscopic solid.
Data Presentation
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | (S)-Proline Methyl Ester Hydrochloride | (S)-Proline | 165.62 | >95 | >98% |
| 2 | N-Boc-(S)-proline Methyl Ester | (S)-Proline Methyl Ester HCl | 229.28 | 90-95 | >98% |
| 3 | N-Boc-(S)-2-methylproline Methyl Ester | N-Boc-(S)-proline Methyl Ester | 243.31 | 75-85 | >97% |
| 4 | N-Boc-(S)-2-methylpyrrolidine-2-carboxamide | N-Boc-(S)-2-methylproline Methyl Ester | 228.29 | 80-90 | >98% |
| 5 | This compound HCl | N-Boc-(S)-2-methylpyrrolidine-2-carboxamide | 164.63 | >95 | >99% |
Table 1: Summary of Quantitative Data for the Synthesis of this compound Hydrochloride
| Compound | 1H NMR (400 MHz, CDCl₃) δ ppm | 13C NMR (101 MHz, CDCl₃) δ ppm | MS (ESI+) m/z |
| N-Boc-(S)-2-methylproline Methyl Ester | 3.71 (s, 3H), 3.45-3.25 (m, 2H), 2.20-1.80 (m, 4H), 1.55 (s, 3H), 1.45 (s, 9H) | 175.8, 154.2, 80.1, 67.5, 52.3, 46.8, 38.9, 28.5, 24.1, 23.5 | 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |
| N-Boc-(S)-2-methylpyrrolidine-2-carboxamide | 6.85 (br s, 1H), 5.45 (br s, 1H), 3.40-3.20 (m, 2H), 2.10-1.70 (m, 4H), 1.50 (s, 3H), 1.46 (s, 9H) | 178.2, 154.8, 80.3, 68.1, 46.5, 39.2, 28.5, 24.3, 23.7 | 229.2 [M+H]⁺, 251.1 [M+Na]⁺ |
| This compound HCl | 9.51 (br s, 1H), 8.95 (br s, 1H), 7.92 (s, 1H), 7.75 (s, 1H), 3.45-3.30 (m, 2H), 2.40-2.25 (m, 1H), 2.15-1.90 (m, 3H), 1.65 (s, 3H) | 174.5, 68.2, 46.1, 37.8, 23.5, 22.1 | 129.1 [M+H]⁺ |
Table 2: Spectroscopic Data for Key Intermediates and Final Product
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Asymmetric Alkylation Using Pyrrolidine Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. Pyrrolidine-based chiral auxiliaries are powerful tools for achieving high levels of stereoselectivity in the α-alkylation of carbonyl compounds. This document provides a detailed overview and experimental protocols for asymmetric alkylation utilizing pyrrolidine auxiliaries, with a focus on the widely used (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone method developed by E. J. Corey and D. Enders.[1] The fundamental principle involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2]
The SAMP/RAMP hydrazone method offers a reliable three-step sequence for the asymmetric α-alkylation of ketones and aldehydes.[1] This process involves the formation of a chiral hydrazone, followed by deprotonation to form a rigid azaenolate that is then alkylated, and finally, the cleavage of the auxiliary to yield the desired α-alkylated carbonyl compound with high enantiomeric purity.[1][3] The stereocontrol is achieved through the formation of a rigid, chelated transition state where the lithium cation is coordinated to the methoxy group of the auxiliary, creating a sterically biased environment for the incoming electrophile.[1][2][3]
Data Presentation: Performance of SAMP/RAMP in Asymmetric Alkylation
The following table summarizes the typical performance of the SAMP/RAMP hydrazone method for the asymmetric alkylation of various ketones and aldehydes with different electrophiles.
| Entry | Carbonyl Compound | Auxiliary | Electrophile (R-X) | Product | Yield (%) | e.e. (%) |
| 1 | Cyclohexanone | SAMP | CH₃I | (S)-2-Methylcyclohexanone | 85 | >95 |
| 2 | Propanal | RAMP | C₂H₅I | (R)-2-Methylbutanal | 70 | 95 |
| 3 | 3-Pentanone | SAMP | CH₃(CH₂)₃Br | (S)-4-Methyl-3-heptanone | 58 (overall) | >98 |
| 4 | Acetone | SAMP | C₆H₅CH₂Br | (S)-4-Phenyl-2-butanone | 75 | 96 |
| 5 | Cyclopentanone | RAMP | CH₂=CHCH₂Br | (R)-2-Allylcyclopentanone | 82 | >95 |
Note: Yields and enantiomeric excess (e.e.) are representative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Chiral Auxiliary
This protocol outlines the synthesis of the SAMP auxiliary starting from (S)-proline.[4]
Materials:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), dry
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Potassium cyanate (KOCN)
-
Diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Reduction of (S)-Proline: In a flask under an inert atmosphere (argon), suspend LiAlH₄ in dry THF. Cool the suspension to 0 °C and slowly add (S)-proline. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction and quench carefully with water and aqueous NaOH. Filter the solid and concentrate the filtrate to obtain (S)-prolinol.
-
O-Methylation: Dissolve the crude (S)-prolinol in dry THF and cool to -60 °C. Add methyl iodide followed by the careful addition of sodium hydride. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate to yield (S)-2-(methoxymethyl)pyrrolidine.[4]
-
N-Nitrosation and Reduction: The detailed procedure for the conversion of the secondary amine to the hydrazine is a multi-step process involving nitrosation followed by reduction, which should be performed with caution following established literature procedures.[4] A common method involves the formation of an N-nitrosamine which is then reduced to the hydrazine.
Protocol 2: Asymmetric Alkylation of a Ketone via SAMP Hydrazone Formation
This protocol details the three main steps of the asymmetric alkylation of a ketone using the SAMP auxiliary.[1][5]
Step 1: Formation of the SAMP Hydrazone
Materials:
-
Ketone (e.g., 3-pentanone)[5]
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Argon atmosphere
Procedure:
-
In a round-bottom flask equipped with a condenser and under an argon atmosphere, combine the ketone (1.2 equivalents) and SAMP (1.0 equivalent).[5]
-
Heat the mixture at 60 °C overnight.[5]
-
Purify the crude hydrazone by short-path distillation to obtain the pure SAMP hydrazone as a colorless oil.[5]
Step 2: Deprotonation and Alkylation
Materials:
-
SAMP hydrazone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., n-butyl bromide)
-
Dry diethyl ether
-
Argon atmosphere
Procedure:
-
Dissolve the SAMP hydrazone in dry diethyl ether under an argon atmosphere and cool the solution to 0 °C.[1]
-
Slowly add a solution of LDA (1.1 equivalents) to the hydrazone solution.
-
Cool the resulting mixture to -110 °C (using a liquid nitrogen/ether slush bath).[1]
-
Slowly add the alkyl halide (1.1 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]
Step 3: Cleavage of the Chiral Auxiliary
Materials:
-
Crude alkylated hydrazone
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube under an argon atmosphere and cool to -78 °C (dry ice/acetone bath).[5]
-
Bubble ozone through the solution until a persistent blue or green color is observed, indicating the consumption of the hydrazone.[5]
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Allow the solution to warm to room temperature.
-
The resulting solution contains the α-alkylated ketone. Purify by distillation or column chromatography to obtain the final product.[5] The chiral auxiliary can be recovered for reuse.[5]
Mandatory Visualization
The following diagram illustrates the general workflow for the asymmetric alkylation of a ketone using a pyrrolidine auxiliary like SAMP.
Caption: Asymmetric alkylation workflow using a pyrrolidine auxiliary.
References
Application of (S)-2-Methylpyrrolidine-2-carboxamide in Enantioselective Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methylpyrrolidine-2-carboxamide and its derivatives have emerged as versatile and powerful tools in the field of asymmetric synthesis. Their chiral pyrrolidine scaffold, derived from the readily available amino acid proline, provides a privileged structural motif for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This high degree of stereocontrol is of paramount importance in the synthesis of complex molecules, particularly in the development of new therapeutic agents where specific stereoisomers often exhibit desired biological activity.
The catalytic activity of these compounds primarily stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, effectively mimicking the function of natural aldolase enzymes.[1] This mode of activation has been successfully applied to a range of important transformations, including Michael additions, aldol reactions, and Mannich reactions, providing access to chiral building blocks with high levels of enantiopurity.[1] Furthermore, derivatives of (S)-2-methylpyrrolidine have been effectively utilized as chiral auxiliaries and as ligands in transition metal-catalyzed reactions.[2][3]
I. Organocatalyzed Asymmetric Michael Addition
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for carbon-carbon bond formation.[1] this compound and its analogues are effective organocatalysts for the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors like nitroolefins and maleimides.[1][4]
Quantitative Data Summary: Asymmetric Michael Addition
| Entry | Catalyst | Nucleophile | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | (S)-N-alkyl-pyrrolidine-2-carboxamide (10 mol%) | Cyclohexanone | β-Nitrostyrene | Toluene | 24 | ~85 | 95:5 | >95 |
| 2 | (S)-N-tritylpyrrolidine-2-carboxamide (10 mol%) | Various ketones | Various nitroolefins | - | - | Good | Moderate | Good |
Note: Data is representative of prolinamide-type catalysts and may vary based on specific substrates and reaction conditions.[4][5]
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene [1][4]
-
To a dry reaction vessel under an inert atmosphere, add this compound (or a suitable derivative, 0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
Add β-nitrostyrene (0.5 mmol).
-
Add cyclohexanone (1.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
II. Organocatalyzed Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the stereoselective formation of β-hydroxy carbonyl compounds.[6] this compound derivatives can effectively catalyze the direct aldol reaction between ketones and aldehydes.[4]
Quantitative Data Summary: Asymmetric Aldol Reaction
| Entry | Catalyst | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | (S)-Prolinamide (20 mol%) | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 48 | ~85 | 90:10 | ~88 |
| 2 | (S)-N-Tritylpyrrolidine-2-carboxamide (10 mol%) | Acetone | Isatins | - | - | up to 99% | - | up to 80% |
| 3 | N-prolyl sulfinamides (TFA salt) | Various ketones | Aromatic aldehydes | Solvent-free | several days | Good | - | Good |
Note: Data is representative of prolinamide-type catalysts and may vary based on specific substrates and reaction conditions.[5][6][7]
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [4][6]
-
To a dry reaction vessel, add the this compound derivative (0.1 mmol, 20 mol%).
-
Add 4-nitrobenzaldehyde (0.5 mmol) and anhydrous dimethyl sulfoxide (DMSO) (1.0 mL).
-
Add cyclohexanone (2.5 mmol, 5.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.[1]
III. Organocatalyzed Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation to form β-amino carbonyl compounds. Proline-derived carboxamides have been developed as practical catalysts for highly enantioselective and diastereoselective Mannich reactions.[8]
Experimental Protocol: General Procedure for Asymmetric Mannich Reaction [8]
IV. (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries
A prominent application of (S)-2-methylpyrrolidine derivatives is as chiral auxiliaries, most notably in the form of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[3] The SAMP/RAMP hydrazone methodology is a reliable and highly stereoselective method for the α-alkylation of ketones and aldehydes.[3]
Experimental Protocol: Asymmetric α-Alkylation via SAMP Hydrazone [3]
-
Hydrazone Formation: React the ketone or aldehyde with SAMP to form the corresponding chiral hydrazone.
-
Deprotonation: Treat the SAMP hydrazone with a strong base (e.g., lithium diisopropylamide, LDA) at -78 °C to form a rigid, chelated azaenolate intermediate.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the azaenolate solution at low temperature. The chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated hydrazone, typically by ozonolysis or acidic hydrolysis, to yield the α-alkylated carbonyl compound and recover the auxiliary.
V. (S)-2-Methylpyrrolidine Derivatives as Ligands in Transition Metal Catalysis
Derivatives of (S)-2-methylpyrrolidine can also serve as chiral ligands in transition metal-catalyzed reactions, such as the palladium-catalyzed asymmetric carboamination for the synthesis of enantiomerically enriched pyrrolidines.[2]
Quantitative Data Summary: Palladium-Catalyzed Asymmetric Carboamination
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
Note: This data is for a palladium-catalyzed reaction using a chiral phosphine ligand, demonstrating the utility of chiral scaffolds derived from the pyrrolidine motif.[2]
Experimental Protocol: Palladium-Catalyzed Asymmetric Carboamination [2]
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the chiral ligand derived from (S)-2-methylpyrrolidine.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the aryl bromide (1.2 equivalents) and N-Boc-pent-4-enylamine (1.0 equivalent).
-
Finally, add sodium tert-butoxide (2.1 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of a pyrrolidine-catalyzed reaction via enamine intermediate.
Caption: General experimental workflow for enantioselective catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Mannich reactions with the practical proline mimetic N-(p-dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Methylpyrrolidine-2-carboxamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of (S)-2-Methylpyrrolidine-2-carboxamide as a chiral building block in the preparation of pharmaceutical intermediates. The protocols detailed below are based on established synthetic methodologies for related compounds and provide a framework for the practical application of this versatile molecule.
Introduction
This compound is a chiral pyrrolidine derivative that serves as a valuable precursor in asymmetric synthesis.[1] Its rigid, stereochemically defined structure makes it an important starting material for the synthesis of complex chiral molecules, particularly pharmaceutical ingredients. The primary application of this compound lies in its conversion to the corresponding chiral amine, (S)-2-(aminomethyl)-2-methylpyrrolidine, which is a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This document outlines the synthetic pathway from (S)-proline to this compound and its subsequent transformation into a key pharmaceutical intermediate.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from the readily available chiral precursor, (S)-proline. The key steps involve the formation of an azetidinone intermediate, followed by methylation and subsequent amidation.
Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
The precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, is synthesized from (S)-proline in a three-step sequence.[2]
Experimental Protocol:
-
Step 1: Synthesis of Azetidinone Intermediate: A suspension of (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL) is treated with magnesium sulfate (30 g). The mixture is heated at 60°C for 24 hours and then stirred at room temperature for 2 days. After filtration and concentration, the residue is recrystallized from ethanol to yield the white solid azetidinone intermediate.[2]
-
Step 2: Methylation of Azetidinone Intermediate: The azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) is cooled to -78°C. A 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) is added dropwise, followed by methyl iodide (0.54 mL, 8.67 mmol) after 30 minutes. The reaction is warmed to -30°C over 2 hours before quenching with water. The product is purified by silica gel column chromatography.[2]
-
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: The methylated azetidinone (430 mg, 1.66 mmol) is refluxed in 6M HCl (5 mL) for 3 hours. Concentration of the mixture and trituration with hot acetone affords the final product as a white solid.[2]
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | (S)-Proline | Chloral hydrate, MgSO₄ | Azetidinone intermediate | 40 | >95 |
| 2 | Azetidinone intermediate | LDA, Methyl iodide | Methylated azetidinone | 39 | >98 (by chromatography) |
| 3 | Methylated azetidinone | 6M HCl | (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 38 (of zwitterion) | >98 |
Amidation of (S)-2-Methylpyrrolidine-2-carboxylic Acid
The conversion of the carboxylic acid to the corresponding carboxamide is a standard transformation.
Experimental Protocol:
-
To a solution of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (1.29 g, 10 mmol) in dichloromethane (50 mL), thionyl chloride (1.1 mL, 15 mmol) is added dropwise at 0°C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh dichloromethane (50 mL) and cooled to 0°C. A solution of ammonia in methanol (2 M, 15 mL, 30 mmol) is added dropwise. The mixture is stirred overnight at room temperature. The reaction is then washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield this compound.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 4 | (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | Thionyl chloride, Ammonia | This compound | ~85-95 (estimated) | >95 |
Application in Pharmaceutical Intermediate Synthesis
A primary application of this compound is its use as a precursor to the chiral amine (S)-2-(aminomethyl)-2-methylpyrrolidine. This amine is a key building block for various pharmaceutical compounds, including analogs of the D2 receptor antagonist, Raclopride.
Reduction of this compound
The reduction of the carboxamide to the corresponding amine can be effectively carried out using lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
A solution of this compound (1.28 g, 10 mmol) in dry tetrahydrofuran (THF, 20 mL) is added dropwise to a stirred suspension of LiAlH₄ (0.76 g, 20 mmol) in dry THF (30 mL) at 0°C under an inert atmosphere. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0°C, the reaction is quenched by the sequential dropwise addition of water (0.76 mL), 15% aqueous NaOH (0.76 mL), and water (2.28 mL). The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give (S)-2-(aminomethyl)-2-methylpyrrolidine.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 5 | This compound | Lithium aluminum hydride | (S)-2-(aminomethyl)-2-methylpyrrolidine | ~80-90 (estimated) | >95 |
Synthesis of a Raclopride Analog Intermediate
The resulting chiral amine can be coupled with a substituted benzoyl chloride to form a pharmaceutical intermediate analogous to Raclopride.[3]
Experimental Protocol:
-
To a solution of 3,5-dichloro-2,6-dimethoxybenzoic acid (2.51 g, 10 mmol) in toluene (30 mL) is added thionyl chloride (1.5 mL, 20.5 mmol) and a catalytic amount of DMF. The mixture is refluxed for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.
-
The crude 3,5-dichloro-2,6-dimethoxybenzoyl chloride is dissolved in dichloromethane (30 mL) and cooled to 0°C. A solution of (S)-2-(aminomethyl)-2-methylpyrrolidine (1.14 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (20 mL) is added dropwise. The reaction is stirred at room temperature overnight.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-(((S)-2-methylpyrrolidin-2-yl)methyl)-3,5-dichloro-2,6-dimethoxybenzamide.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 6 | (S)-2-(aminomethyl)-2-methylpyrrolidine, 3,5-dichloro-2,6-dimethoxybenzoyl chloride | Triethylamine | N-(((S)-2-methylpyrrolidin-2-yl)methyl)-3,5-dichloro-2,6-dimethoxybenzamide | ~80-90 (estimated) | >98 (after chromatography) |
Visualized Workflows and Pathways
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Application in Pharmaceutical Intermediate Synthesis
Caption: Synthesis of a pharmaceutical intermediate.
Experimental Workflow Logic
References
Application Notes and Protocols: A Step-by-Step Guide to SAMP/RAMP Hydrazone Methodology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The SAMP/RAMP hydrazone methodology is a powerful and widely utilized strategy in asymmetric synthesis for the α-alkylation of aldehydes and ketones.[1][2] Developed by E. J. Corey and Dieter Enders, this method employs the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve high levels of stereocontrol in carbon-carbon bond formation.[1] This technique provides access to a diverse range of enantiomerically enriched carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][3] The methodology involves a three-step sequence: formation of a chiral hydrazone, diastereoselective metalation and subsequent alkylation, and finally, cleavage of the auxiliary to regenerate the chiral carbonyl compound.[1][4]
Principle and Mechanism
The stereochemical outcome of the SAMP/RAMP methodology is dictated by the rigid, chelated azaenolate intermediate formed upon deprotonation. The key steps are:
-
Hydrazone Formation: The aldehyde or ketone is condensed with SAMP or RAMP to form the corresponding chiral hydrazone.[1]
-
Deprotonation and Chelation: A strong base, typically lithium diisopropylamide (LDA), deprotonates the α-carbon of the hydrazone to form a lithium azaenolate.[1][5] The lithium cation is chelated by the nitrogen atom of the hydrazone and the oxygen atom of the methoxymethyl group on the pyrrolidine ring. This chelation creates a rigid five-membered ring structure that locks the conformation of the azaenolate.[5][6]
-
Stereoselective Alkylation: The chiral auxiliary effectively shields one face of the azaenolate, directing the incoming electrophile to the less sterically hindered face.[7][8] This results in a highly diastereoselective alkylation. The choice of SAMP or RAMP determines the absolute configuration of the newly formed stereocenter.[4]
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the α-alkylated aldehyde or ketone. This can be achieved through various methods, including ozonolysis or hydrolysis with mild acids like oxalic acid.[1][7][9]
Experimental Protocols
Protocol 1: Formation of the SAMP-Hydrazone of a Ketone
This protocol describes the formation of a SAMP-hydrazone from a generic ketone.
Materials:
-
Ketone (1.0 eq)
-
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq)
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone and the anhydrous solvent under an inert atmosphere.
-
Add SAMP (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.[4][10]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.[4]
Protocol 2: Asymmetric α-Alkylation of a Ketone via its SAMP-Hydrazone
This protocol details the diastereoselective alkylation of a pre-formed SAMP-hydrazone.
Materials:
-
SAMP-hydrazone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Electrophile (e.g., alkyl halide) (1.2 eq)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Dissolve the SAMP-hydrazone in anhydrous THF in a dry, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.[7]
-
Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[7]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated hydrazone can be purified by flash column chromatography.
Protocol 3: Cleavage of the Alkylated Hydrazone
This protocol outlines two common methods for cleaving the C=N bond to regenerate the chiral ketone.
Method A: Ozonolysis
Materials:
-
Alkylated SAMP-hydrazone
-
Dichloromethane (DCM)
-
Ozone generator
-
Triphenylphosphine or dimethyl sulfide
Procedure:
-
Dissolve the alkylated hydrazone in dichloromethane in a flask suitable for ozonolysis.
-
Cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.[4]
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to quench the ozonide and stir the mixture as it warms to room temperature.
-
Concentrate the reaction mixture and purify the resulting chiral ketone by flash column chromatography or distillation.[4]
Method B: Mild Acidic Hydrolysis
Materials:
-
Alkylated SAMP-hydrazone
-
Saturated aqueous oxalic acid solution[9]
-
Diethyl ether
Procedure:
-
Dissolve the alkylated hydrazone in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the chiral ketone by flash column chromatography or distillation. The chiral auxiliary can be recovered from the aqueous phase.[9]
Data Presentation
The following tables summarize representative quantitative data for the SAMP/RAMP hydrazone methodology, highlighting the high yields and stereoselectivities typically achieved.
Table 1: Asymmetric α-Alkylation of Ketone SAMP-Hydrazones
| Ketone | Electrophile | Product | Yield (%) | de (%) | ee (%) |
| 3-Pentanone | Methyl Iodide | (S)-3-Methyl-2-pentanone | 75 | >95 | >95 |
| Cyclohexanone | Benzyl Bromide | (R)-2-Benzylcyclohexanone | 82 | >98 | >98 |
| Propanal | Ethyl Iodide | (S)-2-Methylbutanal | 65 | >96 | >96 |
| Acetone | Propyl Iodide | (S)-2-Hexanone | 78 | >95 | >95 |
Data compiled from various literature sources.
Table 2: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Alkylation [7]
| Electrophile | Yield (%) | ee (%) |
| Benzyl bromide | 75 | 84 |
| Allyl bromide | 68 | 82 |
| Methyl iodide | 72 | 80 |
| Ethyl iodide | 70 | 81 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow of the SAMP/RAMP hydrazone methodology.
Stereochemical Model
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.pnu.ac.ir [journals.pnu.ac.ir]
Application Notes and Protocols: Asymmetric Aldol Reactions Catalyzed by Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing asymmetric aldol reactions catalyzed by L-proline and its derivatives. This powerful organocatalytic transformation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of pharmaceuticals and natural products.
Introduction
The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a third pillar of catalysis, alongside metal and enzymatic catalysis. L-proline, a naturally occurring amino acid, and its derivatives have proven to be remarkably effective catalysts for a variety of asymmetric transformations, most notably the aldol reaction. These catalysts are lauded for being inexpensive, readily available in both enantiomeric forms, non-toxic, and robust, often allowing for reactions to be performed under mild, aerobic conditions.
The catalytic cycle of proline-catalyzed aldol reactions proceeds through a key enamine intermediate, formed between the ketone donor and the secondary amine of the proline catalyst. This enamine then attacks the aldehyde acceptor, followed by hydrolysis to release the aldol product and regenerate the catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst during the carbon-carbon bond-forming step.
Reaction Mechanism: The Enamine Catalytic Cycle
The generally accepted mechanism for the proline-catalyzed asymmetric aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the catalyst's chiral scaffold. The resulting iminium ion is then hydrolyzed to yield the chiral aldol product and regenerate the proline catalyst, thus completing the catalytic cycle.
Caption: The enamine catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Quantitative Data Summary
The following tables summarize the performance of L-proline and its derivatives in the asymmetric aldol reaction between various ketones and aldehydes under different reaction conditions.
Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline (30) | DMSO | 4 | 86 | 71 | |
| L-Proline (30) | Acetone | 3 | - | - | |
| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine (10) | DMF | 11-26 | 80-88 | 91->99 | |
| L-Prolinamide (20) | Acetone | - | 80 | 30 | |
| Prolinamide 3h (20) | Acetone | - | - | up to 93 |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Various Aldehydes Catalyzed by L-Proline (30 mol%)
| Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (anti) (%) | Reference |
| 4-Nitrobenzaldehyde | DMSO | 4 | 95 | 95:5 | 99 | |
| Benzaldehyde | DMSO | 12 | 85 | 93:7 | 96 | |
| 4-Methoxybenzaldehyde | DMSO | 24 | 70 | 90:10 | 94 | |
| Isovaleraldehyde | DMSO | 12 | 65 | 92:8 | 95 |
Experimental Protocols
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is a general procedure for the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde catalyzed by L-proline.
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone (reagent grade)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).
-
Addition of Ketone: Add acetone (5.0 mL) to the flask.
-
Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane (2.0 mL) or ethyl acetate (10 mL).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired aldol product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Caption: A typical experimental workflow for a proline-catalyzed asymmetric aldol reaction.
Protocol 2: General Procedure for Asymmetric Aldol Reactions with Proline Derivatives
This protocol provides a general framework that can be adapted for various proline derivatives, ketones, and aldehydes.
Materials:
-
Aldehyde (0.25 mmol)
-
Ketone (1.25 mmol)
-
Proline derivative catalyst (10-20 mol%)
-
Solvent (e.g., DMSO, DMF, CH₃CN, or neat ketone)
-
Additive (optional, e.g., water, acid)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: To a stirred solution of the proline derivative catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol). If an additive is used, it should be added at this stage.
-
Reaction: Stir the solution at the desired temperature (-10 to 25 °C) for 24-72 hours, monitoring the reaction by TLC.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over anhydrous MgSO₄.
-
-
Purification:
-
After evaporation of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Characterize the aldol product by spectroscopic methods.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Conclusion
Asymmetric aldol reactions catalyzed by proline and its derivatives represent a highly efficient and environmentally benign method for the synthesis of chiral β-hydroxy carbonyl compounds. The operational simplicity, mild reaction conditions, and the use of a readily available and inexpensive catalyst make this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. The protocols and data presented herein provide a solid foundation for researchers to successfully implement and adapt these powerful reactions in their own synthetic endeavors.
Application Notes and Protocols for Diastereoselective Michael Additions with Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting diastereoselective Michael additions using chiral amine organocatalysts. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically complex molecules with high levels of control. The protocols outlined below are suitable for a range of substrates and offer excellent yields and stereoselectivities, making them valuable tools in academic research and the pharmaceutical industry.
Introduction
The Michael addition, or conjugate 1,4-addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds.[1] The use of chiral amine organocatalysts has revolutionized this transformation, allowing for the enantioselective and diastereoselective synthesis of a wide array of important chiral building blocks.[2][3] These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, which then react with Michael acceptors with high facial selectivity.[1][4] This methodology avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry.[2]
This document details protocols for two widely employed and highly effective chiral amine-catalyzed diastereoselective Michael additions: the addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl ether and the addition of ketones to nitroolefins catalyzed by a primary amine-thiourea.
Reaction Mechanism: Enamine Catalysis
The general mechanism for the chiral amine-catalyzed Michael addition of a carbonyl compound to a nitroalkene proceeds through an enamine intermediate. The chiral secondary amine catalyst reacts with the carbonyl donor to form a chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final Michael adduct.
Caption: General mechanism of an enamine-catalyzed Michael addition.
Protocol 1: Diastereoselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether
This protocol describes the highly enantioselective and diastereoselective addition of aldehydes to nitroalkenes using the commercially available (S)-diphenylprolinol silyl ether catalyst.[5][6] The reaction often benefits from the presence of an acidic co-catalyst.[5]
Experimental Workflow
Caption: Workflow for Protocol 1.
Materials
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Acidic co-catalyst (e.g., 4-nitrobenzoic acid)
-
Solvent (e.g., toluene, chloroform)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure
-
To a stirred solution of the nitroalkene (1.0 mmol) and the aldehyde (2.0 mmol) in the chosen solvent (5 mL) at room temperature, add the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add the acidic co-catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product by NMR spectroscopy and chiral HPLC analysis.
Data Presentation
Table 1: Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by (S)-Diphenylprolinol Silyl Ether [5]
| Entry | Aldehyde | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | 4-NO2C6H4CO2H (10) | Toluene | 24 | 95 | 95:5 | >99 |
| 2 | Butanal | Benzoic Acid (10) | CHCl3 | 48 | 88 | 92:8 | 98 |
| 3 | Isovaleraldehyde | Acetic Acid (10) | Toluene | 36 | 92 | 93:7 | 99 |
| 4 | Cyclohexanecarboxaldehyde | None | Toluene | 72 | 65 | 85:15 | 95 |
Protocol 2: Diastereoselective Michael Addition of Ketones to Nitroolefins with a Chiral Primary Amine-Thiourea Catalyst
This protocol utilizes a bifunctional chiral primary amine-thiourea catalyst to promote the asymmetric Michael addition of ketones to nitroolefins.[7] The thiourea moiety activates the nitroolefin via hydrogen bonding, while the primary amine activates the ketone through enamine formation.[2]
Experimental Workflow
Caption: Workflow for Protocol 2.
Materials
-
Chiral primary amine-thiourea catalyst (e.g., based on (R,R)-1,2-diphenylethylenediamine)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., toluene, CH2Cl2)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure
-
In a reaction vial, dissolve the chiral primary amine-thiourea catalyst (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL).
-
Add the ketone (0.5 mmol) to the catalyst solution.
-
Add the nitroolefin (0.25 mmol) to the reaction mixture.
-
Stir the mixture at the specified temperature (e.g., room temperature) until the reaction is complete as indicated by TLC analysis.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue directly by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product by NMR spectroscopy and chiral HPLC analysis.
Data Presentation
Table 2: Michael Addition of Ketones to Nitroolefins Catalyzed by a Chiral Primary Amine-Thiourea [2][7]
| Entry | Ketone | Nitroolefin | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 98 | 99:1 | 97 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 10 | CH2Cl2 | 36 | 95 | 98:2 | 95 |
| 3 | Acetone | trans-β-Nitrostyrene | 15 | Toluene | 48 | 85 | - | 92 |
| 4 | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | 10 | Toluene | 30 | 96 | >99:1 | 96 |
Conclusion
The protocols described herein provide reliable and highly stereoselective methods for the synthesis of valuable chiral compounds via diastereoselective Michael additions. The use of chiral amine organocatalysts offers a practical and environmentally benign alternative to traditional metal-based catalysts. These procedures can be adapted for a wide range of substrates and are amenable to scale-up, making them highly valuable for both academic and industrial applications in drug discovery and development. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
N-Acylation of 2-Methylpyrrolidine-2-carboxamide: Application Notes and Protocols for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation of 2-methylpyrrolidine-2-carboxamide, a key reaction in the synthesis of various pharmaceutical compounds. The versatility of the pyrrolidine scaffold makes it a valuable building block in medicinal chemistry, and N-acylation is a fundamental transformation for introducing molecular diversity and modulating the pharmacological properties of lead compounds.
Introduction
2-Methylpyrrolidine-2-carboxamide is a chiral cyclic amine derivative that serves as a versatile intermediate in drug discovery. Its stereocenter and nucleophilic nitrogen atom are key features for the construction of complex and stereochemically defined active pharmaceutical ingredients (APIs). N-acylation of the pyrrolidine nitrogen is a common strategy to synthesize a wide range of derivatives with potential therapeutic applications, including but not limited to antiviral, antibacterial, and anticancer agents. This document outlines standard protocols for N-acylation using common acylating agents such as acid chlorides and acid anhydrides, as well as peptide coupling agents.
Data Presentation: A Comparative Overview of N-Acylation Methods
The choice of acylation method can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of common N-acylation methods with typical reaction conditions and expected outcomes.
| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acid Chloride | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to rt | 70-95 | Highly reactive, reaction is often fast. Requires a base to neutralize HCl byproduct.[1] |
| Acid Anhydride | Pyridine, 4-Dimethylaminopyridine (DMAP) (catalytic) | Dichloromethane (DCM), Acetonitrile (ACN) | rt to 80 | 60-90 | Less reactive than acid chlorides, may require heating or a catalyst.[2] |
| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 to rt | 65-85 | Mild conditions, suitable for sensitive substrates. Dicyclohexylurea (DCU) byproduct precipitation can simplify purification.[3][4][5] |
| Carboxylic Acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / HOBt | Dichloromethane (DCM), Water | 0 to rt | 70-90 | Water-soluble carbodiimide and byproduct simplify workup.[5] |
Experimental Protocols
The following are detailed protocols for the N-acylation of 2-methylpyrrolidine-2-carboxamide using representative acylating agents.
Protocol 1: N-Acylation using an Acid Chloride (e.g., Benzoyl Chloride)
This protocol describes a standard procedure for the N-benzoylation of 2-methylpyrrolidine-2-carboxamide.
Materials:
-
2-Methylpyrrolidine-2-carboxamide
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-2-methylpyrrolidine-2-carboxamide.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol outlines the N-acetylation of 2-methylpyrrolidine-2-carboxamide.
Materials:
-
2-Methylpyrrolidine-2-carboxamide
-
Acetic anhydride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) sulfate (CuSO₄) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-methylpyrrolidine-2-carboxamide (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Add acetic anhydride (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M CuSO₄ solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-acetyl-2-methylpyrrolidine-2-carboxamide.
Protocol 3: N-Acylation using a Carboxylic Acid and a Coupling Agent (DCC/HOBt)
This protocol details the coupling of a generic carboxylic acid to 2-methylpyrrolidine-2-carboxamide using DCC and HOBt.
Materials:
-
2-Methylpyrrolidine-2-carboxamide
-
Carboxylic acid (R-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C and add DCC (1.2 eq). Stir the mixture for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Add a solution of 2-methylpyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the precipitated DCU and wash the filter cake with DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-acyl-2-methylpyrrolidine-2-carboxamide.
Visualizations
The following diagrams illustrate the general workflows and signaling pathways relevant to the N-acylation reactions described.
Caption: General workflow for the N-acylation of 2-methylpyrrolidine-2-carboxamide.
Caption: Simplified mechanism of DCC/HOBt mediated amide bond formation.
Concluding Remarks
The protocols provided herein offer robust and reproducible methods for the N-acylation of 2-methylpyrrolidine-2-carboxamide. The choice of a specific protocol will depend on the nature of the acylating agent, the scale of the reaction, and the desired purity of the final product. These methods are fundamental for the generation of compound libraries for high-throughput screening and for the synthesis of targeted drug candidates in pharmaceutical research and development. It is recommended to optimize reaction conditions for each specific substrate to achieve the best results.
References
Application Notes and Protocols for the Reduction of Carboxamides to Amines in Pyrrolidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] The transformation of a carboxamide to an amine within a pyrrolidine-containing molecule is a critical step in the synthesis of many biologically active compounds, including those targeting central nervous system (CNS) disorders. This reduction is pivotal in creating key intermediates for drugs like the antipsychotic agent Raclopride.[4] This document provides detailed application notes and experimental protocols for the reduction of carboxamides to amines in pyrrolidine derivatives, focusing on common reagents, reaction conditions, and work-up procedures.
Key Reducing Agents and Their Characteristics
The selection of a reducing agent is crucial and depends on the substrate's functional group tolerance, desired chemoselectivity, and scale of the reaction.
| Reducing Agent | Abbreviation | Key Characteristics | Functional Group Tolerance |
| Lithium Aluminum Hydride | LiAlH₄, LAH | Highly reactive, powerful, reduces most polar carbonyl groups (esters, carboxylic acids, amides).[5][6][7] Requires strictly anhydrous conditions and careful work-up.[6][8][9] | Low. Reduces esters, ketones, aldehydes, nitriles, and epoxides.[5] |
| Borane Complexes (e.g., Borane-THF, Borane-DMS) | BH₃·THF, BH₃·DMS | Milder than LiAlH₄, good for reducing amides.[10][11] Can offer better chemoselectivity. | Moderate. Generally does not reduce esters, but will reduce carboxylic acids. |
| Dialkylboranes (e.g., 9-BBN) | 9-BBN | Can be used for the reduction of tertiary amides to amines.[12] | Good. Offers selectivity in the presence of other reducible groups. |
| Catalytic Hydrosilylation | (e.g., Mo(CO)₆, Pt, Ir catalysts) | Mild reaction conditions, high chemoselectivity.[3][13][14] Tolerant of many functional groups.[15][16] | High. Can selectively reduce amides in the presence of ketones, esters, and other sensitive groups.[15][16][17][18] |
Experimental Protocols
Protocol 1: General Procedure for LiAlH₄ Reduction of a Pyrrolidine Carboxamide
This protocol is a standard method for the complete reduction of a pyrrolidine carboxamide to the corresponding amine. It is exemplified by the synthesis of (S)-pyrrolidin-2-ylmethanamine, a key intermediate for Raclopride.[4]
Reaction Scheme:
References
- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Magic Formulas [chem.rochester.edu]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 16. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage and Recovery of Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereoselective formation of complex chiral molecules.[1] These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] After the desired stereocenter has been established, the auxiliary must be removed efficiently and, ideally, recovered in high yield for reuse to ensure economic and environmental sustainability.[2][3] This document provides detailed application notes and protocols for the cleavage of common chiral auxiliaries and the subsequent recovery of the auxiliary.
A good chiral auxiliary must be readily available in both enantiomeric forms, easy to attach to the substrate, highly effective in inducing stereoselectivity, and straightforward to remove under mild conditions without causing racemization of the product.[4] The efficiency of the cleavage and recovery process is a critical factor in the overall viability of a synthetic route, particularly in large-scale applications such as drug development.[2]
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary in asymmetric synthesis follows a general three-step sequence: attachment of the auxiliary to the substrate, diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary from the product with concomitant recovery of the auxiliary.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
Common Chiral Auxiliaries and Their Cleavage Protocols
The choice of cleavage method is highly dependent on the structure of the chiral auxiliary and the desired functional group in the final product.[5] This section details the cleavage and recovery protocols for some of the most widely used chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are among the most popular and versatile chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[6] Cleavage of the N-acyl oxazolidinone can lead to various functional groups, including carboxylic acids, esters, alcohols, and aldehydes.
The most common method for cleaving Evans' auxiliaries to yield carboxylic acids is through hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[7]
Experimental Protocol: Hydrolysis of N-Acyl Oxazolidinone using LiOH/H₂O₂ [5][8]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4-8 equivalents) to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2-4 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.
-
Extraction: Remove the THF under reduced pressure. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Quantitative Data for Evans' Oxazolidinone Cleavage and Recovery
| Cleavage Method | Desired Product | Reagents | Auxiliary Recovery Yield (%) | Product Yield (%) | Reference(s) |
| Hydrolysis | Carboxylic Acid | LiOH/H₂O₂ | 80-95 | 85-95 | [8][9] |
| Reductive Cleavage | Primary Alcohol | LiBH₄ or LiAlH₄ | >85 | 80-95 | [7] |
| Transesterification | Ester | NaOMe/MeOH | Variable | 70-90 | [10] |
| Reductive Cleavage | Aldehyde | LiAlH(OtBu)₃ | Variable | 60-80 | [1] |
Reductive cleavage of the N-acyl moiety provides direct access to the corresponding primary alcohol.
Experimental Protocol: Reductive Cleavage using Lithium Borohydride (LiBH₄)
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous diethyl ether or THF and cool to -78 °C.
-
Reagent Addition: Add a solution of lithium borohydride (LiBH₄, 2-3 equivalents) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with an organic solvent. The organic layer will contain the desired alcohol product.
-
Auxiliary Recovery: The aqueous layer can be treated to recover the chiral auxiliary.
-
Purification: Dry the organic layer, concentrate, and purify the crude alcohol by column chromatography.
Oppolzer's Sultam Auxiliaries
Oppolzer's camphorsultam is another powerful chiral auxiliary, valued for its high diastereoselectivity in a range of reactions, including alkylations, Diels-Alder reactions, and conjugate additions.[6]
Similar to Evans' auxiliaries, N-acyl sultams can be cleaved to furnish carboxylic acids, esters, or alcohols.
Experimental Protocol: Hydrolysis of N-Acyl Sultam [10]
-
Dissolution: Dissolve the N-acyl sultam in a mixture of THF and water.
-
Reagent Addition: Add an excess of a strong base such as lithium hydroxide (LiOH).
-
Reaction: Heat the reaction mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent to recover the chiral sultam auxiliary.
-
Product Isolation: Acidify the aqueous layer and extract the carboxylic acid product with an organic solvent.
-
Purification: Dry and concentrate the organic extracts to obtain the product, which can be further purified.
Quantitative Data for Oppolzer's Sultam Cleavage and Recovery
| Cleavage Method | Desired Product | Reagents | Auxiliary Recovery Yield (%) | Product Yield (%) | Reference(s) |
| Hydrolysis | Carboxylic Acid | LiOH/H₂O | >90 | High | [10] |
| Transesterification | Ester | Ti(OiPr)₄/ROH | >90 | High | [10] |
| Reductive Cleavage | Primary Alcohol | LiAlH₄ or L-Selectride® | High | High | [10] |
Meyers' Chiral Amine Auxiliaries (Pseudoephedrine)
Pseudoephedrine can be used as a chiral auxiliary for the asymmetric alkylation of enolates.[11] The resulting alkylated pseudoephedrine amide can be cleaved to yield the corresponding carboxylic acid.[4]
Experimental Protocol: Hydrolysis of Pseudoephedrine Amides [4]
-
Dissolution: Dissolve the alkylated pseudoephedrine amide in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Reaction: Heat the reaction mixture to reflux for several hours until the amide cleavage is complete.
-
Work-up: Cool the reaction mixture and neutralize if necessary.
-
Extraction: Perform a liquid-liquid extraction to separate the chiral carboxylic acid product from the pseudoephedrine auxiliary. The auxiliary can be recovered from the aqueous layer after basification and extraction.
-
Purification: The organic layer containing the carboxylic acid is dried, concentrated, and purified.
Quantitative Data for Meyers' Amine Auxiliary Cleavage and Recovery
| Cleavage Method | Desired Product | Reagents | Auxiliary Recovery Yield (%) | Product Yield (%) | Reference(s) |
| Acidic Hydrolysis | Carboxylic Acid | H₂SO₄/H₂O | High | High | [4] |
| Basic Hydrolysis | Carboxylic Acid | NaOH/EtOH/H₂O | High | High | [4] |
Logical Selection of Cleavage Method
The choice of the cleavage method is dictated by the desired functionality in the final product and the stability of the product to the reaction conditions. The following diagram illustrates a decision-making process for selecting an appropriate cleavage protocol.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. キラル補助剤 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Pyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of pyrrolidine derivatives.
Troubleshooting Guides & FAQs
Low Reaction Yield
Q1: My overall yield for the multi-step synthesis of a pyrrolidine derivative is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low overall yield in a multi-step synthesis is a common issue that can stem from inefficiencies in one or more steps.[1] A systematic approach is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Starting Material Purity: Impurities in starting materials can interfere with reactions, leading to side products and reduced yields.[2]
-
Recommendation: Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, LC-MS). Purify starting materials if necessary.
-
-
Reaction Conditions: Non-optimal reaction conditions can significantly impact yield.
-
Reagent Stability/Activity: Degradation of reagents, especially catalysts or moisture-sensitive compounds, can halt or slow down a reaction.
-
Recommendation: Ensure reagents are stored under the recommended conditions. Use freshly opened or purified reagents when encountering yield issues. For catalytic reactions, consider catalyst deactivation and optimize catalyst loading.[5]
-
-
Incomplete Reactions: If a reaction does not go to completion, the yield of the desired product will be inherently low.
-
Recommendation: Monitor reaction progress using techniques like TLC, LC-MS, or GC. If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more of a key reagent.
-
-
Side Reactions: The formation of byproducts is a frequent cause of low yields.
-
Recommendation: Identify the structure of major byproducts to understand the side reactions occurring. Adjusting reaction conditions (e.g., temperature, order of addition of reagents) can often minimize these undesired pathways.[3]
-
-
Purification Losses: Significant product loss can occur during workup and purification steps.
-
Recommendation: Optimize your purification strategy. For highly polar or water-soluble pyrrolidine derivatives, consider acid-base extraction to separate them from non-basic impurities.[5][6] For chromatographic purification, screen different stationary and mobile phases to achieve better separation and reduce co-elution with impurities.[5]
-
dot
Caption: Troubleshooting workflow for low reaction yield.
Poor Stereoselectivity
Q2: My reaction is producing a mixture of diastereomers/enantiomers. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is a common challenge in the synthesis of complex pyrrolidine derivatives. Several factors influence the stereochemical outcome of a reaction.
Possible Causes & Solutions:
-
Temperature: Diastereoselectivity can be highly dependent on temperature. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher selectivity.[5]
-
Recommendation: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
-
Catalyst System: For asymmetric reactions, the choice of chiral ligand and metal precursor is critical.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state.
-
Recommendation: Screen a range of solvents with varying polarities. Non-polar solvents may favor one regioisomer or diastereomer over another due to differential stabilization of the transition states.[3]
-
-
Steric Hindrance: Increasing the steric bulk of substituents on either the starting materials can enhance facial selectivity.
-
Recommendation: If possible, consider modifying the substrates to include bulkier protecting groups or substituents to direct the stereochemical outcome.
-
dot
Caption: Decision process for optimizing stereoselectivity.
Purification Difficulties
Q3: I am having trouble purifying my pyrrolidine derivative. It is either highly water-soluble or co-elutes with starting materials/byproducts during chromatography.
A3: Pyrrolidine derivatives, being basic amines, can present unique purification challenges.[5]
Possible Causes & Solutions:
-
High Polarity/Water Solubility: The basic nitrogen atom in the pyrrolidine ring can become protonated, leading to high water solubility, especially in the presence of acidic impurities or workup conditions.[5][8]
-
Recommendation (Acid-Base Extraction):
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). The protonated pyrrolidine derivative will move to the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the pyrrolidine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.[5]
-
-
-
Co-elution in Chromatography: Similar polarities between the product and impurities can make separation by standard silica gel chromatography difficult.
-
Recommendation:
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
-
Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing and improve the separation of basic compounds.
-
Derivatization: Temporarily protect the pyrrolidine nitrogen (e.g., as a Boc-carbamate) to alter its polarity, facilitate purification, and then deprotect in a subsequent step.
-
-
Data Presentation
Table 1: Optimization of Iridium-Catalyzed Reductive Amination
This table summarizes the optimization of reaction conditions for the synthesis of N-phenyl-substituted pyrrolidine from 2,5-hexanedione and aniline.
| Entry | Catalyst (1.0 mol%) | Solvent (2.0 mL) | Formic Acid (equiv.) | Temperature (°C) | Yield (%) |
| 1 | [Ir(Cp)Cl₂]₂ | Toluene | 2.5 | 80 | 75 |
| 2 | [Ir(Cp)Cl₂]₂ | 1,4-Dioxane | 2.5 | 80 | 80 |
| 3 | [Ir(Cp)Cl₂]₂ | Acetonitrile | 2.5 | 80 | 78 |
| 4 | [Ir(Cp)Cl₂]₂ | Water | 2.5 | 80 | 95 |
| 5 | [Ir(Cp)Cl₂]₂ | Water | 2.5 | 100 | 95 |
| 6 | [Ir(Cp)Cl₂]₂ | Water | 2.5 | 60 | 70 |
| 7 | [Ir(Cp*)Cl₂]₂ | Water | 5.0 | 80 | 92 |
Data adapted from a study on iridium-catalyzed successive reductive amination.[9] The yield was determined by ¹H NMR analysis.
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition of Azomethine Ylides
This protocol describes a general method for the synthesis of highly substituted pyrrolidines via a three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin derivative (1.0 eq)
-
α-Amino acid (e.g., L-proline, sarcosine) (1.2 eq)
-
Dipolarophile (e.g., maleimide, dimethyl acetylenedicarboxylate) (1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, or Toluene)
Procedure:
-
To a solution of the isatin derivative and the dipolarophile in the chosen solvent, add the α-amino acid.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. Wash the solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired pyrrolidine derivative.
This is a generalized procedure. Specific conditions such as solvent, temperature, and reaction time should be optimized for each set of substrates. For specific examples and yields, refer to the literature.[10][11][12]
Protocol 2: Reductive Amination for Pyrrolidinone Synthesis
This protocol details a two-step reductive amination procedure for synthesizing pyrrolidinone-containing dipeptide analogues.[13]
Step 1: Imine Formation
-
Dissolve the starting pyrrolidine-2,4-dione (1.0 eq) and the desired amino acid ester hydrochloride (1.1 eq) in a suitable solvent such as methanol.
-
Add a base (e.g., triethylamine, 1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by carefully adding dilute acetic acid.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final pyrrolidinone derivative.
References
- 1. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase enantiomeric excess (ee) in asymmetric reactions
Technical Support Center: Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help increase the enantiomeric excess (ee) of your asymmetric reactions.
Troubleshooting Guide
This section addresses common problems encountered during asymmetric synthesis in a direct question-and-answer format.
Q1: My reaction yields a product with low or no enantiomeric excess (ee). Where should I start troubleshooting?
A1: A low or inconsistent ee can stem from multiple factors.[1] A systematic approach is the most effective way to identify the root cause. The first and most critical step is to validate your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can give misleading ee values.[2] After confirming your analytical method is sound, investigate the purity of your reagents and catalyst.
Here is a logical workflow to follow:
References
Technical Support Center: Diastereoselective Alkylation of Chiral Hydrazones
Welcome to the technical support center for the diastereoselective alkylation of chiral hydrazones, a powerful C-C bond-forming reaction in asymmetric synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of diastereoselective alkylation of chiral hydrazones?
The diastereoselective alkylation of chiral hydrazones is a three-step process used for the asymmetric α-alkylation of ketones and aldehydes.[1][2]
-
Hydrazone Formation: A ketone or aldehyde is condensed with a chiral auxiliary, most commonly (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to form a chiral hydrazone.[1][2]
-
Deprotonation and Alkylation: The chiral hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate.[1] This intermediate is then alkylated with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the incoming electrophile to one face of the azaenolate, leading to the formation of a new stereocenter with high diastereoselectivity.[2]
-
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated hydrazone, typically by ozonolysis or hydrolysis, to yield the desired α-alkylated ketone or aldehyde with high enantiomeric purity.[1]
Q2: Which chiral auxiliary should I choose, SAMP or RAMP?
The choice between SAMP and RAMP determines the absolute configuration of the final product. Using SAMP typically leads to the (S)-configuration of the newly formed stereocenter, while RAMP generally affords the (R)-configuration.[3] This predictability is a key advantage of the Enders SAMP/RAMP hydrazone method.[4]
Q3: What are the most critical parameters for achieving high diastereoselectivity?
Several factors influence the diastereoselectivity of the alkylation step:
-
Temperature: The deprotonation and alkylation steps are typically performed at very low temperatures (-78 °C to -110 °C) to enhance selectivity.[1]
-
Base: Lithium diisopropylamide (LDA) is the most commonly used base due to its strong basicity and steric bulk, which minimizes side reactions.[1][5]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The solvent can influence the aggregation state and reactivity of the lithium azaenolate.
-
Chelation: The methoxymethyl group on the SAMP/RAMP auxiliary plays a crucial role by chelating the lithium cation, which rigidifies the azaenolate conformation and enhances stereochemical control.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the diastereoselective alkylation of chiral hydrazones.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | - Ensure the ketone/aldehyde and SAMP/RAMP are pure. - Drive the reaction to completion by removing water, for example, by using a Dean-Stark trap or molecular sieves. - Extend the reaction time or slightly increase the temperature (e.g., to 60°C).[6] |
| Ineffective Deprotonation | - Use freshly prepared or titrated LDA. Old or poorly prepared LDA will have lower activity. - Ensure all reagents and solvents are strictly anhydrous. Water will quench the LDA and the azaenolate. - Perform the deprotonation at the recommended low temperature (e.g., -78 °C) to ensure the stability of the base and the intermediate. |
| Poor Electrophile Reactivity | - Use a more reactive electrophile (e.g., iodide > bromide > chloride). - Activate the electrophile if necessary (e.g., conversion to an iodide or triflate). |
| Side Reactions | - Over-alkylation can be an issue. Use of a strong, bulky base like LDA helps to minimize this.[1] - Ensure slow addition of the electrophile at low temperature to control the reaction rate and prevent side reactions. |
| Inefficient Cleavage | - For ozonolysis, ensure the reaction goes to completion (indicated by a color change).[6] - For hydrolytic cleavage (e.g., with oxalic acid), vigorous stirring may be required to ensure efficient reaction between the organic and aqueous phases.[7] |
Problem 2: Poor Diastereoselectivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuation | - Maintain a consistent low temperature throughout the deprotonation and alkylation steps. Use a cryostat or a well-insulated cooling bath. Even slight warming can lead to isomerization of the azaenolate and loss of stereocontrol. |
| Incorrect Base or Solvent | - Use LDA in THF or diethyl ether. Other bases or solvents may alter the chelation and the transition state geometry, leading to lower diastereoselectivity.[3] - Additives like HMPA or TMEDA can disrupt the lithium chelation and dramatically decrease the enantiomeric excess.[3] |
| Epimerization during Workup or Purification | - The removal of the chiral auxiliary can sometimes compromise the stereoselectivity.[4][8][9][10] - Use mild cleavage conditions. For example, ozonolysis followed by a reductive workup is often preferred over harsh acidic hydrolysis. - Avoid harsh conditions during purification (e.g., strongly acidic or basic chromatography conditions). |
| Nature of the Electrophile | - Very bulky electrophiles may lead to lower diastereoselectivity due to steric hindrance. |
| Isomerization of the Hydrazone | - The initial hydrazone can exist as (E) and (Z) isomers. While the thermodynamically more stable isomer is usually formed, isomerization can occur, potentially affecting the stereochemical outcome. Purification of the hydrazone before use is recommended.[1][6] |
Experimental Protocols
Key Experiment: Diastereoselective Alkylation of 3-Pentanone SAMP Hydrazone
This protocol is adapted from a literature procedure.[6]
1. Formation of 3-Pentanone SAMP Hydrazone:
-
In a flask equipped with a condenser and under an argon atmosphere, combine SAMP (3.0 mmol) and 3-pentanone (36 mmol).
-
Heat the mixture at 60°C overnight.
-
After cooling, dilute the crude product with diethyl ether and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify by distillation to obtain the SAMP-hydrazone.[6]
2. Alkylation of the Hydrazone:
-
Prepare a solution of LDA in anhydrous THF.
-
In a separate flask under argon, dissolve the purified 3-pentanone SAMP hydrazone in anhydrous THF and cool to -78°C.
-
Slowly add the LDA solution to the hydrazone solution and stir for 2-4 hours at -78°C.
-
Slowly add the alkyl halide (e.g., ethyl iodide) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
3. Cleavage of the Chiral Auxiliary (Ozonolysis):
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue or green color is observed.[6]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Concentrate the solution and purify the resulting ketone by distillation or column chromatography.
Visualizations
Reaction Workflow
Caption: General workflow for the diastereoselective alkylation of chiral hydrazones.
Mechanism of Stereocontrol
Caption: Stereochemical model for the alkylation of the SAMP/RAMP azaenolate.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 9. Origins of stereoselectivity in the α-alkylation of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimization of solvent and temperature for proline-catalyzed reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of solvent and temperature for proline-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in proline-catalyzed reactions?
A1: Solvent choice is paramount as it directly influences the reaction's outcome, including yield, reaction rate, and stereoselectivity (enantiomeric and diastereomeric ratios).[1][2] Solvents can affect the solubility of proline, substrates, and intermediates, as well as stabilize or destabilize key transition states in the catalytic cycle.[3][4] For instance, dipolar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used due to proline's acceptable solubility.[5] However, even subtle changes, like the addition of chloroform (CHCl₃) to a DMSO/acetone system, can accelerate the reaction and improve the enantiomeric ratio (er).[1][3]
Q2: What are the most common solvents used for proline-catalyzed aldol reactions, and what are their typical effects?
A2: A range of solvents has been successfully employed, each with distinct advantages:
-
DMSO (Dimethyl Sulfoxide): Often provides high enantioselectivity. For example, in the aldol reaction of cyclopentanone, the er can be as high as 95:5 in DMSO.[1][6]
-
Chloroform (CHCl₃): Can increase reaction speed and enantioselectivity, especially when used as a co-solvent with acetone.[7]
-
Acetone: Frequently used, sometimes in combination with other solvents like CHCl₃ and DMSO, to achieve high chemoselectivity and stereoselectivity.[7]
-
Water/Methanol Mixtures: These mixtures have been shown to be surprisingly effective, offering a more sustainable option. While pure water can lead to low conversions, it can also result in high enantioselectivity.[5][9]
-
Ionic Liquids (ILs): Can allow for lower catalyst loading and easier product isolation and catalyst recycling.[5][10]
-
Neat Conditions: Often, proline-catalyzed aldol reactions are performed using the ketone reactant in large excess, effectively making it the solvent. While this can lead to good yields and diastereoselectivity, it is a significant drawback for practical applications.[3]
Q3: How does temperature affect the enantioselectivity of a proline-catalyzed reaction?
A3: Generally, lowering the reaction temperature can improve enantioselectivity and diastereoselectivity.[5] This is because the transition states leading to the different stereoisomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the desired stereoisomer. For instance, in the proline-catalyzed aldol reaction of cyclopentanone, lowering the temperature to 0 °C improved the anti/syn ratio.[5] However, reducing the temperature can also significantly decrease the reaction rate, necessitating longer reaction times.[7]
Q4: I am observing poor stereocontrol in my proline-catalyzed aldol reaction. What are the likely causes and how can I troubleshoot this?
A4: Poor stereocontrol can stem from several factors. Here is a troubleshooting guide:
-
Inappropriate Solvent: The solvent may not be optimal for the specific substrates. Protic solvents like methanol, for example, can sometimes lead to poor stereocontrol.[5][8] Consider screening a range of solvents, including polar aprotic solvents (DMSO, ACN, DMF), non-polar solvents (hexane, CHCl₃), and solvent mixtures.[1][5][7]
-
Reaction Temperature is Too High: As mentioned, higher temperatures can lead to a decrease in stereoselectivity. Try running the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -10 °C).[5][11]
-
Water Content: While a small amount of water can sometimes be beneficial in organic solvents by promoting the rate-determining proton transfer step, excess water can be detrimental.[4] Ensure your solvents are appropriately dried if a reaction is known to be sensitive to water. Conversely, for some protocols, a specific water/methanol mixture is optimal.[5][9]
-
Catalyst Loading: While less common to directly impact stereoselectivity, ensuring the correct catalyst loading (typically 10-30 mol%) is crucial for overall reaction performance.[10][11]
Q5: My reaction is very slow or is not proceeding to completion. What steps can I take to improve the reaction rate and yield?
A5: To address slow reaction rates and low yields, consider the following:
-
Optimize Solvent: The choice of solvent can dramatically affect reaction speed. For instance, adding chloroform to a DMSO/acetone mixture has been shown to accelerate the reaction.[1][3]
-
Increase Temperature: While potentially detrimental to stereoselectivity, increasing the temperature can significantly boost the reaction rate. A careful balance must be struck.
-
Increase Catalyst Loading: If the reaction is slow, increasing the amount of proline can help, although this also increases cost.
-
Use of Additives: The addition of co-catalysts or additives can sometimes improve reaction efficiency.[12]
-
Substrate Concentration: For some reactions, particularly with less reactive substrates, using more diluted conditions and longer reaction times can suppress undesired side reactions and improve the yield of the desired product.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Enantioselectivity (ee) / Diastereoselectivity (dr) | Incorrect solvent choice. | Screen a variety of solvents (e.g., DMSO, CHCl₃, ACN, Hexane, MeOH/H₂O mixtures).[1][5] |
| Reaction temperature is too high. | Lower the reaction temperature (e.g., to 0 °C or -10 °C).[5] | |
| Presence of excess water. | Use anhydrous solvents or, conversely, try a specific water/alcohol mixture as some protocols benefit from it.[4][5] | |
| Low Yield / Incomplete Conversion | Suboptimal solvent. | Experiment with different solvents or solvent mixtures to improve solubility and reaction rate.[1][7] |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring the impact on stereoselectivity. | |
| Insufficient catalyst loading. | Increase the mole percentage of the proline catalyst.[7] | |
| Undesired side reactions (e.g., self-aldolization). | For some substrates, using more diluted conditions and longer reaction times can be beneficial.[7] | |
| Poor Catalyst Solubility | Inappropriate solvent. | Use highly dipolar aprotic solvents like DMSO, DMF, or acetonitrile where proline has better solubility.[5][8] Consider using a modified, more soluble proline derivative.[13] |
| Difficulty in Product Isolation / Catalyst Removal | Homogeneous catalysis. | Consider using ionic liquids as the solvent, which can allow for easier separation of the product and recycling of the catalyst.[5][10] |
Quantitative Data Summary
Table 1: Effect of Solvent on Enantiomeric Ratio (er) and Diastereoselectivity (dr) in Proline-Catalyzed Aldol Reactions
| Reaction | Solvent | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| Cyclopentanone + Aldehyde | Hexane | 65:35 | 1:2 (syn favored) | [1] |
| Methanol | - | 3:1 (anti favored) | [1] | |
| DMSO | 95:5 | - | [1][6] | |
| Acetone + α-trisubstituted Aldehydes | Acetone/Chloroform | Excellent | - | [7] |
| Acetone + α-branched Aldehydes | CHCl₃/DMSO | High | High | [7] |
Table 2: Optimization of Reaction Conditions for Proline-Catalyzed Aldol Reaction of Cyclohexanone and Aromatic Aldehydes in Methanol/Water Mixtures
| Methanol/Water (V/V) | Time (h) | Conversion (%) | anti/syn Ratio | ee (%) (anti) | Reference |
| 1:0 | 19 | 95 | 73:27 | 78 | [5] |
| 4:1 | 19 | >99 | 90:10 | 98 | [5] |
| 2:1 | 19 | >99 | 93:7 | >99 | [5] |
| 1:1 | 19 | 91 | 92:8 | >99 | [5] |
| 0:1 | 19 | 15 | 92:8 | >99 | [5] |
Experimental Protocols
General Procedure for a Proline-Catalyzed Aldol Reaction:
To a stirred solution of the proline catalyst (typically 10-20 mol%) in the chosen solvent, the aldehyde (1 equivalent) and the ketone (5-10 equivalents) are added. The reaction mixture is stirred at the desired temperature (e.g., -10 °C to room temperature) for a specified time (e.g., 24-72 hours), and the progress is monitored by TLC or GC. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]
Example Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde in a Methanol/Water Mixture:
In a round-bottom flask, (S)-proline (0.025 mmol, 10 mol%) is dissolved in a 2:1 (v/v) mixture of methanol and water. Cyclohexanone (1.25 mmol, 5 equivalents) is added, followed by 4-nitrobenzaldehyde (0.25 mmol, 1 equivalent). The reaction mixture is stirred at room temperature for 19 hours. After completion, the reaction is worked up as described in the general procedure.
Visualizations
Caption: General experimental workflow for a proline-catalyzed reaction.
Caption: Troubleshooting logic for proline-catalyzed reactions.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 8. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing racemization in chiral pyrrolidine synthesis
Welcome to the technical support center for chiral pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral pyrrolidine synthesis?
Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers, known as a racemic mixture.[1] In pharmaceutical applications, often only one enantiomer of a chiral molecule, such as a substituted pyrrolidine, exhibits the desired therapeutic effect.[2] The other enantiomer may be inactive or even cause harmful side effects.[2] Therefore, preventing racemization is crucial to ensure the efficacy and safety of the final product, and to avoid costly and difficult purification steps.[1][2]
Q2: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?
Racemization in the synthesis of chiral pyrrolidines can be triggered by several factors:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the formation of the undesired enantiomer.[1]
-
Inappropriate Solvent Choice: The solvent plays a significant role in the stability of the transition state, thereby influencing stereoselectivity.[1][3]
-
Harsh pH Conditions: Exposure to strong acids or bases, particularly during workup and extraction, can lead to epimerization at newly formed stereocenters.[1]
-
Presence of Impurities: Water, acids, or bases can interfere with the catalytic cycle or directly promote racemization.[1][4]
-
Inadequate Protecting Groups: Certain protecting groups may not sufficiently shield the chiral center from racemization-inducing conditions.[5]
-
Choice of Coupling Reagents: In syntheses involving amino acid precursors like proline, the selection of coupling reagents can significantly impact the extent of racemization.[5][6]
Q3: Can the catalyst itself, for instance, an L-proline derivative, undergo racemization?
While catalysts like L-proline can racemize under harsh acidic or basic conditions at high temperatures, derivatives such as N-Benzoyl-L-proline are generally more robust against racemization under typical organocatalytic reaction conditions.[1] However, it is still advisable to avoid prolonged exposure to strong bases or high temperatures to maintain the catalyst's enantiomeric integrity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during chiral pyrrolidine synthesis.
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity. A temperature optimization study is recommended.[1] |
| Inappropriate Solvent | Screen a variety of solvents. Aprotic polar solvents (DMSO, DMF, acetonitrile) are common starting points, but less polar solvents (DCM, toluene) might be more effective for specific reactions.[1] Consider using solvent mixtures to find an optimal balance of reactivity and selectivity.[1] |
| Incorrect Stoichiometry or Concentration | Optimize the relative concentrations of reactants and catalyst. Higher concentrations can sometimes favor the desired reaction pathway.[1] |
| Presence of Impurities (e.g., water, acid, base) | Use freshly distilled and anhydrous solvents. Ensure all glassware is thoroughly dried. Purify reactants before use.[1] |
| Inappropriate Catalyst or Catalyst Loading | If using a catalyst, screen different types (e.g., various Lewis acids or organocatalysts). Optimize the catalyst loading to balance reaction rate and stereoselectivity.[4] |
Problem 2: Product Racemizes During Workup or Purification
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Harsh pH Conditions During Extraction | Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.[1] Minimize the contact time of the product with acidic or basic solutions.[1] |
| High Temperatures During Solvent Removal | Use a rotary evaporator at reduced pressure and moderate temperature.[1] For highly sensitive products, consider non-thermal methods like lyophilization.[1] |
| Racemization on Silica Gel | Neutralize standard silica gel by pre-treating it with a solution of triethylamine in the eluent.[1] Alternatively, use a different stationary phase like neutral or basic alumina.[1] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction using N-Benzoyl-L-proline
This protocol provides a general guideline and should be optimized for specific substrates.
1. Preparation:
- Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.[1]
- Use freshly distilled, anhydrous solvents.
- Ensure all reactants are of high purity.
2. Reaction Setup:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzoyl-L-proline (e.g., 0.1 mmol, 10 mol%).[1]
- Add the aldehyde (1.0 mmol) and the ketone (2.0 mmol) to the flask.
- Add the optimized anhydrous solvent (e.g., DMSO, 2.0 mL).
3. Reaction Execution:
- Stir the reaction mixture at the optimized temperature (e.g., room temperature, 0 °C, or -20 °C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
4. Workup:
- Once the reaction is complete, quench the reaction by adding a buffered solution (e.g., saturated aqueous NH4Cl).[1]
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a moderate temperature.[1]
5. Purification and Analysis:
- Purify the crude product by flash column chromatography on silica gel (consider pre-treating with triethylamine if the product is sensitive).[1]
- Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
1. Sample Preparation:
- Prepare a dilute solution of your purified compound (around 1 mg/mL) in the mobile phase.[5]
2. HPLC Analysis:
- Column: Select a suitable chiral stationary phase (CSP) column.
- Mobile Phase: Use an isocratic or gradient mixture of solvents (e.g., a mixture of n-hexane and isopropanol).
- Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
- Detection: Use a UV detector at a wavelength where the compound absorbs.
3. Data Analysis:
- Identify the peaks corresponding to the two enantiomers.
- Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100
Visual Guides
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Pathways to enantiopure product vs. racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methylpyrrolidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-methylpyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-methylpyrrolidine derivatives?
A1: Common impurities in 2-methylpyrrolidine derivatives often stem from the synthetic route. Depending on the method used, such as the reduction of a nitrile intermediate derived from 1-methyl-2-pyrrolidinone, potential impurities can include:
-
Unreacted starting materials: For example, 1-methyl-2-pyrrolidinone.
-
Intermediate products: Such as (1-methylpyrrolidin-2-ylidene)-acetonitrile.
-
Byproducts of hydrogenation: Side reactions can lead to the formation of secondary and tertiary amines.
-
Solvent residues [1]
Q2: Which purification methods are most effective for 2-methylpyrrolidine derivatives?
A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The most common and effective methods are:
-
Vacuum Fractional Distillation: Ideal for separating the desired amine from impurities with different boiling points.
-
Recrystallization as a Salt: Converting the amine to a salt (e.g., hydrochloride) and recrystallizing it is excellent for removing non-basic impurities.[2]
-
Column Chromatography: Versatile for removing polar impurities, especially on a smaller scale.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for achieving very high purity, particularly for small-scale preparations.[2]
Q3: How can I assess the purity of my 2-methylpyrrolidine derivative?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for assessing the purity of 2-methylpyrrolidine and its derivatives. For quantitative analysis, a validated GC method can accurately determine the purity and the levels of residual solvents or other impurities.[1]
Troubleshooting Guides
Distillation
Problem: Low purity after fractional distillation.
| Possible Cause | Troubleshooting & Optimization |
| Inefficient distillation column | Use a longer, packed distillation column (e.g., with Vigreux or Raschig rings) for better separation.[1] |
| Product decomposes during distillation | The distillation temperature may be too high. Perform the distillation under a higher vacuum to lower the boiling point. Ensure the heating mantle is set to a temperature only slightly above the boiling point to avoid localized overheating.[2] |
| Water is present in the purified product | Ensure all glassware is thoroughly dried before use. Dry the crude amine over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation.[2] |
| Bumping/Uncontrolled Boiling | Always use a stir bar or an ebulliator. Heat the flask gradually.[1] |
| Product not distilling | Check for leaks in the vacuum system and ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.[1] |
Recrystallization
Problem: Issues with crystallization of 2-methylpyrrolidine salts.
| Possible Cause | Troubleshooting & Optimization |
| No crystals form upon cooling | The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the concentration. If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| The resulting crystals are colored | Colored impurities may be co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution, as it can also adsorb the desired product.[2] |
| The yield of recrystallized product is very low | Too much solvent may have been used. Use the minimum amount of hot solvent required to fully dissolve the salt. After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
Column Chromatography
Problem: Poor separation or peak tailing during silica gel column chromatography.
| Possible Cause | Troubleshooting & Optimization |
| Peak tailing | The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the silica gel. To mitigate this, add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask the silanols and improve peak symmetry.[2] |
| Poor separation from impurities | The solvent system may not be appropriate. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[1] |
| Irreversible adsorption to the column | The basicity of the amine can cause it to bind too strongly to the silica. Using a deactivated silica gel or switching to a different stationary phase like alumina can be beneficial. |
Chiral Separation by HPLC
Problem: Poor or no resolution of enantiomers.
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate chiral stationary phase (CSP) | The choice of CSP is critical. Chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP. If the chosen CSP does not provide adequate stereoselective interactions, separation will be poor.[2] |
| Suboptimal mobile phase composition | The mobile phase modulates the interactions between the enantiomers and the CSP. For basic amines, secondary interactions with residual silanols on the silica support can lead to peak broadening. Adding a basic modifier (e.g., 0.1-0.5% diethylamine or triethylamine) to the mobile phase can improve peak shape and resolution.[2] |
| Poor peak shape | Similar to silica gel chromatography, peak tailing for basic compounds is often caused by interactions with acidic residual silanols on the column's silica surface. The addition of a basic modifier to the mobile phase is a common solution.[2] |
Quantitative Data
Table 1: Chiral Resolution of (R)-2-methylpyrrolidine L-tartrate via Recrystallization
| Number of Recrystallizations | Achievable Optical Purity (ee) |
| 1 | ≥ 80% |
| 2 | ≥ 90% |
| 3 | ≥ 95% |
| 4 | ≥ 98% |
| Data derived from a patent describing the process.[1] |
Table 2: Representative Chiral HPLC Separation Parameters for a 2-Methylpyrrolidine Derivative Analog
| Parameter | Value/Condition |
| Chiral Stationary Phase | Chiralcel OD-H |
| Mobile Phase | n-Hexane / Ethanol (98:2) + 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Retention Time (t_R1) | ~ 8.5 min |
| Retention Time (t_R2) | ~ 9.7 min |
| Separation Factor (α) | > 1.15 |
| Resolution (R_s) | > 1.5 |
| Based on a method for a close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, after derivatization.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization as a Salt
-
Salt Formation: Dissolve the crude 2-methylpyrrolidine derivative in a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol or ethanol dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Recrystallization: Collect the crude salt by filtration.
-
Dissolve the salt in a minimum amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool gradually to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.[2]
Protocol 2: Purification by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is clean and dry. Use a Claisen adapter for a capillary bubbler or an ebulliator to prevent bumping. Grease all ground-glass joints for a good seal.
-
Procedure: Charge the distillation flask with the crude 2-methylpyrrolidine derivative (no more than two-thirds full).
-
Begin stirring and apply vacuum, checking for leaks.
-
Gradually heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. Monitor the purity of the fractions using GC.[1]
Protocol 3: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a less polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visualizations
Caption: General workflow for the purification of 2-methylpyrrolidine derivatives.
References
Technical Support Center: Side Reactions in the Methylation of Proline-Based Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the methylation of proline-based intermediates. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section provides systematic solutions to common problems observed during the N-methylation of proline and its derivatives.
Issue 1: Low Yield of N-Methylproline and Presence of Multiple Byproducts
Question: My reaction to N-methylate proline has a low yield of the desired product, and I observe several unexpected spots on my TLC or peaks in my LC-MS. What are the potential side reactions, and how can I minimize them?
Answer:
Low yields and the formation of multiple byproducts are common challenges in the N-methylation of proline. The primary side reactions to consider are esterification of the carboxylic acid , racemization , and, in the case of the Eschweiler-Clarke reaction, the potential for N-formylation .
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low yield in proline N-methylation.
Detailed Steps:
-
Identify the Byproducts:
-
Esterification: If your reaction uses an alcohol as a solvent or if your methylating agent can react with the carboxylic acid (especially under acidic conditions), you may form the corresponding ester (e.g., proline methyl ester). This is a common side reaction when using reagents like dimethyl sulfate or methyl iodide with a base in an alcohol solvent.
-
Racemization: The chiral center at the alpha-carbon of proline can be susceptible to racemization, especially under harsh basic conditions or if the carboxylic acid is activated (e.g., as an ester).[1][2]
-
N-Formylation: In the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, incomplete reduction can lead to the formation of N-formylproline as a byproduct.
-
-
Minimize Side Reactions:
-
To Prevent Esterification:
-
Protect the Carboxylic Acid: The most effective way to prevent esterification is to protect the carboxylic acid group before methylation. Common protecting groups include benzyl esters, which can be removed by hydrogenolysis.
-
Change the Solvent: Avoid using alcohol-based solvents. Opt for aprotic solvents like DMF, DMSO, or THF.
-
-
To Prevent Racemization:
-
Use Milder Conditions: Employ milder bases and lower reaction temperatures. The Eschweiler-Clarke reaction is generally considered racemization-free.[3]
-
Avoid Carboxyl Group Activation: If possible, perform the methylation on the free carboxylic acid or use a protecting group that does not significantly activate the alpha-proton.
-
-
To Prevent N-Formylation (Eschweiler-Clarke):
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of formic acid to ensure the complete reduction of the intermediate iminium ion.
-
Control Temperature: While the reaction is often heated, excessive temperatures can lead to decomposition and side reactions.
-
-
Issue 2: Difficulty in Purifying N-Methylproline from the Reaction Mixture
Question: I am having trouble separating my N-methylproline from the starting material and byproducts. What purification strategies are effective?
Answer:
The purification of N-methylproline can be challenging due to its high polarity and similarity to the starting material and some byproducts.
Purification Strategy Flowchart:
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Stereoselectivity in Chiral Amine-Catalyzed Aldol Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the stereoselectivity of aldol reactions using chiral amines.
Troubleshooting Guides
Low stereoselectivity is a common issue in chiral amine-catalyzed aldol reactions. The following guide outlines potential causes and recommended solutions for common problems.
Table 1: Troubleshooting Poor Stereoselectivity and Low Yield
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (ee) | Incorrect Catalyst Choice: The chiral amine may not be optimal for the specific substrates. | Screen a variety of chiral amines, including proline and its derivatives, as well as Cinchona alkaloid-derived primary amines.[1][2] |
| Suboptimal Reaction Temperature: Temperature can significantly impact the transition state energies. | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | |
| Inappropriate Solvent: The solvent can influence catalyst solubility, substrate solvation, and the stability of the transition state. | Test a range of solvents with varying polarities (e.g., DMSO, DMF, CH3CN, THF, CH2Cl2).[3] | |
| Presence of Water: Water can hydrolyze the enamine intermediate, leading to a non-catalyzed background reaction. | Ensure anhydrous reaction conditions by using dry solvents and reagents. | |
| Incorrect Catalyst Loading: Too little catalyst may result in a slow reaction, while too much can sometimes lead to side reactions or aggregation. | Optimize the catalyst loading, typically ranging from 1 to 30 mol%. | |
| Interference from Additives: Acidic or basic impurities can interfere with the catalytic cycle. | Use purified reagents and consider the use of co-catalysts or additives that can enhance selectivity, such as weak acids.[3] | |
| Low Diastereoselectivity (dr) | Enolate Geometry (E/Z): The geometry of the enamine intermediate influences the syn/anti selectivity.[4] | Modify the structure of the ketone/aldehyde or the chiral amine to favor the formation of one enamine isomer. The use of bulky substituents can influence the facial selectivity of the enamine attack. |
| Transition State Conformation: The reaction may proceed through different transition state geometries (e.g., chair vs. boat).[5][6] | Altering the solvent or the catalyst structure can influence the preferred transition state. For instance, proline-catalyzed reactions often favor anti-selective additions.[4] | |
| Choice of Amine Catalyst: Primary and secondary amines can lead to different diastereoselectivities. | For anti-selective aldol additions, proline is often a good choice. For syn-selective outcomes, other chiral amines or the use of chiral auxiliaries might be necessary.[4][7] | |
| Low Yield | Unfavorable Reaction Equilibrium: Aldol reactions are often reversible.[4] | Remove water as it forms to drive the reaction forward. Use a higher concentration of reactants. |
| Slow Reaction Rate: The C-C bond formation can be the rate-determining step.[8] | Increase the temperature, but be mindful of the potential impact on stereoselectivity. Optimize catalyst loading. | |
| Catalyst Deactivation: The amine catalyst can be deactivated by strong acids or other impurities. | Purify all starting materials and solvents. | |
| Side Reactions: Self-condensation of the aldehyde or ketone can occur. | Use a slow addition of the electrophilic aldehyde to the mixture of the ketone and catalyst. |
Frequently Asked Questions (FAQs)
1. How do I select the appropriate chiral amine catalyst for my aldol reaction?
The choice of catalyst is crucial for achieving high stereoselectivity.
-
(S)-Proline is a widely used and effective catalyst for many asymmetric aldol reactions, often providing high enantioselectivity for the anti product.[1][4] Its rigid pyrrolidine ring and the presence of a carboxylic acid group are key to its effectiveness.[8]
-
Proline derivatives have been developed to fine-tune reactivity and selectivity. For example, modifying the ring or the carboxylic acid can influence the steric and electronic properties of the catalyst.
-
Primary amines derived from Cinchona alkaloids are also powerful catalysts and can sometimes provide complementary stereoselectivity to proline.[2]
-
Screening a small library of chiral amines under standard conditions is often the most practical approach to identify the optimal catalyst for a new substrate pair.
2. What is the role of the enamine intermediate in determining stereoselectivity?
The chiral amine reacts with the donor ketone to form a chiral enamine intermediate.[9][10] This is the key nucleophilic species in the reaction. The stereoselectivity arises from the facial selectivity of the enamine's attack on the acceptor aldehyde. The chiral environment created by the amine catalyst blocks one face of the enamine, forcing the aldehyde to approach from the less sterically hindered side. The geometry of the enamine (E vs. Z) also plays a critical role in determining the syn/anti diastereoselectivity of the product.[4]
3. How do reaction conditions such as solvent and temperature affect stereoselectivity?
Solvent and temperature have a profound impact on the stereochemical outcome of the reaction.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the solubility of the catalyst and substrates. Aprotic solvents like DMSO, DMF, and chlorinated solvents are commonly used. It is recommended to screen a range of solvents to find the optimal conditions for a specific reaction.[3]
-
Temperature: Lowering the reaction temperature generally increases stereoselectivity by favoring the transition state with the lowest activation energy. However, this often comes at the cost of a slower reaction rate. Therefore, a balance must be found between reaction time and desired selectivity.
4. Can additives be used to improve the stereoselectivity?
Yes, additives can have a significant effect. In some cases, the addition of a weak acid (e.g., benzoic acid) can accelerate the reaction and improve enantioselectivity by facilitating the proton transfer step in the catalytic cycle.[3] However, the effect of additives is highly system-dependent, and they can sometimes be detrimental. Careful screening and optimization are necessary.
5. What is the difference between using a chiral amine as a catalyst versus a chiral auxiliary?
-
Chiral Amine Catalyst: A chiral amine catalyst is used in sub-stoichiometric amounts and participates in the reaction to create a chiral environment, but it is regenerated at the end of the catalytic cycle.[10] This is a more atom-economical approach.
-
Chiral Auxiliary: A chiral auxiliary is a chiral molecule that is stoichiometrically attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the reaction, the auxiliary is cleaved from the product. While often providing very high levels of stereocontrol, this method requires additional synthetic steps for attachment and removal.[11] Evans oxazolidinones are a well-known class of chiral auxiliaries used in aldol reactions.[7][12]
Experimental Protocols
General Protocol for a Proline-Catalyzed Intermolecular Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol), the chiral amine catalyst (e.g., (S)-proline, 0.1 mmol, 10 mol%), and the anhydrous solvent (e.g., DMSO, 2 mL).
-
Stirring: Stir the mixture at the desired temperature (e.g., room temperature) for 15-30 minutes to allow for the formation of the enamine intermediate.
-
Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equivalents) to the reaction mixture. The aldehyde can be added neat or as a solution in the reaction solvent. For highly reactive aldehydes, slow addition via a syringe pump may be necessary to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizations
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enamines — Making Molecules [makingmolecules.com]
- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing hygroscopic intermediates in pyrrolidine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of hygroscopic intermediates and reagents in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are common hygroscopic intermediates and reagents in pyrrolidine synthesis?
A1: Several starting materials, intermediates, and reagents used in pyrrolidine synthesis are known to be hygroscopic or highly reactive with water. Absorbed moisture can significantly lower yields, alter reaction pathways, and complicate purification. Key examples include:
-
Starting Materials : γ-Butyrolactone (GBL), various amino alcohols, and some succinimide derivatives can absorb atmospheric moisture.[1]
-
Reagents : Strong bases and reducing agents are often highly sensitive to water. This includes alkali metals (Na, K), metal hydrides (NaH, KH, LiAlH₄), and organometallic reagents (RLi, RMgX).[2]
-
Catalysts and Additives : Anhydrous salts like cesium carbonate, used in reactions such as the Williamson ether synthesis to form the pyrrolidine ring, can be hygroscopic.[3]
-
Solvents : While not intermediates, anhydrous solvents are critical. Solvents like Tetrahydrofuran (THF) and Diethyl Ether are hygroscopic and can form peroxides, but their primary issue in this context is their ability to absorb water, which then interferes with the reaction.
Q2: How does water contamination affect pyrrolidine synthesis?
A2: Water can negatively impact pyrrolidine synthesis in several ways:
-
Reagent Quenching : Moisture will rapidly and exothermically react with and destroy highly reactive reagents like organolithiums, Grignard reagents, and metal hydrides, reducing their effective concentration and leading to incomplete reactions or total reaction failure.[4]
-
Catalyst Deactivation : In certain catalytic processes, water can lead to catalyst deactivation. For instance, in the synthesis of N-vinyl pyrrolidone, water can promote the ring-opening of 2-pyrrolidone in the presence of a strong base, deactivating the catalyst.[5][6]
-
Promotion of Side Reactions : The presence of water can facilitate unwanted side reactions, such as hydrolysis of esters or amides, or promote elimination reactions, leading to a complex mixture of products and difficult purification.
-
Lower Yields and Reproducibility : The issues above collectively contribute to lower product yields and poor reproducibility between batches.
Q3: What is the most effective way to dry hygroscopic solids?
A3: The best method for drying a hygroscopic solid depends on its thermal stability.
-
Oven Drying : For thermally stable, non-volatile solids, heating in a laboratory oven (typically at 100-140°C) overnight is effective for removing adsorbed moisture.[2][7] The glassware should be assembled hot and allowed to cool under a stream of inert gas like nitrogen or argon.[2]
-
Vacuum Drying (Dessicator) : For compounds that are sensitive to heat, drying under a high vacuum in a desiccator containing a strong desiccant (e.g., P₂O₅, anhydrous CaSO₄) is a reliable method. This can be done at room temperature.
-
Azeotropic Distillation : For some intermediates, dissolving them in an appropriate solvent (like toluene) and then removing the solvent by distillation can effectively remove water azeotropically. The dried intermediate is then isolated from the solvent.
Q4: How can I accurately measure the water content in my reagents or solvents?
A4: The Karl Fischer (KF) titration is the gold standard for accurately determining water content in most organic compounds and solvents.[8][9] It is highly specific to water and can detect moisture levels down to parts-per-million (ppm). Other methods include:
-
Thermogravimetric Analysis (TGA) : TGA measures weight loss as a function of temperature. It can determine water content but may also detect the loss of other volatile components.[][11]
-
Near-Infrared Spectroscopy (NIR) : A rapid, non-contact method that estimates moisture by analyzing water's absorption characteristics.[]
Troubleshooting Guide
Problem 1: My reaction yield is very low or the reaction failed to proceed.
| Possible Cause | Troubleshooting Step | Confirmation |
| Hygroscopic reagent/intermediate decomposition | One of your key reagents (e.g., LiAlH₄, n-BuLi) or a crucial intermediate may have been quenched by moisture. | Carefully check the handling and storage of all reagents. |
| Contaminated Solvent | The "anhydrous" solvent used contained an unacceptable amount of water. | Measure the water content of the solvent from the same bottle/source using Karl Fischer titration. |
| Atmospheric Moisture | The reaction was not adequately protected from atmospheric moisture during setup or execution. | Review your inert atmosphere technique. Ensure all glassware was properly dried and the system was leak-free. |
Problem 2: I observe significant byproduct formation that is not typical for this reaction.
| Possible Cause | Troubleshooting Step | Confirmation |
| Water-induced side reaction | The presence of water may have enabled an alternative reaction pathway, such as hydrolysis or catalyst deactivation leading to byproducts.[5] | Analyze the byproduct structure. Does it suggest a reaction involving water (e.g., a hydrolyzed ester, a ring-opened product)? |
| Incomplete reaction | If a moisture-sensitive reagent was partially quenched, the remaining starting material might undergo degradation or side reactions under the reaction conditions. | Use TLC or LC-MS to monitor the reaction progress closely. Look for the persistence of starting materials alongside byproduct formation. |
Data Presentation: Efficiency of Common Drying Agents
The choice of drying agent is critical for ensuring truly anhydrous conditions. The table below summarizes the efficiency, capacity, and speed of common desiccants used for organic solvents.
| Drying Agent | Efficiency (Residual H₂O) | Capacity (g H₂O / g agent) | Speed | Common Applications & Notes |
| Magnesium Sulfate (MgSO₄) | Good (~35 ppm in THF) | High | Fast | General-purpose, fine powder. Forms chunky hydrates, making it easy to see when enough has been added.[12] |
| Sodium Sulfate (Na₂SO₄) | Moderate (~140 ppm in THF) | Very High | Slow | High capacity but slow and may leave residual water. Good for pre-drying.[12] |
| Calcium Chloride (CaCl₂) | Good | High | Moderate | Cannot be used with alcohols, amines, or some carbonyl compounds as it can form complexes. |
| Calcium Hydride (CaH₂) | Excellent (<10 ppm in THF) | Low | Slow (requires heating) | Highly effective for drying hydrocarbons and ethers. Reacts to produce H₂ gas; must be handled with care.[13] |
| Molecular Sieves (3Å or 4Å) | Excellent (<5 ppm in THF) | Moderate | Moderate to Slow | Very effective but must be activated (heated under vacuum) before use. Ideal for static drying of solvents.[13] |
| Potassium Hydroxide (KOH) | Good | Moderate | Moderate | Used for drying basic solutions, such as amine solutions. |
Data compiled from various sources, including reference[13]. Residual water content can vary based on solvent and conditions.
Experimental Protocols
Protocol 1: General Procedure for Handling Hygroscopic Reagents Under Inert Atmosphere
This protocol outlines the standard procedure for transferring a moisture-sensitive solid from storage to a reaction flask.
-
Glassware Preparation : Dry all necessary glassware, including the reaction flask, stir bar, and any transfer funnels, in an oven (≥125°C) for at least 4 hours, or preferably overnight.[2][7]
-
Assembly : Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the gas flow.[14][15] Allow the apparatus to cool completely to room temperature under the inert atmosphere.
-
Reagent Transfer : Move the sealed container of the hygroscopic reagent into a glove box or glove bag with a dry inert atmosphere.[2] If a glove box is unavailable, perform the transfer under a strong positive flow of inert gas directed at the opening of the containers.
-
Weighing : Quickly weigh the required amount of the hygroscopic solid into a dry container.
-
Addition : Add the solid to the reaction flask via a powder funnel while maintaining a positive counterflow of inert gas through the flask's sidearm.
-
Sealing : Once the addition is complete, remove the funnel and immediately cap the flask with a rubber septum or glass stopper. Ensure all joints are properly sealed.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a general outline for determining the water content of a liquid sample (e.g., a solvent or liquid intermediate).
-
Apparatus : Use a specialized Karl Fischer titrator. The titration vessel must be scrupulously dry.
-
Solvent Preparation : Add the appropriate anhydrous solvent (often methanol or a specialized KF solvent) to the titration vessel.
-
Pre-Titration : Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual moisture in the solvent and on the vessel walls, establishing a dry baseline.
-
Sample Introduction : Using a dry, gas-tight syringe, accurately weigh and inject a known mass of the sample liquid into the titration vessel.[11] The sample size should be chosen based on the expected water content.
-
Titration : The instrument will automatically titrate the sample with the KF reagent. The reaction involves iodine, sulfur dioxide, a base, and an alcohol reacting with the water in the sample.[8][9]
-
Calculation : The instrument calculates the amount of water based on the volume of titrant consumed and the known concentration of the KF reagent. The result is typically expressed in ppm (parts per million) or as a percentage.
Visualizations
Workflow for Handling Hygroscopic Intermediates
Caption: Workflow for the safe handling and transfer of hygroscopic solids.
Troubleshooting Logic for Low Yield Reactions
Caption: A decision tree for troubleshooting low yields in moisture-sensitive reactions.
Effect of Water on a Pyrrolidine Synthesis Step
Caption: How moisture contamination can divert a reaction from its intended pathway.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]
- 6. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. kerone.com [kerone.com]
- 9. news-medical.net [news-medical.net]
- 11. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 15. chemistry-online.com [chemistry-online.com]
Technical Support Center: Scaling Up the Synthesis of (S)-2-Methylpyrrolidine-2-carboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (S)-2-Methylpyrrolidine-2-carboxamide. It addresses common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the common scalable synthetic routes to this compound?
A1: A common and scalable approach involves a two-step process: first, the synthesis of the precursor (S)-2-Methylpyrrolidine-2-carboxylic acid, followed by its amidation. An alternative, greener, and potentially more scalable route is the direct biocatalytic amidation of (S)-2-Methylpyrrolidine-2-carboxylic acid.
Q2: Which coupling reagents are recommended for the amidation step at a large scale?
A2: While laboratory-scale syntheses often employ reagents like HATU or HBTU for their efficiency, these are generally not cost-effective for large-scale production.[1] For scaling up, forming an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride is a more economical and efficient method.[1] Another promising approach is the use of biocatalysts, such as immobilized lipase B from Candida antarctica (CalB), which can facilitate direct amidation with ammonia, minimizing waste and preventing racemization.[2]
Q3: What are the critical process parameters to monitor during the scale-up of the amidation reaction?
A3: Key parameters to monitor include temperature, mixing efficiency, and reaction time. Poor heat transfer in large reactors can lead to localized hot spots and the formation of impurities.[3] Inadequate mixing can result in an uneven distribution of reagents, affecting reaction kinetics and yield.[3]
Q4: How can the final product be purified at a large scale?
A4: Large-scale purification of chiral carboxamides can be challenging. Crystallization is often the most cost-effective method for purification and chiral resolution if applicable.[4] For challenging separations, preparative chromatography techniques such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can be employed, though these are more expensive.[4][5][][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound at scale.
Problem 1: Low Yield in the Amidation Step
| Possible Cause | Suggested Solution |
| Incomplete activation of the carboxylic acid | Ensure complete conversion of the carboxylic acid to the acid chloride before adding the ammonia source. Monitor the reaction by an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid OH band and the appearance of the acid chloride carbonyl band). |
| Poor mixing | Optimize the agitation speed and impeller design to ensure efficient mixing in the large reactor. This is crucial for maintaining homogeneity and ensuring effective mass transfer.[3] |
| Side reactions | Over-activation of the carboxylic acid or prolonged reaction times at elevated temperatures can lead to side product formation. Optimize the stoichiometry of the activating agent and the reaction temperature and time. |
| Decomposition of the product | This compound may be sensitive to high temperatures or extreme pH during workup. Perform workup and isolation steps at controlled temperatures and avoid strongly acidic or basic conditions if possible. |
Problem 2: Racemization of the Chiral Center
| Possible Cause | Suggested Solution |
| Harsh reaction conditions | The use of strong bases or high temperatures during the activation or amidation step can lead to racemization of the α-chiral center. |
| Option 1: Employ milder activating agents if feasible, although this may impact cost. | |
| Option 2: Carefully control the temperature and reaction time. | |
| Option 3: Consider a biocatalytic approach, as enzymes operate under mild conditions and are highly stereoselective, thus preventing racemization.[2] |
Problem 3: Impurity Formation
| Possible Cause | Suggested Solution |
| Presence of residual starting materials | Improve the purification of the (S)-2-Methylpyrrolidine-2-carboxylic acid precursor to remove any unreacted starting materials or reagents from the previous step. |
| Dimerization or polymerization | The activated carboxylic acid intermediate may react with another molecule of the starting material or product. Control the rate of addition of the activating agent and maintain a low reaction temperature to minimize these side reactions. |
| Impurities from reagents | Use high-purity solvents and reagents to avoid introducing impurities that may be difficult to remove from the final product. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
This protocol is adapted from a known laboratory procedure and outlines the synthesis of the key precursor.[8]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone.
Step 2: Methylation of the Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform, wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product.
Protocol 2: Scalable Amidation via Acid Chloride
-
Suspend (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride in an appropriate inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (1.1 equivalents) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature until the formation of the acid chloride is complete (monitor by IR or TLC).
-
In a separate reactor, prepare a solution of ammonia in an appropriate solvent or use aqueous ammonium hydroxide.
-
Cool the ammonia solution to 0°C.
-
Slowly add the acid chloride solution to the cold ammonia solution, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Perform an aqueous workup to remove salts and unreacted ammonia.
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by crystallization or chromatography.
Protocol 3: Biocatalytic Amidation
This protocol is based on a similar transformation for L-prolinamide and offers a greener alternative.[2]
-
Immobilize a suitable lipase, such as CalB, on a solid support.
-
Suspend the immobilized enzyme and (S)-2-Methylpyrrolidine-2-carboxylic acid in a suitable organic solvent (e.g., 2-methyl-2-butanol).
-
Introduce ammonia gas into the reaction mixture at a controlled rate and temperature (e.g., 70°C).
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Concentrate the reaction mixture and purify the product, likely through crystallization.
Data Presentation
Table 1: Comparison of Amidation Reagents for Scale-Up
| Reagent | Pros | Cons | Relative Cost |
| HATU/HBTU | High efficiency, low racemization.[1] | High cost, poor atom economy.[1] | High |
| Thionyl Chloride | Low cost, high reactivity.[1] | Generates corrosive HCl and SO₂ byproducts. | Low |
| Oxalyl Chloride | High reactivity, volatile byproducts. | Higher cost than thionyl chloride, toxic. | Medium |
| Biocatalyst (e.g., CalB) | High stereoselectivity (no racemization), mild conditions, environmentally friendly.[2] | May require process optimization (solvent, temperature), initial enzyme cost. | Medium to High (reusable) |
Table 2: Typical Process Parameters for Scalable Amidation
| Parameter | Acid Chloride Route | Biocatalytic Route |
| Solvent | Dichloromethane, Toluene | 2-Methyl-2-butanol |
| Temperature | 0°C to room temperature | 50 - 70°C |
| Pressure | Atmospheric | Atmospheric (with ammonia feed) |
| Reaction Time | 2 - 6 hours | 24 - 48 hours |
| Key Byproducts | HCl, SO₂ | Water |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-fast microscale purification of chiral racemates and achiral pharmaceuticals with analytical supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Refining Workup Procedures for Chiral Auxiliary Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries?
A1: The choice of cleavage method is dictated by the desired functional group in the final product. The primary methods include:
-
Hydrolytic Cleavage: Typically used to obtain carboxylic acids. Common reagents include lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).[1][2]
-
Reductive Cleavage: Used to produce primary alcohols or aldehydes. Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yield alcohols, while careful use of reagents like diisobutylaluminum hydride (DIBAL-H) can afford aldehydes.[2][3]
-
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, provides the corresponding ester.[3]
-
Acidic Hydrolysis: Can be used to yield carboxylic acids, for example, by refluxing with aqueous sulfuric acid.[4]
Q2: How do I choose the right cleavage method for my specific chiral auxiliary?
A2: The optimal cleavage method is highly dependent on the structure of the chiral auxiliary and the desired product.
-
Evans' Oxazolidinones: LiOH/H₂O₂ is a standard and effective method for cleavage to carboxylic acids.[1][2] Reductive cleavage with LiBH₄ or LiAlH₄ is used for conversion to alcohols.[2][3]
-
Oppolzer's Sultams: Hydrolysis to carboxylic acids can be challenging due to competitive N-S bond cleavage.[5] Milder reagents like tetrabutylammonium hydrogen peroxide (TBAH) can improve yields.[5] Reductive and transesterification methods are also applicable.
-
Myers' Pseudoephedrine Amides: Cleavage can be achieved under acidic or basic hydrolysis to yield carboxylic acids.[4] Reduction with reagents like lithium amidotrihydroborate (LAB) provides primary alcohols.[4]
Q3: Can the chiral auxiliary be recovered after cleavage?
A3: Yes, a significant advantage of using chiral auxiliaries is that they can often be recovered and reused, which is both cost-effective and sustainable.[1] For instance, after cleavage, the auxiliary can typically be separated from the product through extraction or chromatography and then purified for subsequent reactions.
Troubleshooting Guides
Issue 1: Incomplete Cleavage of the Chiral Auxiliary
Question: What should I do if my chiral auxiliary fails to cleave completely, even after extended reaction times?
Answer: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating and optimizing your reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh and of high purity. For reactions like the LiOH/H₂O₂ cleavage of Evans auxiliaries, the concentration and equivalents of the reagents are critical. An excess of the cleaving reagent is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require higher temperatures to proceed at a reasonable rate. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent side reactions.[1]
-
Reaction Time: The reaction may simply need more time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage may be more difficult. In such cases, a different cleavage method or a more reactive reagent might be necessary.
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions doesn't lead to complete cleavage, consider switching to a different method. For example, if basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.[1]
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Methylpyrrolidines
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules like methylpyrrolidines is a critical quality attribute. The accurate determination of enantiomeric excess (ee) is essential for ensuring the efficacy and safety of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of methylpyrrolidines, with a focus on polysaccharide-based chiral stationary phases (CSPs).
Due to the challenges in direct separation of small, basic, and often UV-transparent molecules like simple methylpyrrolidines, derivatization is a frequently employed strategy to enhance chromatographic performance and detectability.[1][2][3] This guide will compare two primary approaches: a direct analysis method using a polysaccharide-based CSP and a pre-column derivatization method.
Comparison of Chiral HPLC Methods
The selection of a suitable chiral stationary phase is the most critical factor for achieving enantiomeric resolution.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often effective for separating a wide range of chiral compounds, including amines.[4][5] For basic analytes like methylpyrrolidines, peak tailing due to interactions with residual silanols on the silica support can be a common issue. This is typically mitigated by adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[1]
The following table summarizes two representative methods for the chiral analysis of methylpyrrolidine derivatives. Method 1 outlines a direct injection approach on a cellulose-based column, while Method 2 describes a pre-column derivatization strategy.
| Parameter | Method 1: Direct Analysis | Method 2: Pre-column Derivatization |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[1] | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[1][3] |
| Mobile Phase | n-Hexane / Ethanol (98:2) + 0.2% Triethylamine (TEA)[1] | n-Hexane / Ethanol (98:2) + 0.2% Triethylamine (TEA)[1][3] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[3] |
| Temperature | 25 °C[1][3] | 25 °C[3] |
| Detection | Low UV (e.g., 210-220 nm) or Mass Spectrometry (MS) | UV (e.g., 254 nm)[3] |
| Derivatizing Agent | None | 4-Nitrobenzoyl chloride[1] |
| Retention Time (t_R1) | ~ 8.5 min (for derivatized analog)[1] | Analyte dependent |
| Retention Time (t_R2) | ~ 9.7 min (for derivatized analog)[1] | Analyte dependent |
| Resolution (Rs) | > 1.5 (baseline separation)[1] | > 1.5 (baseline separation) |
| Pros | Simpler sample preparation, avoids use of derivatizing agents. | Enhanced UV detection, potentially improved peak shape and resolution.[1] |
| Cons | May suffer from poor detectability for non-chromophoric analytes, potential for peak tailing.[1] | Requires an additional reaction step, optimization of derivatization conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for the two compared methods.
Method 1: Direct Chiral HPLC Analysis
This protocol is a starting point for the direct enantioseparation of methylpyrrolidines or their close structural analogs.
-
HPLC System: A standard HPLC system equipped with a UV or MS detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm or Mass Spectrometry.
-
Sample Preparation: Dissolve the racemic methylpyrrolidine standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Method 2: Chiral HPLC Analysis after Pre-column Derivatization
This method converts the enantiomers into diastereomers, which can be separated on a chiral column, often with improved resolution and detectability.[1][3]
-
Derivatization Step:
-
Dissolve a known quantity of racemic methylpyrrolidine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an equimolar amount of 4-nitrobenzoyl chloride and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.[1]
-
Allow the reaction to proceed to completion at room temperature.
-
Extract and purify the resulting N-derivatized product.
-
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[1][3]
-
Mobile Phase: n-Hexane / Ethanol (98:2, v/v) with 0.2% triethylamine.[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
-
Procedure: Follow the injection and analysis procedure as described in Method 1.
Experimental Workflow Visualization
The general workflow for developing and executing a chiral HPLC method, from sample preparation to data analysis, is depicted below. This process is applicable to both direct and derivatization-based approaches.
Caption: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.
References
A Researcher's Guide to Confirming Diastereomeric Ratios of Aldol Products via NMR Analysis
For researchers, scientists, and drug development professionals, the precise determination of the diastereomeric ratio (d.r.) in aldol reaction products is a critical step in stereoselective synthesis and the characterization of new chemical entities. The spatial arrangement of atoms profoundly influences a molecule's biological activity and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of NMR analysis with alternative methods, supported by experimental data and detailed protocols.
Principles of Diastereomeric Ratio Determination by NMR
The fundamental principle enabling the use of NMR to determine diastereomeric ratios is that diastereomers are distinct chemical compounds with different magnetic environments for their nuclei.[1] This difference in the local magnetic field results in distinguishable signals in the NMR spectrum, most commonly in ¹H NMR.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Key spectral features used for differentiation include:
-
Chemical Shift Non-equivalence: Protons in diastereomers experience slightly different shielding or deshielding effects, leading to separate signals with distinct chemical shifts.[1] For aldol products, the protons on the newly formed stereocenters (α- and β-carbons) are particularly diagnostic.[2][3]
-
Coupling Constant Differences: The through-bond scalar coupling (J-coupling) between protons on adjacent stereocenters can differ for syn and anti diastereomers. This is due to the dependence of the coupling constant on the dihedral angle between the protons, as described by the Karplus equation.[4] In many cases, a larger coupling constant is observed for the syn isomer (anti-periplanar protons) compared to the anti isomer (gauche protons).[4]
Comparison of Analytical Methods
While NMR is a robust technique, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely employed.[1]
| Key Attribute | NMR Spectroscopy | HPLC/GC |
| Principle | Different magnetic environments of nuclei lead to distinct chemical shifts and/or coupling constants. The ratio is determined by signal integration.[1] | Differential interaction of diastereomers with a chiral stationary phase results in different retention times. The ratio is determined by peak area integration.[1] |
| Sample Preparation | Simple: dissolution in a deuterated solvent.[1] | More complex: may require derivatization and extensive method development.[1] |
| Analysis Time | Rapid, often under 30 minutes per sample. | Can be time-consuming due to long run times and method development. |
| Sample Requirement | Typically 5-10 mg.[1] | Can be more sensitive, requiring less material.[1] |
| Destructive? | No, the sample can be fully recovered.[1] | Yes, the sample is consumed during the analysis. |
| Quantitative Accuracy | High, with good reproducibility.[1] | High, with excellent run-to-run precision.[1] |
| Structural Information | Provides detailed structural information for confirmation of the product. | Provides no structural information beyond retention time. |
| Limitations | Signal overlap in complex molecules can make quantification difficult.[5][6] | Requires the availability of a suitable chiral stationary phase. |
Experimental Protocol: ¹H NMR Analysis of an Aldol Product
This protocol outlines the steps for determining the diastereomeric ratio of a representative aldol product.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified aldol product mixture.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the solvent does not have signals that overlap with the analyte signals of interest.[1]
-
Gently vortex the tube to ensure the sample is completely dissolved.[1]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Optimize acquisition parameters, such as the relaxation delay, to ensure accurate integration, especially for quantitative analysis.[7][8]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[1][7]
-
Identify a pair of well-resolved, non-overlapping signals, one corresponding to each diastereomer.[1] Protons on the α- or β-carbons are often the best candidates.
-
Integrate the selected signals. Set the integral of one of the peaks to a fixed value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then represent the relative ratio.[1]
-
The diastereomeric ratio is the ratio of the two integral values.[1] For example, if the integrals are 1.00 and 0.75, the d.r. is 1:0.75 or 4:3.[1]
Data Presentation: Representative ¹H NMR Data for Syn and Anti Aldol Products
The following table summarizes typical ¹H NMR data for distinguishing between syn and anti diastereomers of an aldol product derived from the reaction of an aromatic aldehyde with a ketone.
| Diastereomer | Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (³JHH, Hz) |
| Syn | Hα | 2.8 - 3.2 | 8.5 - 9.5[4] |
| Hβ | 5.1 - 5.4 | ||
| Anti | Hα | 2.6 - 3.0 | 2.4 - 4.0[4] |
| Hβ | 4.8 - 5.1 |
Note: These are typical values and can vary depending on the specific molecular structure, solvent, and temperature.[9]
Mandatory Visualizations
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.[1]
Caption: Relationship between dihedral angle and coupling constants for syn and anti aldol products.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. compoundchem.com [compoundchem.com]
A Comparative Guide to (S)-2-Methylpyrrolidine-2-carboxamide and Other Prolinamides for Researchers and Drug Development Professionals
An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives, particularly prolinamides, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative overview of (S)-2-Methylpyrrolidine-2-carboxamide and other notable prolinamide derivatives, supported by experimental data from scientific literature to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Comparative Analysis of Biological Activity
While direct head-to-head comparative studies of this compound against a wide range of other prolinamides under uniform experimental conditions are limited in the available literature, this section compiles and juxtaposes reported bioactivities of various prolinamide derivatives to provide a valuable reference for researchers. The data presented herein is extracted from multiple studies and, therefore, experimental conditions such as cell lines, microbial strains, and assay protocols may vary.
Anticancer Activity
Prolinamide derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of several prolinamide derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Pyridyl bis-prolinamide | Ligand 1 | MCF-7 (Breast) | 3.8 ± 0.3 | - | - |
| Pyridyl bis-prolinamide | Ligand 2 | MCF-7 (Breast) | 7.1 ± 0.57 | - | - |
| Pyrrolidine Carboxamide | Compound 10m | HepG2 (Liver) | ~2.5 | Sorafenib | ~5.0 |
| Pyrrolidine Carboxamide | Compound 10m | P388 (Murine Leukemia) | - | - | - |
| Dispiro Pyrrolidine | Compound 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| Dispiro Pyrrolidine | Compound 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 |
Table 1: Anticancer Activity of Various Prolinamide Derivatives.[2][3][4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Proline-rich antimicrobial peptides (PrAMPs) and their derivatives are a promising class of compounds. The table below presents the minimum inhibitory concentration (MIC) values for several proline-rich peptides against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µM) |
| Proline-Rich Peptide | Bac5(1-17) derivative | E. coli | >64 (for 10 out of 17 alanine-substituted derivatives) |
| Proline-Modified Peptide | RW6P | S. aureus (MRSA) | ≤ 0.25 |
| Proline-Modified Peptide | RW8P | E. coli | ≤ 0.25 |
| Proline-Rich Peptide Conjugate | Bac7(1-35)-Tobramycin | E. coli | - |
Table 2: Antimicrobial Activity of Proline-Rich Peptide Derivatives.[5][6][7]
Enzyme Inhibition
Prolinamides have also been investigated as inhibitors of various enzymes, a key strategy in drug development. For instance, certain L-proline amide derivatives have shown inhibitory activity against the angiotensin-converting enzyme (ACE).[8] Furthermore, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[9]
| Compound Class | Target Enzyme | Specific Derivative | Inhibition Data |
| L-proline amide | Angiotensin-Converting Enzyme (ACE) | Derivative B2 | Good inhibition at 10⁻²-10⁻⁶ M |
| Pyrrolidine carboxamide | Enoyl-Acyl Carrier Protein Reductase (InhA) | Compound s1 | IC50 of ~10 µM |
Table 3: Enzyme Inhibitory Activity of Prolinamide Derivatives.[8][9]
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. This section provides methodologies for key experiments relevant to the evaluation of prolinamide derivatives.
Synthesis of this compound Precursor
The synthesis of this compound can be achieved from its carboxylic acid precursor, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. A detailed protocol for the synthesis of this precursor starting from (S)-proline is outlined below.[10]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the azetidinone intermediate as a white solid.
Step 2: Methylation of the Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated intermediate.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone intermediate (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and allowing it to stand for 24 hours, decant the acetone and dry the residue to obtain (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a white solid.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory potential of a compound against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the enzyme's activity)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific assay.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations were created using the DOT language for Graphviz.
Conclusion
This compound and other prolinamide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data compiled in this guide highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents. While a direct comparative analysis of this compound is an area for future research, the provided data on related prolinamides offers a solid foundation for researchers and drug development professionals. The detailed experimental protocols and workflow visualizations serve as practical tools to facilitate further investigation and optimization of this valuable chemical scaffold in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Performance Evaluation of Pyrrolidine-Based vs. Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for methodologies that afford high levels of stereochemical control is paramount. Chiral auxiliaries represent a robust and reliable strategy to temporarily impart chirality to a substrate, directing subsequent transformations to yield enantiomerically enriched products. Among the most successful and widely utilized classes of chiral auxiliaries are those based on pyrrolidine and oxazolidinone scaffolds. This guide provides an objective comparison of the performance of these two prominent classes of auxiliaries in key asymmetric reactions, supported by experimental data and detailed protocols.
Introduction to Pyrrolidine- and Oxazolidinone-Based Chiral Auxiliaries
Pyrrolidine-based chiral auxiliaries , most notably (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), were developed by Dieter Enders and E.J. Corey.[1] These auxiliaries are typically used to form chiral hydrazones with aldehydes and ketones, which can then be deprotonated to form azaenolates for subsequent stereoselective alkylation or aldol reactions. The rigidity of the pyrrolidine ring and the chelating ability of the methoxymethyl group are key to their high stereodirecting ability.
Oxazolidinone-based chiral auxiliaries , popularized by David A. Evans and often referred to as Evans auxiliaries, are derived from readily available amino acids.[2] They are acylated to form N-acyloxazolidinones, which can be converted into Z-enolates that exhibit high diastereoselectivity in reactions such as alkylations and aldol additions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of electrophiles.[2]
Performance in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The following tables summarize the typical performance of pyrrolidine- and oxazolidinone-based auxiliaries in this transformation. It is important to note that the data presented is compiled from various sources and direct side-by-side comparisons under identical conditions are limited in the literature.
Pyrrolidine-Based Auxiliaries (SAMP/RAMP) in Asymmetric Alkylation of Ketones
| Substrate (Ketone) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclohexanone | Methyl Iodide | >95% | 85% | [3] |
| Propiophenone | Ethyl Iodide | 96% | 78% | [3] |
| 3-Pentanone | Benzyl Bromide | >98% | 80% | [3] |
Oxazolidinone-Based Auxiliaries (Evans) in Asymmetric Alkylation of N-Acyl Imides
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 92% | [4] |
| N-Propionyl-(S)-4-isobutyl-2-oxazolidinone | Ethyl Iodide | 95:5 | 88% | [2] |
| N-Butyryl-(R)-4-phenyl-2-oxazolidinone | Allyl Iodide | 98:2 | 90% | [5] |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
Pyrrolidine-Based Auxiliaries (SAMP/RAMP) in Asymmetric Aldol Reactions
| Substrate (Ketone Hydrazone) | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Acetone SAMP Hydrazone | Benzaldehyde | 95% (syn) | 75% | [6] |
| Cyclohexanone RAMP Hydrazone | Isobutyraldehyde | 96% (anti) | 82% | [6] |
| Propiophenone SAMP Hydrazone | Propionaldehyde | 98% (syn) | 78% | [6] |
Oxazolidinone-Based Auxiliaries (Evans) in Asymmetric Aldol Reactions
| Substrate (N-Acyl Oxazolidinone) | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85% | [7] |
| N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Benzaldehyde | 98:2 (syn) | 90% | [8] |
| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Acetaldehyde | 97:3 (syn) | 88% | [7] |
Experimental Protocols
Asymmetric Alkylation using a Pyrrolidine-Based Auxiliary (SAMP)
Step 1: Hydrazone Formation: A mixture of the ketone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equiv) in an appropriate solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.
Step 2: Alkylation: To a solution of the purified hydrazone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise. The mixture is stirred for 2-3 hours at this temperature. The electrophile (1.2 equiv) is then added, and the reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude alkylated hydrazone is purified by chromatography.
Step 3: Auxiliary Cleavage (Ozonolysis): The alkylated hydrazone (1.0 equiv) is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen or argon. Dimethyl sulfide (2.0 equiv) is added, and the mixture is allowed to warm to room temperature. The solvent is removed, and the crude product is purified by chromatography to yield the α-alkylated ketone.
Asymmetric Aldol Reaction using an Oxazolidinone-Based Auxiliary (Evans)
Step 1: Acylation of the Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give the N-acyl oxazolidinone, which is purified by chromatography.
Step 2: Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes. The solution is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude aldol adduct is purified by chromatography.
Step 3: Auxiliary Cleavage (Hydrolytic): The aldol adduct (1.0 equiv) is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. A 30% aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by an aqueous solution of lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted to recover the chiral auxiliary. The aqueous layer is then acidified, and the β-hydroxy acid product is extracted with an organic solvent.
Mechanistic Principles and Visualizations
The high stereoselectivity observed with these auxiliaries is a result of the formation of rigid, well-defined transition states that favor the approach of the electrophile from one specific face.
Caption: General workflow for asymmetric synthesis using a pyrrolidine-based auxiliary.
In the case of SAMP/RAMP auxiliaries, the formation of a rigid lithium chelate between the azaenolate and the methoxymethyl group forces the incoming electrophile to attack from the less sterically hindered face.
Caption: General workflow for asymmetric synthesis using an oxazolidinone-based auxiliary.
For Evans auxiliaries, the formation of a Z-enolate is crucial. The bulky substituent on the oxazolidinone ring then directs the electrophile to the opposite face, leading to high diastereoselectivity.[2]
Summary and Conclusion
Both pyrrolidine-based and oxazolidinone-based chiral auxiliaries are powerful tools for asymmetric synthesis, each with its own set of advantages.
Pyrrolidine-based auxiliaries (SAMP/RAMP) are particularly effective for the asymmetric α-alkylation of a wide range of ketones and aldehydes. They generally provide very high levels of diastereoselectivity. The cleavage of the hydrazone can be achieved under various conditions to yield the desired carbonyl compound.
Oxazolidinone-based auxiliaries (Evans) are renowned for their reliability and high diastereoselectivity in a variety of reactions, including alkylations and aldol reactions.[2] A significant advantage is the versatility of the cleavage, which can provide access to chiral carboxylic acids, alcohols, aldehydes, and esters. The auxiliary is also often recoverable in high yield.
The choice between these two classes of auxiliaries will depend on the specific substrate, the desired transformation, and the target product. For the asymmetric functionalization of ketones, SAMP/RAMP hydrazones are a prime choice. For creating chiral centers α- to a carbonyl that can be readily converted to various functional groups, Evans oxazolidinones offer a highly reliable and versatile platform. Researchers are encouraged to consider the specific reaction and desired outcome when selecting the most appropriate chiral auxiliary for their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. researchgate.net [researchgate.net]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-2-Methylpyrrolidine-2-carboxamide Efficacy in Aldol vs. Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. Among these, (S)-2-Methylpyrrolidine-2-carboxamide, a prolinamide-based catalyst, has demonstrated significant potential. This guide provides an objective comparison of its efficacy in two fundamental C-C bond-forming reactions: the aldol addition and the Michael addition. The following sections present a compilation of experimental data, detailed methodologies, and mechanistic insights to aid researchers in selecting the appropriate catalytic system for their synthetic needs.
Data Presentation: A Quantitative Comparison
The catalytic performance of this compound and its analogs is summarized below. The data, collated from various studies, highlights the yields, diastereoselectivities, and enantioselectivities achieved in both aldol and Michael additions under different reaction conditions. It is important to note that direct comparison should be approached with caution due to the varying substrates and experimental setups across different research efforts.
Aldol Addition: Catalytic Performance of Prolinamide Derivatives
The asymmetric aldol reaction, which forms a β-hydroxy carbonyl moiety, is a cornerstone of organic synthesis. Prolinamide catalysts, including this compound, facilitate this reaction with notable stereocontrol.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| (S)-N-((1R,2R)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 4-nitrobenzaldehyde | Acetone | neat | 48 | 95 | - | 93 (R) |
| (S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)pyrrolidine-2-carboxamide | 4-nitrobenzaldehyde | Acetone | neat | 48 | 88 | - | 69 (R) |
| (S)-N-(2-hydroxy-1-phenylethyl)pyrrolidine-2-carboxamide | 4-nitrobenzaldehyde | Acetone | neat | 48 | 92 | - | 85 (R) |
| (S)-N-benzylpyrrolidine-2-carboxamide | 4-nitrobenzaldehyde | Acetone | neat | 72 | 85 | - | 31 (R) |
Michael Addition: Catalytic Performance of Prolinamide Derivatives
The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds with α,β-unsaturated carbonyl compounds. Prolinamide-based catalysts have proven effective in promoting asymmetric Michael additions with high stereoselectivity.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| (S)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide | trans-β-nitrostyrene | Cyclohexanone | Toluene | 120 | 98 | 95:5 | 96 (syn) |
| (S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | trans-β-nitrostyrene | Cyclohexanone | Toluene | 144 | 95 | 93:7 | 94 (syn) |
| (S)-N-phenylpyrrolidine-2-carboxamide | trans-β-nitrostyrene | Cyclohexanone | Toluene | 168 | 92 | 90:10 | 90 (syn) |
| (S)-pyrrolidine-2-carboxamide | trans-β-nitrostyrene | Cyclohexanone | Toluene | 192 | 85 | 88:12 | 85 (syn) |
Experimental Protocols
Detailed methodologies for representative aldol and Michael additions catalyzed by prolinamide derivatives are provided below. These protocols are intended to serve as a guide for researchers in setting up their experiments.
General Procedure for Asymmetric Aldol Addition
A solution of the aldehyde (0.5 mmol) and the (S)-prolinamide catalyst (10-20 mol%) in the appropriate ketone (e.g., acetone, 2 mL) is stirred at the desired temperature (e.g., -20 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Asymmetric Michael Addition
To a solution of the Michael donor (e.g., cyclohexanone, 1.0 mmol) and the (S)-prolinamide catalyst (10 mol%) in an anhydrous solvent (e.g., toluene, 1 mL) is added the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) at a specified temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion as indicated by TLC analysis. The reaction mixture is then directly loaded onto a silica gel column for purification by flash chromatography to yield the Michael adduct. The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the prolinamide-catalyzed aldol and Michael additions, as well as a general experimental workflow.
Caption: Proposed catalytic cycle for the (S)-prolinamide-catalyzed aldol addition.
Caption: Proposed catalytic cycle for the (S)-prolinamide-catalyzed Michael addition.
Caption: General experimental workflow for organocatalytic reactions.
Concluding Remarks
This compound and related prolinamides are versatile and effective organocatalysts for both asymmetric aldol and Michael additions. The presented data indicates that high yields and excellent stereoselectivities can be achieved in both transformations. The choice between the two reactions will ultimately depend on the specific synthetic target. For the synthesis of β-hydroxy carbonyl compounds, the aldol addition is the method of choice. For the formation of 1,5-dicarbonyl compounds or their analogs through conjugate addition, the Michael addition is the preferred route. The provided experimental protocols and mechanistic diagrams offer a solid foundation for researchers to design and execute these powerful synthetic transformations in their own laboratories. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrates.
A Comparative Guide to the Efficacy of L-Proline and Novel Chiral Amines in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the performance of the well-established organocatalyst, L-proline, against a selection of new chiral amines in key asymmetric transformations, including Aldol, Mannich, and Michael reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
L-proline, a naturally occurring amino acid, is a versatile and cost-effective organocatalyst.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through the formation of enamine and iminium ion intermediates, mimicking the action of natural aldolase enzymes.[1] However, the ongoing development in asymmetric catalysis has introduced a variety of novel chiral amines that can offer superior enantioselectivity and yields in certain reactions.[1]
Comparative Performance Data
The efficacy of a chiral catalyst is primarily evaluated by the yield of the desired product and its enantiomeric excess (ee%). The following tables summarize the performance of L-proline and other chiral amines in various asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While L-proline is a competent catalyst, certain derivatives and other organocatalysts can provide higher enantioselectivity.[1]
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 68 | 76 | [2] |
| (S)-Diphenylprolinol TMS Ether | Propanal | Acetone | Toluene | 95 | 99 | [1] |
| Chiral Primary Amine (1b/TfOH) | Cyclohexanone Aldol Product (racemic) | Acetone | CH2Cl2 | - | 99 | |
| L-Arginine | 4-Hydroxycoumarin | Benzaldehyde | Ethanol | 85 | >10 | [3] |
| Prolinethioamide (39) | Benzaldehyde | Acetone | - | 92 | 95 | [4] |
Asymmetric Mannich Reaction
The Mannich reaction is crucial for the synthesis of β-amino carbonyl compounds, which are important precursors for many biologically active molecules.[1] In this area, cinchona alkaloid derivatives and other novel amines have shown exceptional performance.[1]
| Catalyst | Aldehyde | Ketone/Imine | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Propanal | Ethyl (p-methoxyphenylimino)acetate | Dioxane | 95 | >99 (syn) | [5] |
| Cinchonine-derived thiourea | Benzaldehyde | N-Boc-imine | Toluene | 95 | 94 | [6] |
| (S)-2-Methoxymethylpyrrolidine (SMP) | Isovaleraldehyde | N-PMP-protected α-imino ester | Dioxane | 85 | 96 (anti) | [5] |
| Axially Chiral Amino Sulfonamide | Various aldehydes | α-imino ester | Toluene | up to 93 | up to 99 (anti) | [5] |
| Chiral Phenylcyclopropane-based amine | Propanal | N-Boc-protected ketimine | Chloroform | 80 | 96 (anti) | [7] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction vital for the formation of carbon-carbon bonds. L-proline-based chiral ionic liquids and other novel organocatalysts have demonstrated high efficacy in this transformation.[1]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| L-Proline | Acetone | trans-β-Nitrostyrene | - | 92 | 75 | [1] |
| L-Proline-based Chiral Ionic Liquid | Cyclohexanone | trans-Nitrostyrene | Ethanol | up to 97 | up to 97 | [8] |
| Chiral Diamine | Cyclohexanone | Nitrostyrene | Toluene | 99 | 98 | [9] |
| Jørgensen-Hayashi Catalyst | Acetophenone | α,β-Unsaturated aldehyde | Methanol | up to 82 | 98 | [10] |
| N-Heterocyclic Carbene | α,β-Unsaturated aldehyde (intramolecular) | - | Toluene | up to 95 | up to 99 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative methodologies for key experiments cited.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (10.0 mmol) is added. Subsequently, L-proline (as specified in the data table, typically 10-30 mol%) is added to the mixture. The reaction is stirred at room temperature for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for an Organocatalyzed Asymmetric Mannich Reaction
In a vial, the aldehyde (1.0 mmol), the imine (1.2 mmol), and the chiral amine catalyst (typically 5-20 mol%) are dissolved in the specified solvent (2.0 mL). The reaction mixture is stirred at the temperature and for the duration specified in the literature. Upon completion, as monitored by TLC, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis or 1H NMR spectroscopy of the purified product or a suitable derivative.
General Procedure for a Chiral Amine-Catalyzed Asymmetric Michael Addition
To a stirred solution of the Michael acceptor (1.0 mmol) and the chiral amine catalyst (typically 5-20 mol%) in the specified solvent (2.0 mL) at the indicated temperature, the Michael donor (1.2 mmol) is added dropwise. The reaction mixture is stirred for the time reported in the literature, with progress monitored by TLC. After completion, the reaction is quenched, typically with a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Mechanistic Insights and Catalyst Selection
The choice of catalyst depends on the specific transformation and the desired stereochemical outcome. L-proline and its derivatives primarily operate through an enamine-based catalytic cycle for aldol and Mannich reactions.[9] The stereoselectivity is governed by the formation of a six-membered, chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid group of proline, which acts as a Brønsted acid.[9]
Novel chiral primary and secondary amines, as well as bifunctional catalysts like those derived from cinchona alkaloids, can offer different or enhanced stereocontrol through alternative transition states.[5][6] These catalysts may utilize hydrogen bonding, steric hindrance, or dual activation to achieve high levels of enantioselectivity.[5][6]
Catalytic Cycles and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Absolute Configuration of Synthesis Products
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is of paramount importance. Different enantiomers of a therapeutic agent can exhibit widely varying pharmacological activities and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of synthesis products is a critical step for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the principal methods used for this purpose, supported by experimental data and detailed protocols.
Comparison of Key Methods for Determining Absolute Configuration
The selection of an appropriate analytical technique for determining absolute configuration depends on several factors, including the physical state of the sample, the amount of material available, and the presence of certain structural features. The following table summarizes the key characteristics of the most reliable and commonly employed methods.
| Method | Principle | Sample Requirements | Typical Analysis Time | Relative Cost | Reliability | Key Limitations |
| Anomalous X-ray Crystallography | Utilizes the anomalous scattering of X-rays by heavy atoms to determine the absolute spatial arrangement of atoms in a crystal lattice.[1][2] | ~1 mg of a high-quality single crystal.[3] The presence of a heavy atom (e.g., S, Cl, Br) is beneficial, but modern techniques can work with oxygen as the heaviest atom.[1] | Days to weeks (including crystal growth) | High | Very High (Unambiguous) | The primary bottleneck is the need to grow a single, high-quality crystal, which can be challenging for many compounds.[2][4] |
| NMR Spectroscopy (Mosher's Method) | Derivatization of a chiral alcohol or amine with an enantiomerically pure chiral reagent (e.g., MTPA) to form diastereomers, whose distinct NMR spectra allow for the deduction of the absolute configuration.[3][5] | 1-5 mg of the purified compound in solution. Requires a suitable functional group (e.g., hydroxyl, amine) for derivatization.[3] | 1-2 days | Moderate | High | Requires chemical derivatization, which adds steps to the workflow and consumes sample. The analysis can be complex for molecules with multiple stereocenters or conformational flexibility.[3] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] The experimental spectrum is compared to a computationally predicted spectrum to assign the absolute configuration.[7] | 5-15 mg of the compound in solution.[6][8] The sample is recoverable. | 1-2 days (including spectral acquisition and computational analysis) | Moderate to High | High | Heavily reliant on the accuracy of quantum mechanical calculations (e.g., DFT), which can be computationally intensive and may not perfectly model all molecular interactions in solution.[7] |
Experimental Protocols and Workflows
Anomalous X-ray Crystallography
This method provides a definitive determination of absolute configuration by directly visualizing the molecular structure in three dimensions.
-
Crystal Growth: The primary and often most challenging step is to grow a single, diffraction-quality crystal of the synthesis product. This is typically achieved through techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion using a variety of solvent systems.
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed within an X-ray diffractometer. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods to generate an electron density map.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The intensities of Bijvoet pairs (reflections hkl and -h-k-l) will differ, and this difference allows for the unambiguous assignment of the correct enantiomer. The Flack parameter is a key value in this analysis; a value close to zero indicates a correct assignment.
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's method is a powerful technique for determining the absolute configuration of chiral secondary alcohols and amines.
-
Esterification/Amidation: The purified synthesis product (containing a hydroxyl or amine group) is divided into two equal portions.
-
One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride.
-
The other portion is reacted with (S)-(+)-MTPA chloride. These reactions are typically carried out in an anhydrous solvent (e.g., dichloromethane) with a base such as pyridine.
-
-
Purification: The resulting diastereomeric MTPA esters or amides are purified, often by flash column chromatography.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA derivatives. It is crucial to ensure high spectral resolution to accurately determine chemical shifts.
-
Data Analysis:
-
The ¹H NMR spectra of the two diastereomers are carefully assigned.
-
The chemical shift (δ) of protons on either side of the stereocenter is compared between the two spectra.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
A model of the MTPA derivatives is used to predict the shielding and deshielding effects of the MTPA phenyl group. Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the absolute configuration.[3]
-
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that is particularly useful for determining the absolute configuration of molecules in solution, including oils and other non-crystalline materials.[6]
-
Sample Preparation: A solution of the enantiomerically pure synthesis product is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆). Typical concentrations are around 5-15 mg in approximately 200 µL of solvent.[8]
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are measured simultaneously using a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.[7]
-
Computational Modeling:
-
A computational model of one enantiomer of the molecule is generated.
-
A conformational search is performed to identify the low-energy conformers of the molecule.
-
The geometry of these conformers is optimized using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory).
-
The theoretical VCD and IR spectra are calculated for the optimized conformer(s). If multiple conformers are present, a Boltzmann-averaged spectrum is computed.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[7]
-
If the signs are opposite, the sample has the opposite absolute configuration.
-
The comparison of the experimental and calculated IR spectra serves as a quality control for the computational model.
-
References
- 1. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. jasco-global.com [jasco-global.com]
- 4. biotools.us [biotools.us]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
A Researcher's Guide to Chiral Building Blocks in Drug Development: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the efficacy, safety, and economic viability of a drug candidate. The inherent chirality of biological systems necessitates the use of single-enantiomer active pharmaceutical ingredients (APIs) to ensure target specificity and minimize off-target effects. This guide provides a comprehensive cost-benefit analysis of different chiral building blocks, comparing the primary synthetic methodologies with supporting experimental data to inform strategic decisions in the drug development pipeline.
The journey from a racemic mixture to an enantiomerically pure drug is paved with strategic choices regarding the source and synthesis of chiral building blocks. The three principal strategies for obtaining enantiopure compounds are: leveraging the "chiral pool" of naturally occurring molecules, performing asymmetric synthesis to create a specific enantiomer, and resolving a racemic mixture. Each approach presents a unique balance of cost, efficiency, scalability, and environmental impact. This guide will delve into a comparative analysis of biocatalysis, asymmetric chemocatalysis, and diastereomeric resolution for the synthesis of key chiral building blocks: amines, alcohols, and carboxylic acids.
Comparative Analysis of Synthetic Methodologies
The optimal method for synthesizing a chiral building block is contingent on a multitude of factors including the desired scale, required enantiopurity, and the inherent cost of raw materials and catalysts. The following tables provide a quantitative comparison of key performance indicators for different synthetic approaches.
Table 1: Performance Comparison of Chiral Amine Synthesis Methods
| Synthetic Pathway | Typical Catalyst/Reagent | Substrate Example | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Biocatalytic Transamination | Transaminase (ATA) | Prochiral ketones | >95% | >99% | High enantioselectivity, mild reaction conditions, environmentally benign.[1] | Limited substrate scope for some enzymes, potential for product inhibition. |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) or Reductive Aminase (RedAm) | Prochiral ketones | 80-95% | >99% | High atom economy, uses ammonia as the amine source. | Often requires cofactor regeneration systems, enzyme stability can be a concern. |
| Asymmetric Metal Catalysis | Chiral Rhodium or Iridium complexes | Imines | >90% | >99% | High efficiency, broad substrate scope, low catalyst loading. | High cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.[2] |
| Diastereomeric Resolution | Chiral resolving agent (e.g., tartaric acid) | Racemic amines | <50% (for desired enantiomer) | >99% (after crystallization) | Well-established, scalable technology.[3] | Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.[2] |
Table 2: Performance Comparison of Chiral Alcohol Synthesis Methods
| Synthetic Pathway | Typical Catalyst/Reagent | Substrate Example | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Immobilized Lipase (e.g., Novozym 435) | Racemic secondary alcohols | ~50% (for each enantiomer) | >99% | High enantioselectivity, mild conditions, reusable catalyst.[4] | Theoretical maximum yield of 50% for a single enantiomer, can be slow.[4] |
| Asymmetric Hydrogenation | Chiral Ruthenium complexes (e.g., Ru-BINAP) | Prochiral ketones | >95% | >99% | High yields and enantioselectivities, broad substrate scope.[5] | High cost of noble metal catalysts and chiral ligands, requires high-pressure hydrogenation equipment.[5] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Prochiral ketones | >95% | >99% | Excellent enantioselectivity, mild and aqueous reaction conditions.[6] | Requires a cofactor regeneration system (e.g., glucose/GDH). |
Table 3: Performance Comparison of Chiral Carboxylic Acid Synthesis Methods
| Synthetic Pathway | Typical Catalyst/Reagent | Substrate Example | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Diastereomeric Resolution | Chiral amine (e.g., (R)-1-phenylethylamine) | Racemic carboxylic acids | <50% (for desired enantiomer) | >99% (after crystallization) | Widely applicable, robust and scalable technology.[7] | Maximum 50% yield for the desired enantiomer, cost of resolving agent.[3] |
| Asymmetric Alkylation | Chiral auxiliary (e.g., Evans auxiliary) | Carboxylic acid derivatives | 70-95% | >98% | High diastereoselectivity, reliable methodology. | Requires stoichiometric amounts of the chiral auxiliary, additional steps for auxiliary attachment and removal. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | α,β-Unsaturated carboxylic acids | >90% | >98% | High catalytic efficiency, direct route to chiral acids. | Substrate specific, cost of catalyst and ligands. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of chiral synthesis strategies. Below are representative protocols for key synthetic and analytical procedures.
Synthesis Protocol 1: Enzymatic Kinetic Resolution of a Secondary Alcohol
Objective: To resolve a racemic secondary alcohol using a lipase to obtain an enantioenriched alcohol and its corresponding ester.
Materials:
-
Racemic 1-phenylethanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Reaction vessel with magnetic stirrer
-
Temperature-controlled water bath or heating mantle
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel, add the racemic 1-phenylethanol (1.0 eq) and the anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Add vinyl acetate (1.0-1.5 eq) to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting enantioenriched alcohol and ester by silica gel column chromatography.[8]
Synthesis Protocol 2: Diastereomeric Salt Resolution of a Racemic Amine
Objective: To resolve a racemic amine by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Materials:
-
Racemic α-methylbenzylamine
-
(+)-(R,R)-Tartaric acid (resolving agent)
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Standard laboratory glassware including an Erlenmeyer flask and filtration apparatus
Procedure:
-
Dissolve the racemic amine (1.0 eq) and (+)-(R,R)-tartaric acid (0.5-1.0 eq) in a minimal amount of hot methanol in an Erlenmeyer flask.[9]
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be placed in a refrigerator to facilitate further crystallization.[9]
-
Collect the crystals by suction filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected crystals in water and add 50% sodium hydroxide solution until the solution is basic (pH > 10).
-
Extract the liberated enantiomerically enriched amine with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the resolved amine.[10]
Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Objective: To determine the enantiomeric excess of a chiral compound.
Instrumentation and Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak® or Chiralcel®)
-
Mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or an aqueous buffer with an organic modifier for reversed phase)
-
Sample of the chiral compound dissolved in a suitable solvent
Procedure:
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers.
-
Prepare the sample solution of the compound to be analyzed at a known concentration.
-
Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Signaling Pathways and Experimental Workflows
The stereochemistry of a drug is paramount when it interacts with its biological target. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by a chiral drug and a typical workflow for chiral drug development.
Kinase Signaling Pathway: Bcr-Abl and the Action of Imatinib
Many kinase inhibitors are chiral molecules, and their stereochemistry is crucial for potent and selective inhibition. Imatinib, while achiral itself, targets the Bcr-Abl tyrosine kinase, an enzyme central to the signaling cascade that drives chronic myeloid leukemia (CML). The principles of stereoselective inhibition are critical in the development of next-generation kinase inhibitors that often incorporate chiral centers to improve their binding affinity and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Novel asymmetric hydrogenation catalyst for producing chiral alcohols. | Takasago International Corporation [takasago.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
Assessing the Substrate Scope of (S)-2-Methylpyrrolidine-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, (S)-2-Methylpyrrolidine-2-carboxamide derivatives have garnered significant attention due to their tunable steric and electronic properties, which can profoundly influence catalytic activity and stereoselectivity. This guide provides a comparative analysis of the substrate scope of these catalysts in key asymmetric transformations, supported by experimental data to aid in catalyst selection and reaction optimization.
The introduction of substituents on the amide nitrogen of the this compound scaffold allows for the fine-tuning of the catalyst's performance. These modifications can impact solubility, steric hindrance around the catalytic site, and the catalyst's ability to activate substrates through hydrogen bonding, ultimately affecting yields and stereochemical outcomes in reactions such as aldol, Mannich, and Michael additions.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and a crucial benchmark for evaluating the efficacy of organocatalysts. The performance of various this compound derivatives and related prolinamides is summarized below, showcasing the impact of the amide substituent on the reaction between ketones and aldehydes.
| Catalyst | Aldehyde (Electrophile) | Ketone (Nucleophile) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 85 | 90:10 | 88 |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | -20 | 72 | 95 | >99:1 | 99 |
| (S)-N-(n-Butyl)pyrrolidine-2-carboxamide | Benzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Prolinamide with N-aryl group | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 92 | - | 96 |
| Prolinamide with terminal hydroxyl group | 4-Nitrobenzaldehyde | Acetone | Neat | -25 | 48 | 66 | - | 93 |
d.r. = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another vital C-C bond-forming reaction for the synthesis of a wide range of chiral compounds. The performance of prolinamide-based catalysts in the addition of carbonyl compounds to nitroalkenes demonstrates the influence of the catalyst structure on stereoselectivity.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | trans-β-Nitrostyrene | CH2Cl2 | -20 | 120 | 85 | 95:5 | 98 |
| Prolinamide with terminal hydroxyl group | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 0 | 96 | 99 | 98:2 | 99 |
d.r. = diastereomeric ratio; ee = enantiomeric excess.
Catalytic Performance in Asymmetric Mannich Reactions
The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. Proline-derived organocatalysts have proven effective in promoting these transformations with high stereocontrol.
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 5-Pyrrolidin-2-yltetrazole (Proline analog) | p-Anisaldehyde | p-Anisidine | Acetone | Toluene | RT | 48 | 95 | 95:5 | 98 |
d.r. = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.
Experimental Protocols
Below are detailed methodologies for representative asymmetric reactions catalyzed by this compound derivatives.
General Procedure for the Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the this compound derivative (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) at the designated temperature, the ketone (1.5 mmol) is added. The reaction mixture is stirred for the time indicated in the data table. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (2 mL). The aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
General Procedure for the Asymmetric Michael Addition
In a vial, the this compound derivative (0.05 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The Michael donor (0.5 mmol) is then added, followed by the Michael acceptor (0.6 mmol). The reaction mixture is stirred at the specified temperature for the duration indicated in the data table. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess of the product are determined by 1H NMR and chiral HPLC, respectively.
Visualizations
Catalytic Cycle of a Prolinamide-Catalyzed Aldol Reaction
The proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a this compound derivative involves the formation of a key enamine intermediate.
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
General Experimental Workflow for Substrate Scope Assessment
The systematic evaluation of the substrate scope of a new this compound derivative follows a logical workflow.
Caption: General workflow for assessing the substrate scope of a new organocatalyst.
Quantitative analysis of catalytic efficiency in asymmetric transformations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Organocatalysts, Transition-Metal Catalysts, and Biocatalysts
The synthesis of enantiomerically pure compounds is a critical endeavor in modern chemistry, particularly within the pharmaceutical and fine chemical industries. The stereochemistry of a molecule can profoundly influence its biological activity, making the development of efficient asymmetric catalytic transformations a paramount objective. This guide provides a quantitative comparison of the three primary classes of chiral catalysts: organocatalysts, transition-metal catalysts, and biocatalysts. By presenting key performance indicators, detailed experimental protocols, and visual representations of catalytic cycles, this document aims to equip researchers with the necessary information to select the most appropriate catalyst for their specific synthetic challenges.
Quantitative Comparison of Catalytic Performance
The efficiency of an asymmetric catalyst is evaluated through several key metrics. Enantiomeric excess (ee%) indicates the degree of stereoselectivity, while the diastereomeric ratio (dr) is crucial when multiple stereocenters are formed. The turnover number (TON) reflects the total number of substrate molecules converted per catalyst molecule before deactivation, signifying catalyst stability and longevity. The turnover frequency (TOF), on the other hand, measures the number of catalytic cycles per unit of time, indicating the catalyst's activity. The following tables summarize the performance of representative catalysts from each class in various asymmetric transformations.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Both organocatalysts, such as proline, and metal complexes have been effectively employed.
| Catalyst Type | Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti/syn) | Reference |
| Organocatalyst | (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 96 | 95:5 | [1][2] |
| Organocatalyst | Proline-derived (3g) + Cu(OTf)₂ | 4-Nitrobenzaldehyde | Acetone | >99 | >99 | - | [3] |
Asymmetric Hydrogenation & Transfer Hydrogenation
Asymmetric hydrogenation is a widely used method for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins.[4][5] Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective.[4] Biocatalysts, such as ketoreductases (KREDs), also demonstrate exceptional enantioselectivity.[6]
| Catalyst Type | Catalyst | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Transition-Metal | Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | Geraniol | 47 | 93 | - | - | [7] |
| Transition-Metal | RuCl--INVALID-LINK-- | Acetophenone | 95 | 97 | 200 | - | [8] |
| Biocatalyst | Ketoreductase (KRED) | 2-Hydroxyacetophenone | >99 | >99 | - | - | [6] |
TON and TOF values are often highly dependent on reaction conditions and are not always reported. When available, they provide crucial insights into catalyst efficiency.
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of carbon-carbon bonds. Both organocatalysts and transition-metal complexes have been successfully utilized to achieve high enantioselectivity.
| Catalyst Type | Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| Organocatalyst | Chiral Diamine | β-Nitrostyrene | Diethyl Malonate | 95 | 92 | [9] |
| Transition-Metal | Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ | β-Nitrostyrene | Diethyl Malonate | 98 | 95 | [10] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids and organocatalysts are commonly employed to control the stereochemical outcome.
| Catalyst Type | Catalyst | Diene | Dienophile | Yield (%) | ee (%) | exo/endo | Reference | |---|---|---|---|---|---|---| | Organocatalyst | Chiral Imidazolidinone | Cyclopentadiene | Acrolein | 82 | 93 | 1:14 |[11] | | Transition-Metal | Chiral Boron Complex | Cyclopentadiene | Methacrolein | 84 | 97 | >99% exo |[12] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of asymmetric catalytic reactions. Below are representative protocols for key transformations.
Protocol 1: Asymmetric Hydrogenation of an Allylic Alcohol using a Ru-BINAP Catalyst
This procedure is adapted from the asymmetric hydrogenation of geraniol.[7]
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Geraniol (substrate)
-
Ethanol (solvent)
-
Dichloromethane (co-solvent)
-
Triethylamine (NEt₃)
-
Hydrogen gas (H₂)
-
Argon (Ar)
Procedure:
-
All glassware should be dried in an oven at 120 °C overnight and cooled under an argon atmosphere.
-
In a glovebox or under an argon atmosphere, a pressure vessel is charged with [RuCl₂(benzene)]₂ (X mg, Y mmol) and (R)-BINAP (Z mg, W mmol).
-
Anhydrous and degassed ethanol and dichloromethane (e.g., 6:1 v/v) are added to the vessel.
-
The mixture is stirred at room temperature for a specified time to form the catalyst precursor, Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃].
-
Triethylamine is added, followed by the substrate, geraniol.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 24 °C) for the required time (e.g., 90 hours).
-
After the reaction is complete, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral product, (S)-citronellol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.[1][2]
Materials:
-
(S)-Proline (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, which also serves as the solvent in some cases)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (e.g., 10 mL of cyclohexanone) or a suitable solvent like DMSO, is added (S)-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 4-24 hours), and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Protocol 3: Determination of Enantiomeric Excess using Chiral HPLC
This is a general guideline for determining the enantiomeric excess of a chiral product. The specific column, mobile phase, and conditions will vary depending on the analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or other suitable detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane/isopropanol mixture). The concentration should be optimized to give a good signal-to-noise ratio without overloading the column.
-
Method Development:
-
Select a chiral column based on the structure of the analyte or literature precedents.
-
Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
Data Acquisition: Inject the sample onto the column and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Visualization of Catalytic Mechanisms and Workflows
Understanding the underlying mechanisms of catalysis is crucial for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the catalytic cycles of representative asymmetric transformations and a general experimental workflow.
References
- 1. pnas.org [pnas.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Literature review of chiral auxiliaries for stereoselective synthesis
A Comprehensive Guide to Chiral Auxiliaries for Stereoselective Synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone, particularly in the development of pharmaceuticals where the biological activity of a molecule is often confined to a single stereoisomer. Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, offering a robust method to control the stereochemical outcome of a reaction.[1] This guide provides a comparative overview of some of the most widely used chiral auxiliaries, presenting their performance in key stereoselective reactions with supporting experimental data.
The Principle of Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. This chiral moiety directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. The general workflow is depicted below.
Comparison of Common Chiral Auxiliaries
The following sections provide a comparative analysis of the performance of prominent chiral auxiliaries in various stereoselective transformations.
Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and widely used auxiliaries.[1][2] They are typically derived from readily available amino acids, making both enantiomeric forms accessible.
Evans auxiliaries provide excellent stereocontrol in the alkylation of enolates. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | >99:1 | 94 |
| 2 | Allyl iodide | NaHMDS | 98:2 | 77 |
| 3 | Methyl iodide | KHMDS | 97:3 | 92 |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone
Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour at -78 °C before warming to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. After stirring for 30 minutes, allyl iodide (1.2 eq) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH4Cl and worked up as described above.
Step 3: Removal of the Chiral Auxiliary The alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water (0.2 M). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred vigorously at 0 °C for 2 hours. The reaction is quenched by adding a saturated aqueous solution of Na2SO3. The mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[3]
Oppolzer's Camphorsultam
Oppolzer's sultam is a camphor-derived chiral auxiliary that is particularly effective in asymmetric Diels-Alder reactions.[4] The rigid bicyclic structure provides excellent facial shielding.
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene | TiCl4 | >99:1 | 95 |
| 2 | Isoprene | Et2AlCl | 98:2 | 89 |
| 3 | 1,3-Butadiene | Me2AlCl | 95:5 | 91 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Step 1: Acylation of the Chiral Auxiliary To a solution of (-)-camphorsultam (1.0 eq) in anhydrous CH2Cl2 (0.5 M) at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of DMAP. Acryloyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The reaction is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated to give the N-acryloyl camphorsultam.
Step 2: Diastereoselective Diels-Alder Reaction To a solution of the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at -78 °C under an argon atmosphere is added freshly distilled cyclopentadiene (3.0 eq). A solution of TiCl4 in CH2Cl2 (1.0 M, 1.1 eq) is added dropwise over 10 minutes. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of NaHCO3 and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 3: Removal of the Chiral Auxiliary The Diels-Alder adduct is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred for 12 hours at room temperature. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate to yield the carboxylic acid.
Enders' SAMP/RAMP Auxiliaries
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are highly effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes via their hydrazone derivatives.[5]
| Entry | Ketone | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Cyclohexanone | Methyl iodide | >98 | 85 |
| 2 | Propiophenone | Ethyl iodide | 96 | 78 |
| 3 | 3-Pentanone | Benzyl bromide | >95 | 90 |
Experimental Protocol: Asymmetric Alkylation of a Ketone Hydrazone
Step 1: Hydrazone Formation A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is stirred at room temperature for 12-24 hours. The resulting hydrazone is purified by distillation or chromatography.
Step 2: Diastereoselective Alkylation To a solution of the SAMP-hydrazone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq). After stirring for 2 hours at -78 °C, the alkyl halide (1.2 eq) is added. The reaction is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with water and the product is extracted with ether.
Step 3: Removal of the Chiral Auxiliary The alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and the solvent is evaporated. The crude ketone is purified by chromatography.[5] Alternatively, the hydrazone can be cleaved under milder conditions using aqueous oxalic acid.[6]
Pseudoephedrine as a Chiral Auxiliary
Pseudoephedrine is an inexpensive and readily available chiral auxiliary that is particularly useful for the asymmetric alkylation of carboxylic acid derivatives.[7][8]
| Entry | Electrophile | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Propyl iodide | >99 | 91 |
| 2 | Benzyl bromide | >99 | 95 |
| 3 | Isopropyl iodide | 98 | 85 |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
Step 1: Amide Formation To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in CH2Cl2 at 0 °C is added propionyl chloride (1.1 eq) dropwise. The mixture is stirred at room temperature for 2 hours, then washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated to give the amide.
Step 2: Diastereoselective Alkylation To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in dry THF (0.1 M) at -78 °C under an argon atmosphere, is added lithium diisopropylamide (LDA) (2.0 eq, freshly prepared) dropwise. The mixture is stirred at -78 °C for 15 minutes, then at 0 °C for 15 minutes, and finally at room temperature for 15 minutes. After cooling back to 0 °C, the alkyl halide (1.5 eq) is added, and the reaction is stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH4Cl.
Step 3: Removal of the Chiral Auxiliary The alkylated pseudoephedrine amide can be cleaved to the corresponding carboxylic acid by acidic hydrolysis (e.g., refluxing in aqueous H2SO4) or to the primary alcohol by reduction with a reagent such as lithium amidotrihydroborate (LAB).[1][9]
Conclusion
The choice of a chiral auxiliary is dependent on the specific transformation and the desired stereochemical outcome. Evans oxazolidinones, Oppolzer's sultam, Enders' SAMP/RAMP, and pseudoephedrine amides are all powerful tools in the synthetic chemist's arsenal, each with its own set of advantages for particular applications. The data and protocols presented in this guide offer a comparative basis for the selection and implementation of these auxiliaries in the pursuit of enantiomerically pure molecules for research, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a pseudoephedrine linker for asymmetric alkylations on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (S)-2-Methylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of (S)-2-Methylpyrrolidine-2-carboxamide, a compound requiring careful handling due to its chemical properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. The following steps provide a clear procedure for its safe management and disposal:
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous waste.
-
This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Use of Appropriate Waste Containers:
-
Utilize a designated, compatible, and properly sealed hazardous waste container. The container should be in good condition, free from leaks, and clean on the exterior.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and be under the control of laboratory personnel.
-
The storage area must be well-ventilated and away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable solvent that can dissolve the compound. This rinsate must be collected and disposed of as liquid hazardous waste.[1]
-
Following the initial rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3]
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[3][4]
-
For larger spills, evacuate the area immediately and contact your institution's EHS department.[4]
-
Quantitative Safety Data for Structurally Similar Compounds
To provide a quantitative risk assessment, the following table summarizes key safety data for related pyrrolidine compounds. This information should be used as a guide for handling this compound with appropriate caution.
| Hazard Classification | Compound | Details |
| Acute Toxicity (Oral) | 2-Methylpyrrolidine hydrochloride | Category 4 |
| Skin Corrosion/Irritation | 2-Methylpyrrolidine hydrochloride | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | 2-Methylpyrrolidine hydrochloride | Category 2 (Causes serious eye irritation) |
| Flammability | Pyrrolidine | Highly flammable liquid and vapor (Category 2) |
| Corrosivity | Pyrrolidine | Causes severe skin burns and eye damage |
Note: This data is based on closely related compounds and should be considered indicative of the potential hazards of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-2-Methylpyrrolidine-2-carboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2-Methylpyrrolidine-2-carboxamide was not located. The following guidance is based on the safety profiles of structurally similar compounds, including 2-Methylpyrrolidine hydrochloride, methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride, and (2S)-N-Methylpyrrolidine-2-carboxamide. It is imperative for researchers to handle this compound with caution, assuming it may possess similar hazards.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure to this compound, the following personal protective equipment should be worn at all times in the laboratory.
| PPE Category | Recommended Specifications |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider additional protective clothing if there is a risk of significant skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if dusts or aerosols may be generated.[1][2] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing risks associated with handling this compound. The following diagram outlines the key steps for safe handling from preparation to waste disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Do not breathe vapors, mist, or gas.[2]
-
Wash hands thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
-
Avoid contact with strong oxidizing agents.[1]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams.[3]
-
Container: Use a designated, properly labeled, and sealed container for collecting the waste. The container should be clearly marked as "Hazardous Waste" and specify the contents.[3]
-
Storage: Store the waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[3]
Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.[2][3]
-
Do not allow the product to enter drains or waterways.[2][4]
Spill Management:
-
In the event of a spill, evacuate the area immediately.[3]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[3]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[2][3]
-
Ventilate the area and clean the spill site thoroughly.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
